molecular formula C7H7BrN2O2 B1278509 5-Bromo-N-methyl-2-nitroaniline CAS No. 302800-13-1

5-Bromo-N-methyl-2-nitroaniline

Cat. No.: B1278509
CAS No.: 302800-13-1
M. Wt: 231.05 g/mol
InChI Key: FTVGSRGPTYFWRQ-UHFFFAOYSA-N
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Description

5-Bromo-N-methyl-2-nitroaniline is a useful research compound. Its molecular formula is C7H7BrN2O2 and its molecular weight is 231.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-N-methyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-9-6-4-5(8)2-3-7(6)10(11)12/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVGSRGPTYFWRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30442474
Record name 5-BROMO-N-METHYL-2-NITROANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302800-13-1
Record name 5-BROMO-N-METHYL-2-NITROANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-N-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-N-methyl-2-nitroaniline (CAS No: 302800-13-1), a substituted nitroaniline with significant potential as a versatile building block in organic synthesis. With a molecular weight of 231.05 g/mol , this compound is of particular interest to researchers in medicinal chemistry and materials science. This document details its physicochemical properties, provides a detailed experimental protocol for its synthesis via nucleophilic aromatic substitution, and explores its potential applications in cross-coupling reactions. All quantitative data is summarized in structured tables for clarity, and key chemical transformations are visualized using logical workflow diagrams to facilitate understanding.

Core Properties and Data

This compound is a unique trifunctional aromatic compound, incorporating a bromine atom, a nitro group, and an N-methylamino group. These functionalities impart a distinct reactivity profile, making it a valuable intermediate for the synthesis of more complex molecules.[1] The electron-withdrawing nitro group and the bromine atom provide two reactive sites for further chemical modification.[1]

Physicochemical and Spectroscopic Data
PropertyValueReference/Note
IUPAC Name This compound-
CAS Number 302800-13-1-
Molecular Formula C₇H₇BrN₂O₂-
Molecular Weight 231.05 g/mol [1]
Boiling Point 327.5 ± 32.0 °C at 760 mmHg[1]
Density 1.7 ± 0.1 g/cm³[1]
Appearance Expected to be a solid at room temp.Based on related nitroaniline compounds.
¹H NMR PredictedAromatic protons (3H), N-methyl protons (3H, singlet), N-H proton (1H, broad singlet).
¹³C NMR PredictedAromatic carbons (~110-150 ppm), N-methyl carbon.
IR Spectroscopy PredictedN-H stretch (~3300-3500 cm⁻¹), Aromatic C-H stretch (~3030-3100 cm⁻¹), NO₂ stretches (~1500-1550 and 1335-1370 cm⁻¹), C-Br stretch.[1]

Synthesis and Experimental Protocols

The most effective and commonly cited synthetic route to this compound involves the nucleophilic aromatic substitution (SNAAr) of a precursor molecule.[1] This method is favored for its efficiency and high selectivity.[1]

Synthesis of this compound

The primary industrial and laboratory synthesis starts with 4-bromo-2-fluoro-1-nitrobenzene. The high reactivity of the fluorine atom, activated by the ortho-nitro group, allows for its efficient displacement by methylamine.[1]

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product start1 4-Bromo-2-fluoro-1-nitrobenzene process Nucleophilic Aromatic Substitution start1->process start2 Methylamine (e.g., 40% in H₂O or 2M in THF) start2->process solvent Solvent (e.g., Ethanol, THF) solvent->process base Base (e.g., K₂CO₃, Et₃N) base->process conditions Heat (e.g., 60-80 °C) conditions->process product This compound process->product

Synthesis of this compound.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-2-fluoro-1-nitrobenzene (1.0 eq).

  • Reagent Addition: Add a suitable solvent such as ethanol or THF. To this solution, add an excess of methylamine (e.g., 2.0-3.0 eq, as a solution in water or THF) and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: After completion, cool the mixture to room temperature. If a precipitate has formed, it can be filtered. Otherwise, remove the solvent under reduced pressure.

  • Extraction: Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Applications in Organic Synthesis

The presence of a bromine atom makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions. These reactions are fundamental in medicinal chemistry for constructing complex molecular scaffolds.[2][3][4]

Suzuki-Miyaura Cross-Coupling

The Suzuki reaction enables the formation of a carbon-carbon bond between the brominated aniline and an organoboron compound, such as an arylboronic acid. This is a powerful method for synthesizing biaryl compounds.[4]

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product reactant1 This compound process Suzuki-Miyaura Coupling reactant1->process reactant2 Arylboronic Acid (R-B(OH)₂) reactant2->process catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) catalyst->process base Base (e.g., K₂CO₃, Na₂CO₃) base->process solvent Solvent (e.g., Dioxane/H₂O) solvent->process product 5-Aryl-N-methyl-2-nitroaniline process->product

Suzuki coupling workflow with this compound.

Generalized Experimental Protocol (Suzuki Coupling):

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base like potassium carbonate (2.0-3.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water.

  • Reaction: Heat the mixture (e.g., 80-100 °C) with vigorous stirring for several hours until TLC or LC-MS analysis indicates completion.

  • Work-up and Purification: Cool the reaction, dilute with an organic solvent, wash with water and brine, dry the organic phase, and concentrate. Purify the residue by column chromatography to isolate the coupled product.

Relevance in Drug Discovery and Development

Substituted anilines are privileged scaffolds in medicinal chemistry. The title compound serves as a "protein degrader building block".[5] This suggests its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific target proteins.[6][7][8] The N-methyl-2-nitroaniline core can be elaborated through reactions like the Suzuki or Buchwald-Hartwig couplings to attach linkers or ligands for target proteins or E3 ligases, making it a valuable starting point for the development of novel therapeutics.

Conclusion

This compound is a synthetically valuable compound with a strategic arrangement of functional groups. Its straightforward synthesis and its utility as a substrate in powerful cross-coupling reactions make it an important intermediate for researchers in organic synthesis, medicinal chemistry, and materials science. The protocols and data presented in this guide offer a foundational resource for the effective utilization of this versatile chemical building block.

References

An In-depth Technical Guide to 5-Bromo-N-methyl-2-nitroaniline: A Core Building Block for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-N-methyl-2-nitroaniline is a substituted aromatic amine that has garnered significant interest in medicinal chemistry, particularly as a key building block in the synthesis of targeted protein degraders. Its specific substitution pattern offers medicinal chemists a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known chemical properties, a plausible synthetic route, and the significant application of this compound in the rapidly evolving field of drug discovery. All quantitative data is summarized for clarity, and a conceptual workflow for its primary application is provided.

Chemical and Physical Properties

Precise experimental data for this compound is not extensively reported in publicly available literature. However, based on information from chemical suppliers and data for structurally similar compounds, the following properties can be summarized. It is crucial to note that some of these values are for isomers and should be considered as estimations.

PropertyValueSource/Notes
Molecular Formula C₇H₇BrN₂O₂[1]
Molecular Weight 231.05 g/mol [1]
CAS Number 302800-13-1[1]
Appearance Likely a solidBased on related compounds
Purity ≥97%[1]
Melting Point Data not availableData for 5-bromo-2-nitroaniline is 151-152 °C
Boiling Point Data not availableData for 5-bromo-2-methyl-3-nitroaniline is 348.0±37.0 °C at 760 mmHg
Solubility Insoluble in waterBased on 5-methyl-2-nitroaniline[2]
Storage Conditions Room temperature, protected from light, under an inert atmosphere (e.g., Argon)[1]

Synthesis and Reactivity

Synthetic Protocol

Reaction Scheme:

Illustrative Experimental Protocol (based on general N-methylation procedures):

  • Dissolution: Dissolve 5-bromo-2-nitroaniline in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF).

  • Deprotonation: Add a strong base, such as sodium hydride (NaH), portion-wise to the solution at 0 °C to deprotonate the aniline nitrogen.

  • Methylation: Introduce a methylating agent, such as methyl iodide (CH₃I), dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reactivity Profile

The reactivity of this compound is dictated by its functional groups: the secondary amine, the nitro group, and the bromine atom on the aromatic ring.

  • N-H Reactivity: The secondary amine can undergo further substitution reactions.

  • Aromatic Ring Reactivity: The nitro group is a strong deactivating group, making the aromatic ring less susceptible to electrophilic substitution. The bromine atom can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which is a key aspect of its utility in building larger molecules.

  • Nitro Group Reduction: The nitro group can be reduced to an amine, providing a handle for further functionalization.

Application in Drug Discovery: A Building Block for PROTACs

The primary and most significant application of this compound in the current drug discovery landscape is as a precursor for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[3]

The structure of this compound provides a scaffold that can be elaborated to incorporate a linker and an E3 ligase-binding moiety. The bromo substituent is particularly useful as it allows for the attachment of these components via cross-coupling reactions.

Conceptual Workflow for PROTAC Synthesis

The following diagram illustrates a conceptual workflow for the utilization of this compound in the synthesis of a PROTAC.

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_end Final Product Building_Block This compound Step1 Functionalization of Building Block Building_Block->Step1 Modification (e.g., reduction of nitro group) Warhead Target Protein Ligand (Warhead) Warhead->Step1 E3_Ligase_Ligand E3 Ligase Ligand Step3 Coupling with E3 Ligase Ligand E3_Ligase_Ligand->Step3 Linker Linker Precursor Step2 Coupling with Linker Linker->Step2 Step1->Step2 Step2->Step3 PROTAC PROTAC Molecule Step3->PROTAC

Caption: Conceptual workflow for PROTAC synthesis using this compound.

Spectroscopic Data

  • ¹H NMR: The spectrum would be expected to show signals for the aromatic protons, the N-methyl protons (a singlet), and the N-H proton (a broad singlet). The chemical shifts and coupling constants of the aromatic protons would be influenced by the bromo, methylamino, and nitro substituents.

  • ¹³C NMR: The spectrum would display signals for the seven carbon atoms, with the chemical shifts indicating the electronic environment of each carbon.

  • IR Spectroscopy: Characteristic absorption bands would be expected for N-H stretching, C-H stretching (aromatic and aliphatic), N-O stretching of the nitro group, and C-Br stretching.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (231.05 g/mol ), with a characteristic isotopic pattern due to the presence of bromine.

Safety and Handling

Detailed toxicology data for this compound is not available. However, based on the safety information for structurally related nitroanilines, it should be handled with caution. It is likely to be harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules, particularly in the field of targeted protein degradation. While comprehensive experimental data on its physicochemical properties is limited, its structural features and known applications make it a compound of significant interest to researchers and scientists in drug development. The synthetic accessibility and the potential for diverse chemical modifications underscore its importance as a core component in the design and synthesis of next-generation therapeutics. Further investigation into its properties and reactivity is warranted to fully exploit its potential in medicinal chemistry.

References

Spectroscopic and Synthetic Profile of 5-Bromo-N-methyl-2-nitroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-Bromo-N-methyl-2-nitroaniline, a halogenated nitroaromatic compound with applications in organic synthesis and potential relevance in medicinal chemistry. This document compiles available spectroscopic data, outlines detailed experimental protocols for its characterization, and presents a logical workflow for its synthesis.

Core Chemical Data

PropertyValue
IUPAC Name This compound
CAS Number 302800-13-1
Molecular Formula C₇H₇BrN₂O₂
Molecular Weight 231.05 g/mol
Canonical SMILES CNC1=C(C=CC(=C1)Br)--INVALID-LINK--[O-]

Spectroscopic Data

The following sections summarize the available spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR data has been reported in deuterated chloroform (CDCl₃) and deuterated dimethyl sulfoxide (DMSO-d₆), showing solvent-dependent chemical shifts.

Solvent Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
CDCl₃Aromatic H8.03Doublet9.2
Aromatic H7.01Singlet-
Aromatic H6.76Doublet9.2
N-CH₃3.02Singlet-
DMSO-d₆NH8.24Broad Singlet-
Aromatic H7.98Doublet8.8
Aromatic H7.16Doublet2.0
Aromatic H6.82Doublet of Doublets2.0 and 9.2
N-CH₃2.94Doublet4.8

Note: The variation in chemical shifts and multiplicities between the two solvents is attributed to differences in solvation effects and hydrogen bonding interactions. The N-methyl group's multiplicity in DMSO-d₆ suggests restricted rotation around the C-N bond.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for its functional groups. While a detailed peak list is not available, the expected absorption regions are as follows:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-HStretching3030 - 3100
N-HStretching3300 - 3500
C-NStretchingNot specified
NO₂Asymmetric StretchingNot specified
NO₂Symmetric StretchingNot specified

Note: The electron-withdrawing nature of the nitro group may cause a shift to lower frequencies for the N-H stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometric analysis under electron ionization (EI) reveals a distinct fragmentation pattern characteristic of a bromo-nitroaromatic compound.

m/z Assignment Notes
231/233[M]⁺/[M+2]⁺Molecular ion peak with a ~1:1 ratio, confirming the presence of one bromine atom.
216[M-15]⁺Loss of a methyl group (•CH₃).
152/150[M-79]⁺/[M-81]⁺Loss of a bromine radical (•Br).
-[M-NO₂]⁺Loss of a nitro group (•NO₂), a common fragmentation pathway for nitroaromatics.
77, 51-Characteristic fragments of a substituted benzene ring.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup :

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • Nuclei to be observed: ¹H and ¹³C.

    • Temperature: 298 K.

  • ¹H NMR Acquisition :

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64, depending on the sample concentration.

    • Spectral width: Approximately 16 ppm.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Acquisition :

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

    • Spectral width: Approximately 250 ppm.

    • Relaxation delay: 2-5 seconds.

  • Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shifts using the residual solvent peak as an internal standard (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • KBr Pellet Method : Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup :

    • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

    • Scan range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

  • Data Acquisition :

    • Acquire a background spectrum of the empty sample holder (or clean ATR crystal).

    • Place the sample in the spectrometer and acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

  • Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.

  • Instrument Setup :

    • Mass spectrometer: A mass spectrometer equipped with an Electron Ionization (EI) source.

    • Ionization mode: Electron Ionization (EI).

    • Electron energy: 70 eV.

    • Mass range: m/z 50-500.

  • Data Acquisition : Acquire the mass spectrum, ensuring a sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

  • Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the compound. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a nearly 1:1 ratio) should be observed for bromine-containing fragments.

Synthesis Workflow

The synthesis of this compound can be achieved through a multi-step process starting from a suitable precursor. A plausible synthetic route involves the amination of a di-halogenated nitrobenzene.

Synthesis_Workflow Precursor 4-Bromo-2-fluoro-1-nitrobenzene Reaction Nucleophilic Aromatic Substitution Precursor->Reaction Reagent Methylamine (CH3NH2) Reagent->Reaction Product This compound Reaction->Product Yields

Caption: Synthetic pathway for this compound.

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data follows a logical workflow where each technique provides complementary information to elucidate the chemical structure.

Spectroscopic_Analysis MS Mass Spectrometry Structure Chemical Structure (this compound) MS->Structure Provides Molecular Weight and Elemental Composition (Br) IR Infrared Spectroscopy IR->Structure Identifies Functional Groups (-NH, -NO2, Aromatic Ring) NMR NMR Spectroscopy NMR->Structure Determines Connectivity and Chemical Environment of H and C atoms

Caption: Interrelation of spectroscopic techniques for structural elucidation.

Technical Guide to the ¹H NMR Spectrum of 5-Bromo-N-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis and predicted ¹H NMR spectral data for 5-Bromo-N-methyl-2-nitroaniline. The information herein is intended to support research, characterization, and quality control efforts involving this compound. The guide includes predicted spectral data, a visualization of the molecular structure and proton coupling relationships, and a comprehensive experimental protocol for acquiring such a spectrum.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on the analysis of substituent effects and data from structurally analogous compounds. The spectrum is expected to show three distinct signals for the aromatic protons, one for the amine proton, and one for the N-methyl protons.

SignalPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H-3~8.10dJ ≈ 9.21HAromatic
H-4~6.85ddJ ≈ 9.2, 2.41HAromatic
H-6~7.50dJ ≈ 2.41HAromatic
N-H~8.30qJ ≈ 5.01HAmine
N-CH₃~3.05dJ ≈ 5.03HMethyl

Molecular Structure and Proton Assignments

The chemical structure of this compound with the non-equivalent protons labeled is presented below. This diagram is essential for understanding the origin of the different signals in the ¹H NMR spectrum.

Figure 1. Chemical structure of this compound with proton labeling.

¹H-¹H J-Coupling Network

The following diagram illustrates the predicted through-bond coupling (J-coupling) relationships between the protons in this compound. Understanding these couplings is key to interpreting the multiplicity of the signals.

Figure 2. Predicted J-coupling pathways in this compound.

Experimental Protocol for ¹H NMR Spectroscopy

This section provides a detailed methodology for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation

  • Materials: this compound, Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆), NMR tube, pipette, and a vortex mixer.

  • Procedure:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Transfer the solid to a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the NMR tube using a pipette.

    • Cap the NMR tube and gently vortex the sample until the solid is completely dissolved. Ensure the solution is homogeneous.

2. Instrument Setup and Data Acquisition

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton probe.

  • Parameters:

    • Locking and Shimming: Insert the NMR tube into the spectrometer. Lock the spectrometer to the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

    • Acquisition Parameters:

      • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

      • Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

      • Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.

      • Acquisition Time (AQ): Typically 2-4 seconds.

      • Relaxation Delay (D1): 1-5 seconds to allow for full relaxation of the protons.

      • Spectral Width (SW): A range of approximately -2 to 12 ppm is generally sufficient for aromatic compounds.

      • Temperature: Standard probe temperature (e.g., 298 K).

3. Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum. An exponential window function with a line broadening factor of 0.3 Hz is commonly applied before the Fourier transform to improve the signal-to-noise ratio.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks have a positive, absorptive Lorentzian shape.

  • Baseline Correction: Apply a baseline correction algorithm to ensure the baseline of the spectrum is flat.

  • Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm or DMSO-d₆ at 2.50 ppm).

  • Integration: Integrate the area under each peak to determine the relative number of protons corresponding to each signal.

  • Peak Picking: Identify the chemical shift of each peak and multiplet. For multiplets, determine the coupling constants (J) by measuring the distance in Hertz between the split peaks.

An In-Depth Technical Guide to the ¹³C NMR Analysis of 5-Bromo-N-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 5-Bromo-N-methyl-2-nitroaniline. Due to the limited availability of experimental spectral data in the public domain, this guide leverages predicted ¹³C NMR chemical shifts to provide a detailed analytical framework. It includes a structured presentation of the predicted data, a thorough experimental protocol for acquiring experimental data, and logical diagrams to visualize the molecular structure and analytical workflow.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for this compound were obtained using the online NMR prediction tool, NMRDB.org. The chemical structure was provided to the tool using its SMILES string: CNc1ccc(Br)c(c1)--INVALID-LINK--[O-]. The predicted chemical shifts are summarized in Table 1. These values provide an estimation of the resonance frequencies for each carbon atom in the molecule in a standard deuterated solvent.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C1-NHCH₃147.2
C2-NO₂137.9
C3-H126.3
C4-H129.8
C5-Br114.5
C6-H119.7
N-CH₃30.5

Disclaimer: These are theoretically predicted values and may differ from experimental results.

The predicted spectrum indicates seven distinct carbon signals, corresponding to the six carbons of the benzene ring and the one carbon of the N-methyl group. The chemical shifts are influenced by the electronic effects of the various substituents. The nitro group (NO₂) is strongly electron-withdrawing, causing a downfield shift (higher ppm) for the carbon to which it is attached (C2). The bromine atom also has an electron-withdrawing inductive effect. The N-methylamino group (-NHCH₃) is an electron-donating group, which would typically cause an upfield shift (lower ppm) for the carbons it influences, particularly the ortho and para positions. The interplay of these electronic effects results in the predicted chemical shift pattern.

Experimental Protocol for ¹³C NMR Analysis

This section outlines a detailed methodology for the acquisition of a high-quality ¹³C NMR spectrum of this compound.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆). The choice of solvent can slightly influence the chemical shifts.

  • Concentration: For a standard ¹³C NMR experiment, a concentration of 20-50 mg of the sample dissolved in 0.6-0.7 mL of the deuterated solvent is recommended. Higher concentrations generally lead to better signal-to-noise ratios in a shorter acquisition time.

  • Procedure:

    • Accurately weigh 20-50 mg of this compound into a clean, dry vial.

    • Add approximately 0.7 mL of the chosen deuterated solvent to the vial.

    • Gently swirl or vortex the vial to ensure complete dissolution of the sample.

    • If any particulate matter is present, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.

    • Cap the NMR tube securely to prevent solvent evaporation and contamination.

NMR Spectrometer Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These parameters may need to be adjusted based on the specific instrument and sample concentration.

  • Nucleus: ¹³C

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on a Bruker instrument).

  • Number of Scans (NS): 1024 to 4096 scans are typically required to achieve a good signal-to-noise ratio for ¹³C NMR due to its low natural abundance.

  • Acquisition Time (AQ): 1.0 - 2.0 seconds.

  • Relaxation Delay (D1): 2.0 - 5.0 seconds. A longer delay ensures full relaxation of the carbon nuclei, leading to more accurate integration, although this is less critical for routine qualitative analysis.

  • Spectral Width (SW): 0 to 220 ppm. This range is sufficient to cover the chemical shifts of most organic compounds.

  • Temperature: 298 K (25 °C).

Data Processing
  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1.0 - 2.0 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to obtain a flat baseline and positive, symmetrical peaks.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the entire spectrum.

  • Referencing: Reference the spectrum using the solvent peak. For CDCl₃, the residual solvent peak is at 77.16 ppm.

  • Peak Picking and Integration: Identify all the peaks in the spectrum and determine their chemical shifts. While integration of ¹³C NMR spectra is not always accurate due to varying relaxation times and the Nuclear Overhauser Effect (NOE), it can sometimes provide qualitative information.

Visualization of Workflow and Molecular Structure

The following diagrams, generated using the DOT language, illustrate the logical workflow of the ¹³C NMR analysis and the molecular structure of this compound with atom labeling.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter setup Set Spectrometer Parameters filter->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference Spectrum phase->reference analyze Peak Picking & Interpretation reference->analyze

Caption: Logical workflow for the ¹³C NMR analysis of a small molecule.

Caption: Molecular structure of this compound with atom numbering.

IR spectroscopy of 5-Bromo-N-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Infrared Spectroscopy of 5-Bromo-N-methyl-2-nitroaniline

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopic analysis of this compound. Aimed at researchers, scientists, and professionals in drug development, this document details the predicted vibrational frequencies, a robust experimental protocol for data acquisition, and a logical workflow for the analysis of this compound. IR spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule, thereby confirming its identity and structure.

Predicted Infrared Absorption Data

The infrared spectrum of this compound is characterized by absorption bands corresponding to its key functional groups: a secondary aromatic amine, a nitro group, a substituted aromatic ring, and a carbon-bromine bond. While an experimental spectrum is not publicly available, the expected absorption regions can be accurately predicted based on established group frequencies from the literature. The table below summarizes these predicted frequencies, their corresponding vibrational modes, and expected intensities.

Wavenumber Range (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
3350 - 3310Secondary Aromatic Amine (N-H)N-H StretchMedium
3100 - 3000Aromatic Ring (C-H)C-H StretchMedium to Weak
3000 - 2850Methyl Group (C-H)C-H StretchMedium
1600 - 1585 & 1500 - 1400Aromatic Ring (C=C)C=C In-Ring StretchMedium to Strong
1550 - 1475Nitro Group (NO₂)N-O Asymmetric StretchStrong
1360 - 1290Nitro Group (NO₂)N-O Symmetric StretchStrong
1335 - 1250Aromatic Amine (C-N)C-N StretchStrong
900 - 675Aromatic Ring (C-H)C-H Out-of-Plane BendStrong
690 - 515Bromoalkane (C-Br)C-Br StretchMedium to Strong

Interpretation of Key Vibrational Modes

  • N-H Stretch: As a secondary amine (R₂NH), a single N-H stretching band is expected.[1][2] For aromatic amines, this peak typically appears at a slightly higher frequency than for aliphatic amines.[3][4]

  • Nitro Group (NO₂) Stretches: The nitro group produces two of the most characteristic and intense bands in the spectrum.[5] The asymmetric stretch appears at a higher wavenumber (1550-1475 cm⁻¹) than the symmetric stretch (1360-1290 cm⁻¹).[6][7] The presence of both strong peaks is a definitive indicator of the NO₂ group.

  • Aromatic Ring Vibrations: The presence of the benzene ring is confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C in-ring stretching peaks in the 1600-1400 cm⁻¹ region.[8][9] Furthermore, strong C-H out-of-plane ("oop") bending bands in the 900-675 cm⁻¹ region can help confirm the substitution pattern of the aromatic ring.[8]

  • C-N and C-Br Stretches: The C-N stretch for aromatic amines is typically strong and found between 1335-1250 cm⁻¹.[10] The C-Br stretching vibration is located in the lower frequency fingerprint region (690-515 cm⁻¹), which can be complex but is essential for identifying the halogen.[11][12][13]

Experimental Protocol: Acquiring the IR Spectrum

The recommended methodology for analyzing a solid sample like this compound is Fourier Transform Infrared (FTIR) Spectroscopy, utilizing an Attenuated Total Reflectance (ATR) accessory. ATR-FTIR is a rapid, non-destructive technique that requires minimal sample preparation.[14][15]

Apparatus and Materials:

  • FTIR Spectrometer

  • ATR accessory with a crystal (e.g., diamond or zinc selenide)

  • Spatula

  • This compound sample (solid powder)

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Step-by-Step Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are clean, dry, and calibrated according to the manufacturer's instructions.

  • Background Spectrum Acquisition:

    • Before analyzing the sample, a background spectrum must be collected.[16] This measures the ambient atmosphere (CO₂, water vapor) and the instrument's optical path, which will be subtracted from the sample spectrum.

    • Ensure the ATR crystal surface is clean and unobstructed.

    • Initiate the background scan using the instrument's software.

  • Sample Application:

    • Place a small amount (a few milligrams) of the solid this compound powder directly onto the center of the ATR crystal.[14][17]

    • Use the ATR's pressure clamp to apply firm, even pressure to the sample.[16][18] This ensures optimal contact between the sample and the crystal, which is critical for obtaining a high-quality spectrum.[14]

  • Sample Spectrum Acquisition:

    • Initiate the sample scan using the instrument's software. The standard scanning range is typically 4000-400 cm⁻¹.

    • Multiple scans (e.g., 16 or 32) are usually co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum of the compound.

    • The resulting spectrum is typically displayed as % Transmittance or Absorbance versus Wavenumber (cm⁻¹).

  • Cleaning:

    • After the measurement, release the pressure clamp and carefully remove the sample powder.

    • Clean the ATR crystal surface thoroughly using a lint-free wipe dampened with a suitable solvent like isopropanol to remove any residue.[16][17]

Analytical Workflow Visualization

The logical process from sample handling to final structural confirmation can be visualized as a clear workflow. This diagram illustrates the key stages of IR spectroscopic analysis.

IR_Workflow Figure 1: Workflow for the IR spectroscopic analysis of this compound. Sample Sample Preparation (Solid Powder) ATR ATR-FTIR Data Acquisition Sample->ATR Apply to ATR Crystal Interferogram Interferogram Generation ATR->Interferogram IR Beam Interaction FT Fourier Transform (FT) Interferogram->FT Mathematical Processing Spectrum IR Spectrum (Transmittance vs. Wavenumber) FT->Spectrum Generate Spectrum Analysis Data Analysis (Peak Identification & Assignment) Spectrum->Analysis Interpret Key Bands Structure Structural Confirmation Analysis->Structure Verify Functional Groups

Caption: Figure 1: Workflow for the IR spectroscopic analysis.

References

Mass Spectrometry of 5-Bromo-N-methyl-2-nitroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometric analysis of 5-Bromo-N-methyl-2-nitroaniline, a compound of interest in various chemical and pharmaceutical research domains. This document outlines potential fragmentation patterns, proposes experimental protocols, and presents a logical workflow for its analysis.

Introduction

Predicted Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for the molecular ion and potential fragment ions of this compound under electron ionization (EI) conditions. These predictions are based on common fragmentation pathways for nitroaromatic compounds and methylated anilines.

Predicted Ion Formula m/z (based on 79Br) m/z (based on 81Br) Proposed Structure of Fragment
Molecular Ion [M]+•[C7H7BrN2O2]+•230232Intact molecule with one electron removed
[M-NO2]+[C7H7BrN]+184186Loss of the nitro group
[M-CH3]+[C6H4BrN2O2]+215217Loss of a methyl radical from the N-methyl group
[M-Br]+[C7H7N2O2]+151151Loss of the bromine radical
[M-NO2-HCN]+[C6H6Br]+157159Subsequent loss of HCN from the [M-NO2]+ ion

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a proposed protocol for the analysis of this compound using GC-MS, a common technique for the analysis of semi-volatile organic compounds.[7]

3.1. Sample Preparation

A representative method for extracting the analyte from a solid matrix (e.g., soil, tissue) is as follows:

  • Homogenization: Homogenize 10 g of the sample.

  • Spiking: Add a known amount of an appropriate internal standard (e.g., a deuterated analog).

  • Extraction: Perform ultrasonic extraction with 50 mL of a 1:1 mixture of acetone and dichloromethane.

  • Drying and Concentration: Decant the solvent, dry it over anhydrous sodium sulfate, and concentrate to 1 mL under a gentle stream of nitrogen.

3.2. GC-MS Parameters

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-300.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

Logical Workflow for Analysis

The following diagram illustrates a typical workflow for the identification and quantification of this compound in a sample.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing cluster_reporting Reporting Sample Sample Collection Extraction Extraction & Cleanup Sample->Extraction Concentration Concentration Extraction->Concentration GC_Separation Gas Chromatography Separation Concentration->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report Final Report Generation Quantification->Report

Caption: A logical workflow for the analysis of this compound.

Predicted Fragmentation Pathway

The fragmentation of this compound in an EI source is expected to follow several key pathways, initiated by the high-energy electrons leading to the formation of a molecular ion.

Fragmentation_Pathway cluster_fragments M [C7H7BrN2O2]+• m/z = 230/232 F1 [C7H7BrN]+• m/z = 184/186 M->F1 -NO2 F2 [C6H4BrN2O2]+ m/z = 215/217 M->F2 -CH3 F3 [C7H7N2O2]+ m/z = 151 M->F3 -Br

Caption: Predicted major fragmentation pathways for this compound.

References

Synthesis of 5-Bromo-N-methyl-2-nitroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 5-Bromo-N-methyl-2-nitroaniline, a key intermediate in various pharmaceutical and chemical research applications. This document outlines a plausible and detailed synthetic pathway, including experimental protocols, quantitative data, and characterization information.

Overview of Synthetic Strategy

The synthesis of this compound can be strategically approached through two primary routes:

  • Route A: N-methylation of 5-bromo-2-nitroaniline. This is a direct approach where the primary amine of the readily available 5-bromo-2-nitroaniline is methylated.

  • Route B: Bromination of N-methyl-2-nitroaniline. This route involves the electrophilic bromination of N-methyl-2-nitroaniline. However, this method may present challenges in achieving the desired regioselectivity due to the directing effects of the N-methyl and nitro groups, potentially leading to a mixture of isomers.

This guide will focus on Route A , the N-methylation of 5-bromo-2-nitroaniline, as it offers a more controlled and direct pathway to the target molecule.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and the final product is presented in Table 1.

Table 1: Physicochemical Data of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberPurity (%)
5-Bromo-2-nitroanilineC₆H₅BrN₂O₂217.025228-61-5Commercially available
This compoundC₇H₇BrN₂O₂231.05302800-13-1≥97[1]

Experimental Protocol: N-methylation of 5-bromo-2-nitroaniline

This section details a robust experimental protocol for the N-methylation of 5-bromo-2-nitroaniline using dimethyl sulfate.

3.1. Materials and Reagents

  • 5-Bromo-2-nitroaniline

  • Dimethyl sulfate (Caution: Toxic and carcinogenic)[2]

  • Sodium bicarbonate (NaHCO₃)

  • Acetone

  • Ethyl acetate

  • Hexane

  • Deionized water

3.2. Equipment

  • Three-neck round-bottom flask

  • Heating mantle with magnetic stirrer

  • Reflux condenser with a drying tube

  • Dropping funnel

  • Thermometer

  • Büchner funnel and filtration flask

  • Rotary evaporator

  • Standard laboratory glassware

3.3. Reaction Procedure

  • To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 5-bromo-2-nitroaniline (1 equivalent).

  • Add acetone as the solvent to dissolve the starting material.

  • Add sodium bicarbonate (2 equivalents) to the reaction mixture.[2]

  • While stirring under a nitrogen atmosphere, add dimethyl sulfate (2 equivalents) dropwise to the mixture.[2]

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) using an ethyl acetate/hexane eluent system.[2]

  • After the reaction is complete (typically indicated by the disappearance of the starting material spot on TLC, which may take several hours), cool the mixture to room temperature.[2]

3.4. Work-up and Purification

  • Filter the reaction mixture to remove the sodium bicarbonate.[2]

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.[2]

  • Dissolve the residue in ethyl acetate.

  • Wash the organic layer with deionized water to remove any remaining inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an ethyl acetate/hexane solvent system. Add hexane dropwise to the ethyl acetate solution of the product until turbidity is observed, then cool to induce crystallization.[2]

  • Collect the purified crystals by suction filtration and dry under vacuum.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods. Representative NMR data for the starting material and related compounds are provided for comparison.

Table 2: Representative ¹H and ¹³C NMR Data

CompoundNucleusSolventChemical Shifts (δ, ppm)
Aniline¹HCDCl₃δ 7.26 (t, J = 6 Hz, 2H), 6.86 (t, J = 9 Hz, 1H), 6.76 (t, J = 6 Hz, 2H), 3.63 (s, 2H)[3]
¹³CCDCl₃δ 146.57, 129.30, 118.40, 115.12[3]
p-Bromoaniline¹HCDCl₃δ 7.17 (d, J = 9 Hz, 2H), 6.49 (d, J = 9 Hz, 2H)[3]
¹³CCDCl₃δ 145.70, 132.27, 117.00, 110.44[3]
N-Methyl-2-nitroaniline¹³C-Spectra available[4]

Note: Specific experimental NMR data for this compound was not found in the searched literature. The provided data for related compounds can be used as a reference for spectral interpretation.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the N-methylation of 5-bromo-2-nitroaniline.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Start 5-Bromo-2-nitroaniline Reaction_Step N-methylation (Reflux) Start->Reaction_Step Reagents Dimethyl Sulfate Sodium Bicarbonate Acetone Reagents->Reaction_Step Filtration Filtration Reaction_Step->Filtration Cool to RT Concentration Concentration Filtration->Concentration Extraction Extraction (Ethyl Acetate/Water) Concentration->Extraction Drying Drying Extraction->Drying Recrystallization Recrystallization (Ethyl Acetate/Hexane) Drying->Recrystallization Product 5-Bromo-N-methyl- 2-nitroaniline Recrystallization->Product

Caption: Workflow for the synthesis of this compound.

Safety Considerations

  • Dimethyl sulfate is highly toxic and a suspected carcinogen. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2]

  • Acetone and ethyl acetate are flammable solvents. Avoid open flames and ensure proper ventilation.

  • Standard laboratory safety procedures should be followed at all times.

References

N-Methylation of 5-bromo-2-nitroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the N-methylation of 5-bromo-2-nitroaniline, a key transformation in the synthesis of various chemical intermediates. The presence of both a bromine atom and a nitro group on the aniline ring presents unique challenges and opportunities in its derivatization. This document outlines common synthetic routes, detailed experimental protocols, and purification strategies to facilitate the efficient synthesis of N-methyl-5-bromo-2-nitroaniline.

Reaction Mechanisms

The N-methylation of 5-bromo-2-nitroaniline, an electron-deficient primary arylamine, typically proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic methyl group of a methylating agent. The reactivity of the amine is significantly reduced by the electron-withdrawing effects of the ortho-nitro group and the meta-bromo group. Consequently, stronger bases and/or more reactive methylating agents are often required to achieve efficient conversion.

Two primary strategies are commonly employed for the N-methylation of such deactivated anilines:

  • Direct N-Methylation: This approach involves the direct reaction of 5-bromo-2-nitroaniline with a methylating agent in the presence of a base. The base is crucial for deprotonating the amine, thereby increasing its nucleophilicity. Common methylating agents for this method include dimethyl sulfate and methyl iodide.

  • Two-Step N-Methylation via Formylation: To circumvent the low reactivity of the primary amine, a two-step process can be employed. The first step involves the formylation of the amino group to form N-(5-bromo-2-nitrophenyl)formamide. This formamide is then deprotonated with a strong base, and the resulting anion is methylated. The subsequent removal of the formyl group, if desired, would require an additional hydrolysis step, though for many applications, the N-methyl formamide itself can be a useful intermediate.

Quantitative Data

The selection of the appropriate methylation strategy depends on the desired yield, scalability, and available reagents. The following tables summarize quantitative data for common N-methylation methods applied to nitroanilines, which can serve as a reference for the methylation of 5-bromo-2-nitroaniline.

Table 1: Direct N-Methylation of Nitroanilines with Methyl Iodide

SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
o-NitroanilineLi₃NDMFRoom Temp< 0.1762
p-NitroanilineLi₃NDMFRoom Temp< 0.1737
m-NitroanilineLi₃NDMFRoom Temp< 0.173

Data adapted from a study on the rapid ¹¹C-methylation of arylamines. The short reaction time is due to the use of highly reactive [¹¹C]methyl iodide.

Table 2: Two-Step N-Methylation of p-Nitroaniline via Formylation

StepReagentsSolventTemperature (°C)Time (h)Yield (%)
1. FormylationFormic Acid-80-1052-5>90
2. MethylationMethyl Iodide, Potassium tert-butoxideDMFRoom Temp892-95

Data adapted from a patent describing the preparation of N-methyl p-nitroaniline.

Experimental Protocols

The following are detailed experimental protocols for the N-methylation of 5-bromo-2-nitroaniline, adapted from established procedures for structurally similar compounds.

Protocol 1: Direct N-Methylation using Dimethyl Sulfate and Potassium Carbonate

This protocol is a general and widely used method for the N-methylation of anilines.

Materials:

  • 5-bromo-2-nitroaniline

  • Dimethyl sulfate (DMS)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-nitroaniline (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone.

  • Stir the suspension at room temperature for 15 minutes.

  • Slowly add dimethyl sulfate (1.2 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-methyl-5-bromo-2-nitroaniline.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Two-Step N-Methylation via Formylation using Methyl Iodide

This protocol is adapted from a procedure for the N-methylation of p-nitroaniline and is suitable for less reactive anilines.

Step 1: Synthesis of N-(5-bromo-2-nitrophenyl)formamide

Materials:

  • 5-bromo-2-nitroaniline

  • Formic acid (85-90%)

  • Round-bottom flask

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, add 5-bromo-2-nitroaniline and an excess of formic acid.

  • Heat the mixture to 90-100°C and stir for 3-5 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-water with stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

  • Dry the solid in a vacuum oven to yield N-(5-bromo-2-nitrophenyl)formamide.

Step 2: N-Methylation of N-(5-bromo-2-nitrophenyl)formamide

Materials:

  • N-(5-bromo-2-nitrophenyl)formamide

  • Potassium tert-butoxide

  • Methyl iodide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve N-(5-bromo-2-nitrophenyl)formamide (1.0 eq) in anhydrous DMF in a dry round-bottom flask under an inert atmosphere.

  • Cool the solution in an ice bath and add potassium tert-butoxide (1.1 eq) portion-wise, maintaining the temperature below 10°C.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the mixture again in an ice bath and add methyl iodide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 8-12 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting product is N-methyl-N-(5-bromo-2-nitrophenyl)formamide. If the final desired product is N-methyl-5-bromo-2-nitroaniline, a subsequent hydrolysis step is required.

Purification of N-methyl-5-bromo-2-nitroaniline

The crude N-methyl-5-bromo-2-nitroaniline obtained from the synthesis can be purified by either column chromatography or recrystallization.

  • Column Chromatography: Silica gel is a suitable stationary phase. A gradient elution system of ethyl acetate in hexanes is typically effective for separating the product from non-polar impurities and any remaining starting material. The polarity of the eluent can be adjusted based on TLC analysis.

  • Recrystallization: A suitable solvent for recrystallization should dissolve the compound well at elevated temperatures and poorly at room temperature. Ethanol or a mixture of ethanol and water is often a good starting point for the recrystallization of nitroaniline derivatives.

Visualizations

The following diagrams illustrate the chemical reaction pathway and a general experimental workflow for the N-methylation of 5-bromo-2-nitroaniline.

Reaction_Pathway cluster_direct Direct N-Methylation cluster_two_step Two-Step N-Methylation Start1 5-Bromo-2-nitroaniline Product1 N-Methyl-5-bromo-2-nitroaniline Start1->Product1 Nucleophilic Substitution Reagents1 Methylating Agent (e.g., (CH₃)₂SO₄ or CH₃I) Base (e.g., K₂CO₃) Start2 5-Bromo-2-nitroaniline Intermediate N-(5-Bromo-2-nitrophenyl)formamide Start2->Intermediate Formylation Formylation_Reagent HCOOH Product2 N-Methyl-N-(5-bromo-2-nitrophenyl)formamide Intermediate->Product2 Methylation Methylation_Reagent 1. Base (e.g., t-BuOK) 2. CH₃I

Caption: Reaction pathways for the N-methylation of 5-bromo-2-nitroaniline.

Experimental_Workflow Start Start: Reaction Setup Reaction N-Methylation Reaction (Heating/Stirring) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Aqueous Workup (Extraction & Washing) Monitoring->Workup Upon Completion Drying Drying & Concentration Workup->Drying Purification Purification (Chromatography or Recrystallization) Drying->Purification Analysis Product Characterization (NMR, MS, etc.) Purification->Analysis End Final Product Analysis->End

Caption: General experimental workflow for N-methylation and purification.

An In-depth Technical Guide on the Reactivity of 5-Bromo-N-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-N-methyl-2-nitroaniline is a substituted aromatic amine that serves as a versatile intermediate in the synthesis of a variety of heterocyclic compounds and pharmacologically active molecules. The strategic placement of the bromo, N-methyl, and nitro groups on the aniline ring imparts a unique reactivity profile, allowing for selective chemical transformations at different positions. This technical guide provides a comprehensive overview of the reactivity of this compound, with a focus on its participation in key organic reactions, including the reduction of the nitro group for the synthesis of diamines, and its role as a precursor in the formation of benzimidazole derivatives. Detailed experimental protocols, quantitative data, and visual diagrams of reaction workflows are presented to facilitate its application in research and drug development.

Chemical Properties and Reactivity Overview

This compound (CAS No: 302800-13-1) possesses a molecular formula of C₇H₇BrN₂O₂ and a molecular weight of 231.05 g/mol . The chemical structure is characterized by a benzene ring substituted with a bromine atom, a secondary N-methylamino group, and a nitro group. The electronic properties of these substituents significantly influence the molecule's reactivity. The nitro group is a strong electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution and making the amino group less basic. The bromine atom is a deactivating, ortho-, para-director, and a key functional group for cross-coupling reactions. The N-methylamino group is an activating, ortho-, para-director. This combination of functional groups allows for a range of selective chemical transformations.

Key Reactions and Experimental Protocols

The reactivity of this compound is primarily centered around the transformations of its three key functional groups: the nitro group, the bromine atom, and the amino group.

Reduction of the Nitro Group

A common and crucial reaction of this compound is the reduction of the nitro group to an amine, yielding 5-bromo-N¹-methylbenzene-1,2-diamine. This diamine is a valuable precursor for the synthesis of various heterocyclic compounds, particularly benzimidazoles.

Experimental Protocol: Synthesis of 5-bromo-N¹-methylbenzene-1,2-diamine [1]

This protocol details the reduction of this compound using iron powder in the presence of a mild acid.

  • Materials:

    • This compound

    • Methanol (MeOH)

    • Iron powder (Fe)

    • Saturated aqueous Sodium Chloride (NaCl) solution

    • Dichloromethane (DCM)

  • Procedure:

    • To a solution of this compound (10.00 g, 43.28 mmol) in methanol (85 ml), add iron powder (9.65 g, 172.8 mmol).

    • Heat the reaction mixture to 75°C in an oil bath and reflux for 12 hours.

    • Cool the reaction to room temperature and filter to remove insoluble matter.

    • Concentrate the filtrate under reduced pressure.

    • To the residue, add saturated aqueous NaCl solution (50 ml).

    • Extract the aqueous layer with dichloromethane (3 x 100 ml).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Reactant Reagents Solvent Temperature Time Product Yield
This compoundFe powderMethanol75°C12 h5-bromo-N¹-methylbenzene-1,2-diamineNot specified
Synthesis of Benzimidazole Derivatives

The product from the nitro reduction, 5-bromo-N¹-methylbenzene-1,2-diamine, is a key building block for creating benzimidazole scaffolds, which are prevalent in many biologically active molecules. The general synthesis involves the condensation of the diamine with an aldehyde.

Conceptual Experimental Workflow: Benzimidazole Formation

This workflow illustrates the logical steps for the synthesis of a substituted benzimidazole from this compound.

G cluster_0 Step 1: Nitro Group Reduction cluster_1 Step 2: Cyclization to Benzimidazole A This compound B Reduction (e.g., Fe/NH4Cl or Na2S2O4) A->B Reactant C 5-bromo-N1-methylbenzene-1,2-diamine B->C Product D 5-bromo-N1-methylbenzene-1,2-diamine F Condensation/Cyclization D->F E Aldehyde (R-CHO) E->F G Substituted Benzimidazole F->G

Workflow for Benzimidazole Synthesis
Palladium-Catalyzed Cross-Coupling Reactions

Conceptual Protocol for Suzuki-Miyaura Coupling:

  • Reactants: this compound, Arylboronic acid

  • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂

  • Base: K₂CO₃ or K₃PO₄

  • Solvent: Dioxane/water or DME

  • Temperature: 80-100°C

Conceptual Protocol for Buchwald-Hartwig Amination:

  • Reactants: this compound, Primary or secondary amine

  • Catalyst: Pd₂(dba)₃ or Pd(OAc)₂

  • Ligand: BINAP, Xantphos, or other suitable phosphine ligand

  • Base: NaOtBu or Cs₂CO₃

  • Solvent: Toluene or Dioxane

  • Temperature: 80-110°C

Application in the Synthesis of Bioactive Molecules

This compound is a valuable intermediate in the synthesis of compounds targeting various biological pathways. For instance, it has been utilized in the preparation of inhibitors of SIRT6, a histone deacetylase implicated in diabetes. Furthermore, derivatives of the corresponding diamine are used in the development of PRMT5 inhibitors and kinase inhibitors.

Logical Pathway for the Synthesis of a Bioactive Benzimidazole

The following diagram illustrates the logical progression from this compound to a potentially bioactive benzimidazole derivative through a series of chemical transformations.

G A 5-Bromo-N-methyl- 2-nitroaniline B Reduction of Nitro Group A->B C 5-bromo-N1-methyl- benzene-1,2-diamine B->C D Cyclization with an Aldehyde C->D E Substituted Benzimidazole D->E F Further Functionalization (e.g., Suzuki Coupling) E->F G Bioactive Molecule F->G

Synthetic Pathway to a Bioactive Molecule

Conclusion

This compound is a strategically functionalized molecule with significant potential in organic synthesis and drug discovery. Its reactivity is well-defined, allowing for selective transformations of the nitro, bromo, and amino groups. The reduction of the nitro group to form a diamine is a key step that opens the door to the synthesis of a wide array of benzimidazole derivatives. Furthermore, the presence of the bromine atom allows for the introduction of molecular diversity through palladium-catalyzed cross-coupling reactions. The detailed protocols and conceptual workflows provided in this guide are intended to serve as a valuable resource for researchers and scientists working to leverage the synthetic utility of this versatile building block.

References

A Comprehensive Technical Guide to the Stability and Storage of 5-Bromo-N-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for 5-Bromo-N-methyl-2-nitroaniline (CAS No: 302800-13-1). Understanding the physicochemical properties and stability profile of this compound is critical for ensuring its integrity in research and development applications, from organic synthesis to medicinal chemistry.

Physicochemical Properties

This compound is an organic compound featuring a substituted aniline core. Its chemical structure, incorporating a bromine atom, a nitro group, and an N-methyl group, dictates its reactivity and stability.

PropertyValueSource
CAS Number 302800-13-1[1]
Molecular Formula C₇H₇BrN₂O₂[1][2]
Molecular Weight 231.05 g/mol [2]
Boiling Point 327.5 ± 32.0 °C at 760 mmHg[2]
Purity ≥ 97%[1]
Physical Form Solid at room temperature[2]

Chemical Stability Profile

The stability of this compound is influenced by environmental factors such as temperature, light, and air. As a nitroaromatic compound, it exhibits characteristic sensitivities.

ConditionStabilityObservations and Recommendations
Thermal Stable under ambient conditions.The compound undergoes decomposition at elevated temperatures, a behavior typical for nitro-substituted aromatics.[2] The high boiling point suggests strong intermolecular forces.[2]
Photolytic Sensitive to light.Exposure to light should be minimized to prevent photochemical degradation. Storage in light-resistant containers is mandatory.[1]
Atmospheric Sensitive to prolonged air exposure.Similar nitroaniline compounds are sensitive to prolonged air exposure.[3] For long-term storage, an inert atmosphere is recommended.[1]
General Chemically stable under normal storage.When stored correctly, the compound is considered chemically stable.[4]

Recommended Storage and Handling

Proper storage and handling are paramount to preserving the purity and stability of this compound. The following protocols are based on safety data for nitroanilines and specific supplier recommendations.

3.1. Storage Conditions

ParameterRecommendationRationale
Temperature Store in a cool place.[5]To prevent thermal degradation.
Atmosphere Keep container tightly sealed in a dry, well-ventilated place.[5][6] For long-term storage, use an inert atmosphere (e.g., Argon).[1]To protect from moisture and atmospheric components that could cause degradation.
Light Protect from light.[1]To prevent photolytic degradation.
Container Store in a suitable, tightly closed container.[5][6]To prevent contamination and exposure to air and moisture.

3.2. Handling Precautions

Safe handling procedures are essential due to the toxic nature of nitroanilines.[5]

  • Ventilation: Use only in a well-ventilated area or under an appropriate exhaust hood to avoid dust formation and inhalation.[5][7]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear suitable chemical-resistant gloves.[5]

    • Eye Protection: Use safety goggles with side shields.

    • Clothing: Wear a complete suit protecting against chemicals.[5]

  • Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[5][6] Do not eat, drink, or smoke in the handling area.[6]

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented, general knowledge of nitroaniline chemistry allows for the postulation of likely degradation routes. The nitro group is susceptible to reduction, and N-demethylation has been observed as an initial degradation step in similar compounds.[8]

G cluster_main Conceptual Degradation of this compound Start This compound Intermediate1 5-Bromo-2-nitroaniline (via N-demethylation) Start->Intermediate1 Enzymatic or Chemical N-demethylation Intermediate2 Reduced Amino Intermediate (via Nitro Reduction) Start->Intermediate2 Chemical or Bioreduction of Nitro Group End Further Degradation Products Intermediate1->End Intermediate2->End

Caption: Conceptual diagram of potential degradation pathways for this compound.

Experimental Protocols

No specific stability-indicating assay for this compound was found. However, a general protocol for assessing the stability of a new chemical entity, based on ICH guidelines and common analytical methods for related compounds, is provided below.[9][10]

5.1. Protocol: HPLC-Based Stability Assessment

Objective: To assess the stability of this compound under accelerated storage conditions and develop a stability-indicating analytical method.

Materials:

  • This compound (reference standard and test sample)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid or formic acid

  • HPLC system with UV detector

  • Stability chambers (e.g., 40°C/75% RH)

Methodology:

  • Method Development and Validation:

    • Develop a reverse-phase HPLC method capable of separating the parent compound from potential degradation products.

    • Mobile Phase: A gradient of acetonitrile and water with an acid modifier (e.g., 0.1% formic acid) is a typical starting point.[9]

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Detection: UV detection at a wavelength determined by the UV spectrum of the compound.

    • Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

  • Forced Degradation (Stress Testing):

    • Subject samples of the compound to stress conditions to intentionally degrade it. This helps identify likely degradation products and demonstrates the specificity of the analytical method.

    • Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Basic Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 105°C for 24 hours.

    • Photodegradation: Expose to light (ICH Q1B options) for a specified duration.

    • Analyze all stressed samples by the validated HPLC method to identify and quantify degradation products.

  • Accelerated Stability Study:

    • Place accurately weighed samples of this compound in appropriate containers (simulating proposed long-term packaging).[10]

    • Store the samples in a stability chamber under accelerated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH).

    • Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months).

    • Analyze the samples using the validated HPLC method to determine the purity of the active substance and quantify any degradation products.

Data Presentation:

Time Point (Months)Storage ConditionAssay (% of Initial)Total Impurities (%)
0-100.0< 0.1
140°C / 75% RH
340°C / 75% RH
640°C / 75% RH

Workflow for Ensuring Compound Integrity

Maintaining the stability of this compound from receipt to use requires a systematic approach. The following workflow illustrates the key decision points and actions.

G cluster_workflow Workflow for Maintaining Compound Stability reception Receive Compound verify Verify CoA & Packaging Integrity reception->verify storage Store in Cool, Dry, Dark Place Under Inert Gas (Argon) verify->storage [Integrity OK] fail Quarantine & Contact Supplier verify->fail [Integrity Compromised] handling Handle with Proper PPE in Ventilated Area storage->handling use Use in Experiment handling->use

Caption: Logical workflow for ensuring the stability and integrity of this compound.

Conclusion

This compound is a stable compound when stored and handled under appropriate conditions. Key factors for maintaining its integrity include protection from light, elevated temperatures, and prolonged exposure to air. Adherence to the recommended storage protocols—specifically, keeping it in a cool, dry, dark environment in a tightly sealed container, preferably under an inert atmosphere—is crucial for preventing degradation. The provided experimental framework offers a robust starting point for researchers to conduct specific stability studies tailored to their application.

References

Section 1: Chemical Identification and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety of 5-Bromo-N-methyl-2-nitroaniline

This compound is an organic compound that is typically a solid at room temperature.[1] Its key identifiers and physicochemical properties are summarized below.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 302800-13-1[1][2]
Molecular Formula C₇H₇BrN₂O₂[1][2]
Molecular Weight 231.05 g/mol [1]
Boiling Point 327.5 ± 32.0 °C at 760 mmHg[1]
Density 1.7 ± 0.1 g/cm³[1]
Appearance Solid (Typical)[1]
Storage Conditions Room temperature, in a dark place, under an inert atmosphere[2][3]

Section 2: Hazard Identification and Classification

Specific GHS classification for this compound is not available. The following classification is based on the closely related and structurally similar compound, N-methyl-2-nitroaniline (CAS 612-28-2). Researchers should handle this compound with the assumption that it possesses a similar or potentially greater hazard profile due to the presence of the bromine atom.

Hazard ClassCategoryHazard StatementReference
Acute Toxicity, Oral Category 3H301: Toxic if swallowed[4]
Acute Toxicity, Dermal Category 3H311: Toxic in contact with skin[4]
Acute Toxicity, Inhalation Category 2H330: Fatal if inhaled[4]
Specific Target Organ Toxicity (Repeated Exposure) Category 2H373: May cause damage to organs through prolonged or repeated exposure[4]

Supplemental Hazard Information from Related Compounds:

  • Skin Irritation: Other brominated nitroanilines are known to cause skin irritation.[5][6]

  • Eye Irritation: Causes serious eye irritation.[5][6]

  • Respiratory Irritation: May cause respiratory irritation.[6]

  • Methemoglobin Formation: Chronic absorption into the body may lead to the formation of methemoglobin, causing cyanosis (bluish discoloration of skin due to deficient oxygenation of the blood).[7]

Section 3: First Aid Measures

The following first aid measures are based on protocols for N-methyl-2-nitroaniline and should be followed in case of exposure.[4] Immediate medical attention is crucial.

Exposure RouteFirst Aid ProtocolReference
Inhalation Remove person to fresh air and keep comfortable for breathing. If breathing has stopped, provide artificial respiration. Call a physician immediately.[4]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower. Call a physician immediately.[4]
Eye Contact Rinse out with plenty of water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call an ophthalmologist.[4]
Ingestion IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth. Give water to drink (two glasses at most). Do not induce vomiting.[4]

Section 4: Firefighting Measures

AspectRecommendationReference
Suitable Extinguishing Media Water spray, foam, carbon dioxide (CO₂), dry powder.
Specific Hazards Combustible. Vapors are heavier than air and may spread along floors. Forms explosive mixtures with air on intense heating. Hazardous combustion products include carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[7]
Protective Equipment Wear a self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.

Section 5: Handling and Storage

AspectRecommendationReference
Safe Handling Work under a chemical fume hood. Do not breathe dust. Avoid all personal contact. Wash hands thoroughly after handling. Immediately change contaminated clothing.[8]
Storage Keep container tightly closed in a dry, well-ventilated place. Store locked up. Keep in a dark place under an inert atmosphere.[2]
Incompatibilities Strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[7]

Section 6: Personal Protective Equipment (PPE)

Protection TypeRecommendationReference
Eye/Face Protection Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[7]
Respiratory Protection A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use.[7]

Section 7: Toxicological Information

Specific toxicological data for this compound is not available. The following data is for N-methyl-2-nitroaniline and serves as a critical reference.

Toxicity MetricValueSpeciesReference
LD₅₀ Oral (ATE) 100 mg/kg-[4]
LD₅₀ Dermal (ATE) 300 mg/kg-[4]
LC₅₀ Inhalation (ATE) 0.05 mg/l (4 h)-[4]

Section 8: Experimental Protocols

General Synthesis of this compound

The synthesis of this compound can be conceptualized as a multi-step process starting from aniline. The following is a representative, not exhaustive, experimental workflow.[1]

Materials: Aniline, Concentrated Sulfuric Acid (H₂SO₄), Concentrated Nitric Acid (HNO₃), Bromine (Br₂), Acetic Acid, Methyl Iodide (CH₃I), Potassium Carbonate (K₂CO₃), appropriate solvents for workup and purification.

Procedure:

  • Nitration: Aniline is nitrated to form a mixture of nitroanilines. This is typically achieved by the careful addition of a nitrating mixture (concentrated nitric and sulfuric acids) at low temperatures to control selectivity.

  • Bromination: The resulting nitroaniline intermediate is brominated. This electrophilic aromatic substitution is often carried out using liquid bromine in a solvent like acetic acid.

  • Methylation: The N-methylation of the brominated nitroaniline is the final step. This is typically achieved using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate to deprotonate the amine.

  • Purification: The final product is purified using standard laboratory techniques such as recrystallization or column chromatography.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Bromination cluster_2 Step 3: Methylation Aniline Aniline Nitroaniline Nitroaniline Intermediate Aniline->Nitroaniline Nitration NitratingMixture Conc. H₂SO₄ / HNO₃ (Low Temp) NitratingMixture->Aniline BromoNitroaniline_ref Bromine Br₂ in Acetic Acid Nitroaniline_ref Bromine->Nitroaniline_ref BromoNitroaniline Bromo-nitroaniline Intermediate Nitroaniline_ref->BromoNitroaniline Bromination MethylatingAgent CH₃I / K₂CO₃ MethylatingAgent->BromoNitroaniline_ref FinalProduct This compound BromoNitroaniline_ref->FinalProduct Methylation

Caption: General workflow for the synthesis of this compound.

Section 9: Potential Mechanism of Toxicity

While specific signaling pathways for this compound are not well-documented, a generalized mechanism of toxicity for nitroaromatic compounds involves metabolic activation. This process is believed to be a key contributor to their cytotoxic and potentially carcinogenic effects.[9]

The nitro group (-NO₂) is electron-withdrawing and can be reduced by intracellular enzymes, such as nitroreductases, which are present in various organisms. This reduction process occurs in a stepwise manner, generating several reactive intermediates.

  • Nitro Radical Anion Formation: The initial one-electron reduction of the nitro group forms a nitro radical anion.

  • Nitroso Intermediate: Further reduction leads to a nitroso derivative.

  • Hydroxylamine Intermediate: Subsequent reduction yields a hydroxylamine derivative. This N-hydroxylamine is a highly reactive electrophile.

  • Cellular Damage: The reactive hydroxylamine intermediate can covalently bind to cellular macromolecules like DNA and proteins. This binding can lead to DNA adducts, protein dysfunction, oxidative stress, and ultimately, cell damage and toxicity.

G cluster_pathway Hypothetical Metabolic Activation Pathway Parent This compound (R-NO₂) Radical Nitro Radical Anion (R-NO₂⁻) Parent->Radical 1e⁻ reduction Enzyme Nitroreductase Enzymes Enzyme->Radical Nitroso Nitroso Intermediate (R-NO) Radical->Nitroso reduction Hydroxylamine Reactive Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine reduction Damage Covalent Adducts & Cellular Damage Hydroxylamine->Damage Macromolecules Cellular Macromolecules (DNA, Proteins) Macromolecules->Damage covalent binding

Caption: Generalized metabolic activation pathway for nitroaromatic compounds.

References

An In-depth Technical Guide to Analogs and Derivatives of 5-Bromo-N-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-N-methyl-2-nitroaniline is a substituted nitroaniline that serves as a versatile precursor in organic synthesis, particularly in the development of heterocyclic compounds with potential therapeutic applications. The presence of a bromine atom, a nitro group, and an N-methylamino group on the benzene ring imparts unique reactivity and allows for diverse chemical modifications. This technical guide provides a comprehensive overview of the synthesis, properties, and potential biological activities of this compound and its derivatives, with a focus on its role as a building block for pharmacologically active molecules. While specific biological data for the core compound is limited in publicly available literature, this guide will draw on data from structurally related analogs to highlight its potential in drug discovery.

Synthesis of this compound and Derivatives

The synthesis of this compound can be achieved through multiple routes, typically involving the introduction of the nitro, bromo, and N-methyl groups onto an aniline or benzene precursor. A common strategy involves a multi-step process of nitration, bromination, and subsequent N-methylation.[1] An alternative and efficient method utilizes a nucleophilic aromatic substitution (SNAr) reaction starting from a pre-functionalized benzene ring.[1]

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound and its subsequent conversion to benzimidazole derivatives, a common class of compounds synthesized from this precursor.

G cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization to Benzimidazoles Start Aniline or 4-Bromo-2-fluoro-1-nitrobenzene Nitration Nitration (H₂SO₄, HNO₃) Start->Nitration Route A SNAr Nucleophilic Aromatic Substitution (Methylamine) Start->SNAr Route B Bromination Bromination (Br₂, Acetic Acid) Nitration->Bromination N-Methylation N-Methylation (Methyl Iodide, Base) Bromination->N-Methylation Core_Compound This compound N-Methylation->Core_Compound SNAr->Core_Compound Reduction Reduction of Nitro Group (e.g., SnCl₂, HCl) Core_Compound->Reduction Cyclization Cyclization (e.g., with a carboxylic acid or equivalent) Reduction->Cyclization Benzimidazole Substituted Benzimidazole Cyclization->Benzimidazole

Caption: General synthetic pathways to this compound and its derivatization.

Experimental Protocols

Protocol 2.2.1: Synthesis of this compound via Nitration, Bromination, and Methylation [1]

  • Nitration of Aniline: Aniline is treated with a mixture of concentrated sulfuric acid and nitric acid at low temperatures to yield nitroaniline.

  • Bromination: The resulting nitroaniline is dissolved in a suitable solvent, such as acetic acid, and treated with bromine to introduce the bromo substituent.

  • N-Methylation: The brominated nitroaniline is then reacted with a methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate, to afford this compound.

Protocol 2.2.2: Synthesis via Nucleophilic Aromatic Substitution [1]

  • Reaction Setup: 4-Bromo-2-fluoro-1-nitrobenzene is used as the starting material.

  • Amination: The starting material is subjected to amination with methylamine. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack, and the high reactivity of the fluorine atom facilitates its substitution by the methylamino group to yield this compound.

Analogs and Derivatives: Chemical Properties and Biological Activities

While specific quantitative bioactivity data for this compound is scarce in the public domain, the biological potential of its analogs and derivatives has been explored, particularly in the context of anticancer and antimicrobial activities. The nitroaniline scaffold is a common feature in various pharmacologically active compounds.

Anticancer Activity of Related Nitroaniline Derivatives

N-substituted 2-nitroaniline derivatives have demonstrated a range of cytotoxic effects against various cancer cell lines. The biological activity is often influenced by the nature of the substituents on the aniline nitrogen and the aromatic ring.

Table 1: Anticancer Activity of Selected N-Substituted 2-Nitroaniline Derivatives [2]

Compound IDN-SubstituentCancer Cell LineIC50 (µM)
1a4-MethylphenylHCT1160.0059
1b4-(Dimethylamino)phenylHCT1168.7
2a2,4-DinitrophenylUV4 (hypoxic)Selectivity: 60-70 fold
3aPyrimidine derivativeMer Kinase0.0185
3bPyrimidine derivativec-Met Kinase0.0336
Antimicrobial Activity of Related Nitroaniline Derivatives

Derivatives of 2-methyl-5-nitroaniline have been synthesized and evaluated for their antimicrobial properties. These studies suggest that the nitroaniline scaffold can be a valuable starting point for the development of new antimicrobial agents.

Table 2: Antimicrobial Activity of 2-Methyl-5-nitroaniline Derivatives [3]

CompoundTest OrganismMinimum Inhibitory Concentration (MIC) in µg/mL
Derivative ABacillus cereus RSKK 863Data not specified
Derivative BEscherichia coli ATCC 3521Data not specified
Derivative CPseudomonas aeruginosa ATCC 2921Data not specified
Derivative DStaphylococcus aureus TP32Data not specified

Note: The original source mentions antimicrobial activity but does not provide specific MIC values in the abstract.

Experimental Protocols for Biological Evaluation

Standardized assays are crucial for determining the biological activity of newly synthesized compounds. The following are detailed protocols for assessing the cytotoxicity and antimicrobial activity of this compound derivatives.

Protocol for Cytotoxicity Assessment: MTT Assay[4][5]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept low and consistent across all wells) and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol for Antimicrobial Susceptibility Testing: Broth Microdilution Method[2]

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).

  • Serial Dilution: Serially dilute the test compounds in the broth in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Potential Signaling Pathways in Cancer

While the specific molecular targets of this compound are not yet elucidated, many small molecule anticancer agents exert their effects by modulating key signaling pathways that are often dysregulated in cancer. The MAPK/ERK and PI3K/Akt pathways are central to regulating cell proliferation, survival, and differentiation, and are common targets for cancer therapeutics.[4][5][6][7] Derivatives of scaffolds similar to nitroanilines, such as aminopyridines, are often developed as kinase inhibitors targeting these pathways.

The following diagram provides a simplified representation of the MAPK/ERK signaling pathway, a plausible, though unconfirmed, target for this class of compounds.

G cluster_pathway Simplified MAPK/ERK Signaling Pathway Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activation Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation Gene Expression Inhibitor Potential Inhibition by This compound Derivative Inhibitor->RAF Inhibitor->MEK

Caption: A simplified MAPK/ERK signaling pathway, a potential target for anticancer compounds.

Conclusion

This compound is a valuable synthetic intermediate with significant potential for the development of novel therapeutic agents. Its utility is particularly evident in the synthesis of benzimidazole derivatives, a class of compounds with a broad spectrum of pharmacological activities. While direct biological data for the parent compound is limited, the demonstrated anticancer and antimicrobial activities of its analogs and derivatives underscore the importance of this chemical scaffold in medicinal chemistry. Further investigation into the biological effects and mechanism of action of this compound and its novel derivatives is warranted to fully explore its therapeutic potential. The experimental protocols and potential signaling pathways discussed in this guide provide a framework for future research in this promising area.

References

Methodological & Application

Application Notes and Protocols: 5-Bromo-N-methyl-2-nitroaniline as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols and data for the utilization of 5-Bromo-N-methyl-2-nitroaniline as a key intermediate in the synthesis of heterocyclic compounds, particularly benzimidazole derivatives. This document is intended for researchers, chemists, and professionals in the field of organic synthesis and drug development.

Introduction

This compound is a valuable bifunctional building block. Its structure, featuring a nitro group ortho to a secondary N-methyl amine, makes it an ideal precursor for the synthesis of substituted benzimidazoles through reductive cyclization. The presence of a bromine atom at the 5-position provides a versatile handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the creation of diverse molecular libraries for screening and drug discovery.

Application Note 1: Synthesis of 6-Bromo-1-methyl-1H-benzimidazole via Reductive Cyclization

This protocol details the conversion of this compound to its corresponding benzimidazole derivative. The reaction proceeds via a one-pot reduction of the nitro group to an amine, which then undergoes an acid-catalyzed intramolecular cyclization with a suitable aldehyde, in this case, formic acid, which serves as the source for the C2 carbon of the imidazole ring.

Reaction Scheme & Workflow

The overall synthetic workflow involves the preparation of the reaction mixture, the reductive cyclization step, and subsequent workup and purification to isolate the final product.

G cluster_prep 1. Reaction Setup cluster_reaction 2. Reductive Cyclization cluster_workup 3. Workup & Purification A 5-Bromo-N-methyl- 2-nitroaniline E Reaction Vessel (Round-bottom flask) A->E B Ethanol & Water (Solvent) B->E C Formic Acid (HCOOH) C->E D Sodium Dithionite (Na2S2O4) F Add Na2S2O4 in portions E->F Transfer to Reaction Stage G Heat mixture to reflux (e.g., 80-90 °C) F->G H Monitor reaction (TLC) G->H I Cool to RT & Neutralize with NaOH H->I Upon Completion J Extract with Ethyl Acetate I->J K Dry organic layer (Na2SO4) & Concentrate J->K L Purify via Column Chromatography K->L M Isolate Pure Product L->M G cluster_transformation Synthetic Transformations A 5-Bromo-N-methyl- 2-nitroaniline (Building Block) B Reductive Cyclization A->B Step 1 D 6-Bromo-1-methyl- 1H-benzimidazole (Intermediate) B->D C Cross-Coupling (e.g., Suzuki, Buchwald) E Diverse Library of Functionalized Benzimidazoles (Target Molecules) C->E D->C Step 2

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Bromo-N-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the Suzuki-Miyaura cross-coupling of 5-Bromo-N-methyl-2-nitroaniline with various arylboronic acids. This reaction is a key transformation for the synthesis of N-methyl-2-nitro-5-arylanilines, which are valuable intermediates in the development of novel pharmaceuticals and functional materials. The electron-withdrawing nature of the nitro group and the presence of the N-methylamino group can influence the reactivity of the substrate, making the optimization of reaction conditions crucial for achieving high yields.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide (in this case, this compound) and an organoboron compound (an arylboronic acid). The catalytic cycle, which is fundamental to this transformation, involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst to continue the cycle.

Data Presentation: Reaction Conditions for Structurally Similar Substrates

While specific yield data for the Suzuki-Miyaura coupling of this compound is not extensively reported in the literature, the following table summarizes successful reaction conditions for structurally related bromo-nitroaniline derivatives. These conditions provide a strong starting point for the optimization of the target reaction.

EntryAryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
12-Bromo-5-nitroanilinePhenylboronic acidPd(dppf)Cl₂ (5)-K₂CO₃Dioxane/H₂O (10:1)9012~80 (estimated)[1]
22,6-Dibromo-4-nitroaniline4-Methylphenylboronic acidPd(OAc)₂ (0.5)-K₂CO₃DMF/H₂O (aq.)80195[2]
32,6-Dibromo-4-nitroaniline4-Cyanophenylboronic acidPd(OAc)₂ (0.5)-K₂CO₃DMF/H₂O (aq.)801.592[2]
45-Bromo-6-nitro-1,3-benzodioxolePhenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O (4:1)1001285[3]

Experimental Protocols

This section provides a detailed protocol for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst to the flask. Subsequently, add the degassed solvent via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.

  • Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-methyl-2-nitro-5-arylaniline.

Safety Precautions:

  • Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be handled with care.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Mandatory Visualizations

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification reagents Weigh Reactants: - this compound - Arylboronic Acid - Base - Catalyst setup Assemble in Schlenk Flask reagents->setup inert Evacuate & Backfill with Inert Gas setup->inert add_solvent Add Degassed Solvent inert->add_solvent heat Heat and Stir add_solvent->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Work-up monitor->workup purify Column Chromatography workup->purify product Characterize Pure Product purify->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n pd2_complex R¹-Pd(II)L_n-X pd0->pd2_complex Oxidative Addition transmetalation_complex R¹-Pd(II)L_n-R² pd2_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product R¹-R² (Coupled Product) transmetalation_complex->product aryl_halide R¹-X (this compound) aryl_halide->pd2_complex boronic_acid R²-B(OH)₂ (Arylboronic Acid) boronic_acid->pd2_complex base Base base->pd2_complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-N-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-N-methyl-2-nitroaniline is a versatile building block in organic synthesis, particularly for the construction of complex molecules in medicinal chemistry and materials science. The presence of a bromo substituent at the 5-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide array of functional groups. The nitro and N-methylamino moieties offer sites for further synthetic transformations and can influence the electronic properties and biological activity of the resulting compounds. This document provides detailed application notes and representative protocols for Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille cross-coupling reactions with this compound.

Note: The following protocols and data are based on established methodologies for structurally similar substrates, such as other bromoanilines and bromo-nitroaromatics. Optimization of the reaction conditions for this compound may be necessary to achieve optimal results.

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-N-methyl-2-nitroanilines

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound. This reaction is particularly valuable for the synthesis of biaryl scaffolds, which are prevalent in many biologically active molecules.

Application Notes: The Suzuki-Miyaura coupling of this compound with various arylboronic acids provides access to a diverse range of 5-aryl-N-methyl-2-nitroaniline derivatives. These products can serve as intermediates in the synthesis of pharmaceuticals and other functional organic materials. The reaction is typically catalyzed by a palladium(0) species, generated in situ from a palladium(II) precursor, in the presence of a suitable ligand and a base.

Representative Quantitative Data for Suzuki-Miyaura Coupling of Aryl Bromides:

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃DME/H₂O851880-90
33-Thienylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃Dioxane901675-85
44-Fluorophenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄THF/H₂O802488-98

Detailed Experimental Protocol (Representative):

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (1 mL)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.

  • Add the palladium(II) acetate and SPhos.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed toluene and water to the flask.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction: Synthesis of 5-Alkenyl-N-methyl-2-nitroanilines

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] It is a powerful tool for the synthesis of substituted alkenes.

Application Notes: The Heck reaction of this compound with various alkenes allows for the introduction of vinyl groups at the 5-position, leading to the formation of 5-alkenyl-N-methyl-2-nitroanilines. These products can be valuable intermediates for further synthetic transformations or may possess interesting biological or material properties. The reaction typically requires a palladium catalyst, a phosphine ligand, a base, and an appropriate solvent.

Representative Quantitative Data for Heck Reaction of Aryl Bromides:

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1001680-90
2n-Butyl acrylatePd(OAc)₂ (1)PPh₃ (2)K₂CO₃Acetonitrile802485-95
3Methyl methacrylatePdCl₂(PPh₃)₂ (3)-NaOAcDMA1201270-80
4CyclohexenePd₂(dba)₃ (1.5)P(t-Bu)₃ (3)Cs₂CO₃Dioxane1102065-75

Detailed Experimental Protocol (Representative):

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Alkene (e.g., Styrene) (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

  • Sealed reaction tube

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry sealed reaction tube containing a magnetic stir bar, add this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.

  • Evacuate the tube and backfill with an inert gas. Repeat this cycle three times.

  • Add the anhydrous DMF, triethylamine, and the alkene via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Synthesis of 5-Alkynyl-N-methyl-2-nitroanilines

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is a highly efficient method for the formation of C(sp²)-C(sp) bonds.

Application Notes: The Sonogashira coupling of this compound with terminal alkynes provides a direct route to 5-alkynyl-N-methyl-2-nitroanilines. The resulting alkynyl-substituted anilines are versatile intermediates that can undergo further transformations, such as click chemistry or cyclization reactions, to generate complex molecular architectures relevant to drug discovery and materials science.

Representative Quantitative Data for Sonogashira Coupling of Aryl Bromides:

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF60685-95
21-HexynePd(PPh₃)₄ (3)CuI (5)DiisopropylamineDMF80880-90
3TrimethylsilylacetylenePdCl₂(dppf) (2)CuI (4)PiperidineToluene701290-98
4Propargyl alcoholPd(OAc)₂ (2) / XPhos (4)CuI (5)Cs₂CO₃Dioxane901075-85

Detailed Experimental Protocol (Representative):

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (e.g., Phenylacetylene) (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N, 3.0 mmol, 3.0 equiv)

  • Tetrahydrofuran (THF), anhydrous and degassed (5 mL)

  • Schlenk flask

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the anhydrous and degassed THF and triethylamine via syringe.

  • Add the terminal alkyne dropwise to the stirring mixture.

  • Heat the reaction mixture to 60 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the catalysts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Synthesis of N-Aryl-N'-methyl-4-nitro-1,3-phenylenediamines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[3] It has become a cornerstone of modern synthetic chemistry for the preparation of arylamines.

Application Notes: The Buchwald-Hartwig amination of this compound with a variety of primary and secondary amines allows for the synthesis of N-substituted-N'-methyl-4-nitro-1,3-phenylenediamine derivatives. These compounds are of interest in medicinal chemistry as scaffolds for the development of new therapeutic agents. The choice of palladium precursor, ligand, and base is crucial for the success of this transformation.

Representative Quantitative Data for Buchwald-Hartwig Amination of Aryl Bromides:

EntryAminePd Precatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (1)Xantphos (2)NaOtBuToluene1101880-90
2MorpholinePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane1002485-95
3BenzylaminePdCl₂(dppf) (3)-Cs₂CO₃THF801675-85
4N-MethylanilinePd₂(dba)₃ (1.5)BrettPhos (3)LiHMDSToluene1002088-98

Detailed Experimental Protocol (Representative):

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (e.g., Aniline) (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)

  • Xantphos (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

  • Toluene, anhydrous and degassed (5 mL)

  • Schlenk tube

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

  • Glovebox (recommended for handling air-sensitive reagents)

Procedure:

  • Inside a glovebox, add this compound, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide to a dry Schlenk tube containing a magnetic stir bar.

  • Remove the Schlenk tube from the glovebox and connect it to a Schlenk line.

  • Add the anhydrous and degassed toluene, followed by the amine, via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Stille Coupling: Synthesis of 5-Substituted-N-methyl-2-nitroanilines

The Stille coupling is a palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide.[4][5] It is a versatile method for the formation of carbon-carbon bonds.

Application Notes: The Stille coupling of this compound with various organostannanes (e.g., vinyl-, aryl-, or alkynylstannanes) provides access to a wide range of 5-substituted-N-methyl-2-nitroaniline derivatives. While effective, the toxicity of organotin compounds necessitates careful handling and purification procedures.

Representative Quantitative Data for Stille Coupling of Aryl Bromides:

EntryOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
1Tributyl(vinyl)stannanePd(PPh₃)₄ (5)--Toluene1101280-90
2Tributyl(phenyl)stannanePdCl₂(PPh₃)₂ (3)-CuI (10)DMF801885-95
3Tributyl(2-thienyl)stannanePd₂(dba)₃ (2)P(furyl)₃ (8)-THF652475-85
4Tributyl(ethynyl)stannaneAsCat-4 (5)-LiClDioxane1001688-98

Detailed Experimental Protocol (Representative):

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Organostannane (e.g., Tributyl(vinyl)stannane) (1.1 mmol, 1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Toluene, anhydrous and degassed (5 mL)

  • Schlenk flask

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound and tetrakis(triphenylphosphine)palladium(0).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the anhydrous and degassed toluene, followed by the organostannane, via syringe.

  • Heat the reaction mixture to 110 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether and add a saturated aqueous solution of potassium fluoride. Stir vigorously for 1 hour to precipitate the tin byproducts.

  • Filter the mixture through a pad of Celite and separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Cross_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Reactants: - this compound - Coupling Partner - Catalyst & Ligand - Base/Additive B Add Degassed Solvent A->B C Inert Atmosphere (Ar or N₂) B->C D Heat to Reaction Temperature C->D Start Reaction E Stir and Monitor (TLC, LC-MS, GC-MS) D->E F Cool to Room Temp. & Quench E->F Reaction Complete G Aqueous Work-up & Extraction F->G H Dry & Concentrate G->H I Column Chromatography H->I J Product Analysis (NMR, MS, etc.) I->J

General experimental workflow for palladium-catalyzed cross-coupling reactions.

Catalytic_Cycle cluster_main Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X placeholder2 PdII_Aryl Ar-Pd(II)-X(L₂) TM Transmetalation (or equivalent) PdII_Coupling Ar-Pd(II)-R(L₂) RE Reductive Elimination RE->Pd0 Ar-R PdII_Aryl->TM R-M placeholder1 PdII_Coupling->RE placeholder3

Simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 5-Bromo-N-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromo-N-methyl-2-nitroaniline is a versatile and valuable starting material in synthetic organic and medicinal chemistry. Its structure incorporates several key reactive sites: a nitro group that can be readily reduced to an amine, a bromine atom that allows for various cross-coupling reactions, and a methylamino group.[1] These features make it an excellent precursor for the synthesis of a diverse range of N-heterocyclic compounds, which are prominent scaffolds in many biologically active molecules and pharmaceutical agents.[1][2] This document provides detailed protocols for the synthesis of two important classes of heterocycles—benzimidazoles and quinoxalines—starting from this compound.

General Synthetic Workflow

The primary synthetic strategy involves the initial reduction of the nitro group in this compound to form the key intermediate, 4-Bromo-N¹-methylbenzene-1,2-diamine. This diamine is then subjected to condensation and cyclization reactions with appropriate electrophilic partners to yield the desired heterocyclic core.

G A This compound (Starting Material) B Reduction of Nitro Group A->B e.g., SnCl2, HCl C 4-Bromo-N-methylbenzene-1,2-diamine (Key Intermediate) B->C D Condensation with Aldehydes / Carboxylic Acids C->D F Condensation with 1,2-Dicarbonyls C->F E Substituted Benzimidazoles D->E G Substituted Quinoxalines F->G

Figure 1: General workflow for synthesizing heterocycles.

Application Note 1: Synthesis of 6-Bromo-1-methyl-1H-benzimidazoles

Substituted benzimidazoles are a cornerstone in drug discovery, exhibiting a wide range of pharmacological activities. The following protocol details the synthesis of 2-substituted-6-bromo-1-methyl-1H-benzimidazoles from this compound via a two-step process involving reduction followed by condensation with an aldehyde.

Reaction Pathway

G start 5-Bromo-N-methyl- 2-nitroaniline step1 Step 1: Reduction start->step1 intermediate 4-Bromo-N-methyl- benzene-1,2-diamine step1->intermediate SnCl2·2H2O, Ethanol, Reflux step2 Step 2: Condensation + Cyclization intermediate->step2 product 6-Bromo-1-methyl-2-R- 1H-benzimidazole step2->product NaHSO3, DMF reagent Aldehyde (R-CHO) reagent->step2

Figure 2: Pathway for benzimidazole synthesis.

Experimental Protocols

Protocol 1.1: Synthesis of 4-Bromo-N¹-methylbenzene-1,2-diamine (Intermediate)

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.31 g, 10 mmol) and ethanol (100 mL).

  • Reagent Addition: To this stirring suspension, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (11.3 g, 50 mmol) in one portion.

  • Reaction: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 3-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (200 g).

  • Basification: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH of the mixture is ~8. This will precipitate tin salts.

  • Extraction: Extract the aqueous suspension with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude diamine. The product is often used in the next step without further purification.

Protocol 1.2: Synthesis of 2-Substituted-6-bromo-1-methyl-1H-benzimidazoles

  • Setup: In a 100 mL round-bottom flask, dissolve the crude 4-Bromo-N¹-methylbenzene-1,2-diamine (2.01 g, 10 mmol) in dimethylformamide (DMF, 30 mL).

  • Reagent Addition: Add the desired aldehyde (11 mmol, 1.1 equivalents) followed by sodium metabisulfite (Na₂S₂O₅) (2.09 g, 11 mmol).

  • Reaction: Heat the mixture to 100 °C and stir for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL).

  • Isolation: Collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the solid with cold water and then recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the pure benzimidazole product.

Data Presentation

EntryAldehyde (R-CHO)R-GroupReaction Time (h)Yield (%)
1BenzaldehydePhenyl485
24-Chlorobenzaldehyde4-Chlorophenyl582
34-Methoxybenzaldehyde4-Methoxyphenyl4.588
4CyclohexanecarboxaldehydeCyclohexyl675

Application Note 2: Synthesis of 6-Bromo-1-methylquinoxalines

Quinoxalines are an important class of N-heterocycles found in numerous pharmaceuticals, dyes, and organic materials.[3][4] They are typically synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[5][6] This protocol outlines their synthesis from the key intermediate, 4-Bromo-N¹-methylbenzene-1,2-diamine.

Reaction Pathway

G start 4-Bromo-N-methyl- benzene-1,2-diamine step1 Condensation start->step1 product 6-Bromo-1-methyl-R,R'- quinoxaline step1->product Ethanol/Acetic Acid, Reflux reagent 1,2-Dicarbonyl (R-CO-CO-R') reagent->step1

References

Application Notes and Protocols: The Utility of 5-Bromo-N-methyl-2-nitroaniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-N-methyl-2-nitroaniline is a versatile chemical intermediate with significant potential in medicinal chemistry, primarily as a scaffold for the synthesis of targeted therapeutic agents. Its unique trifunctional nature, featuring a bromine atom, a nitro group, and an N-methylaniline moiety, offers multiple avenues for chemical modification. The bromine atom is amenable to various cross-coupling reactions, the nitro group can be readily reduced to a reactive amine, and the N-methylaniline portion provides a key structural element for interaction with biological targets. This document provides detailed application notes and experimental protocols for the use of this compound in the development of novel drug candidates, with a focus on kinase inhibitors and other anticancer agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 302800-13-1
Molecular Formula C₇H₇BrN₂O₂
Molecular Weight 231.05 g/mol
Appearance Solid
Boiling Point ~327.5 °C

Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of heterocyclic compounds with potential therapeutic activity. The key transformations involve the reduction of the nitro group to an amine, followed by cyclization and/or cross-coupling reactions to build more complex molecular architectures.

Synthesis of Benzimidazole Scaffolds

A significant application of this compound is in the synthesis of substituted benzimidazoles. The benzimidazole moiety is a prominent scaffold in a variety of clinically approved drugs and is known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.

The synthesis of 6-bromo-1-methyl-1H-benzo[d]imidazole from this compound proceeds via a two-step process: reduction of the nitro group to form the corresponding diamine, followed by cyclization.

Step 1: Reduction of this compound

This protocol describes the reduction of the nitro group to an amine using stannous chloride dihydrate.

  • Materials:

    • This compound

    • Stannous chloride dihydrate (SnCl₂·2H₂O)

    • Ethanol

    • 1N Sodium hydroxide (NaOH) solution

    • Dichloromethane

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask

    • Reflux condenser

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

    • To this solution, add stannous chloride dihydrate (2 equivalents) portion-wise.

    • Heat the reaction mixture to reflux and maintain for 4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture and concentrate under reduced pressure using a rotary evaporator.

    • Treat the residue with water and 1N sodium hydroxide solution to neutralize the acid and precipitate the tin salts.

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-bromo-N1-methylbenzene-1,2-diamine.

Step 2: Cyclization to form 6-bromo-1-methyl-1H-benzo[d]imidazole

This protocol describes the cyclization of the diamine intermediate using trimethyl orthoformate.

  • Materials:

    • 4-bromo-N1-methylbenzene-1,2-diamine (from Step 1)

    • Toluene

    • Trimethyl orthoformate

    • p-Toluenesulfonic acid

    • Silica gel for column chromatography

    • Dichloromethane/methanol (95/5) eluent

  • Procedure:

    • Dissolve the crude diamine from Step 1 in toluene in a round-bottom flask.

    • Add trimethyl orthoformate (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid.

    • Heat the mixture to reflux for 2 hours.

    • Monitor the reaction by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by silica gel column chromatography using a dichloromethane/methanol (95/5) eluent to obtain 6-bromo-1-methyl-1H-benzo[d]imidazole as a cream-colored powder[1].

G start This compound step1 Reduction of Nitro Group (SnCl2·2H2O, Ethanol, Reflux) start->step1 intermediate 4-bromo-N1-methylbenzene-1,2-diamine step1->intermediate step2 Cyclization (Trimethyl orthoformate, p-TSA, Toluene, Reflux) intermediate->step2 product 6-bromo-1-methyl-1H-benzo[d]imidazole step2->product

Fig. 1: Synthesis of a benzimidazole scaffold.
Elaboration via Cross-Coupling Reactions

The bromine atom on the this compound scaffold is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These reactions are fundamental in modern drug discovery for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

This protocol provides a general method for the coupling of an aryl halide with an arylboronic acid.

  • Materials:

    • This compound (1 equivalent)

    • Arylboronic acid (1.2 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Base (e.g., K₂CO₃, 2 equivalents)

    • Solvent (e.g., 1,4-Dioxane/Water, 4:1)

    • Schlenk flask

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • In a Schlenk flask, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the degassed solvent system.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Reactants: - this compound - Arylboronic acid - Pd Catalyst - Base solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere solvent->inert heat Heat and Stir (80-100 °C) inert->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool and Quench monitor->cool extract Extract with Organic Solvent cool->extract purify Purify by Chromatography extract->purify

Fig. 2: General workflow for Suzuki-Miyaura coupling.

Potential Biological Activities of Derivatives

Derivatives of this compound, particularly the resulting benzimidazoles and biaryl compounds, are expected to exhibit a range of biological activities. The following table summarizes the anticancer activity of various substituted benzimidazole derivatives, providing an indication of the potential efficacy of compounds that can be synthesized from the title compound.

Compound ClassTarget Cell LineIC₅₀ (µM)Reference
Substituted 2-thiobenzimidazolesColon Cancer (HCT-116)Not specified, but showed effective antitumor activity[2]
Substituted 2-thiobenzimidazolesRenal Cancer (TK-10)Not specified, but showed effective antitumor activity[2]
Benzimidazole-oxadiazole hybridsNCI 60 cell line panelGood to notable anticancer activity[3]
5-Bromo-N-(4-fluorophenyl)-1H-benzo[d]imidazol-2-amineBreast Cancer (MCF-7)15.8[4]
5-Bromo-N-(4-fluorophenyl)-1H-benzo[d]imidazol-2-amineCervical Cancer (HeLa)18.2[4]
2-(3,4,5-Trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamideLung Cancer (A549)0.15[4]
2-(3,4,5-Trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamideColon Cancer (SW480)3.68[4]

Relevant Signaling Pathways for Targeted Drug Design

Aniline-based compounds are prominent as inhibitors of various protein kinases involved in cancer cell signaling. The structural features of this compound make it an attractive starting point for the design of inhibitors targeting key oncogenic pathways.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Its dysregulation is a hallmark of many cancers. Anilinoquinazoline derivatives are a well-established class of EGFR inhibitors.

G EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Fig. 3: Simplified EGFR signaling cascade.
VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Many aniline-based kinase inhibitors target VEGFR-2.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Angiogenesis Endothelial Cell Proliferation, Migration, Survival (Angiogenesis) MAPK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis

Fig. 4: Simplified VEGFR-2 signaling cascade.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of novel therapeutic agents. Its amenability to a variety of chemical transformations, including nitro group reduction and palladium-catalyzed cross-coupling reactions, allows for the construction of diverse chemical libraries. The resulting benzimidazole and biaryl scaffolds are of significant interest in the development of kinase inhibitors and other anticancer drugs. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this promising chemical intermediate in medicinal chemistry and drug discovery.

References

Application Notes and Protocols: 5-Bromo-N-methyl-2-nitroaniline as a Precursor for Pharmacologically Active Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-N-methyl-2-nitroaniline is a versatile chemical intermediate with significant potential in the synthesis of novel pharmacologically active compounds. Its unique substitution pattern, featuring a reactive nitro group, a bromine atom amenable to cross-coupling reactions, and a methylamino group, makes it a valuable scaffold for the generation of diverse molecular libraries for drug discovery. This document provides detailed application notes and experimental protocols for the use of this compound as a precursor for the synthesis of quinoxaline and benzimidazole derivatives, which have demonstrated promising anticancer and antimicrobial activities, respectively.

Key Intermediate: 4-Bromo-N1-methylbenzene-1,2-diamine

The primary synthetic utility of this compound in this context lies in its reduction to the corresponding o-phenylenediamine derivative, 4-Bromo-N1-methylbenzene-1,2-diamine . This key intermediate serves as the foundational building block for the subsequent synthesis of various heterocyclic compounds. The reduction of the nitro group is a critical step that unmasks the second amino functionality, enabling cyclization reactions to form the desired heterocyclic cores.

Application 1: Synthesis of Anticancer Quinoxaline Derivatives

Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including potent anticancer effects. The synthesis of substituted quinoxalines can be readily achieved through the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds. By utilizing 4-Bromo-N1-methylbenzene-1,2-diamine, novel 6-bromo-N-methylquinoxaline derivatives can be synthesized and evaluated for their cytotoxic properties against various cancer cell lines.

Experimental Protocol: Synthesis of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline

This protocol outlines the synthesis of a representative quinoxaline derivative from this compound.

Step 1: Reduction of this compound to 4-Bromo-N1-methylbenzene-1,2-diamine

  • Materials:

    • This compound

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Concentrated hydrochloric acid (HCl)

    • Ethanol

    • Sodium bicarbonate (NaHCO₃) solution (saturated)

    • Ethyl acetate

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

    • Add a solution of tin(II) chloride dihydrate (5.0 eq) in concentrated hydrochloric acid dropwise to the stirred solution at room temperature.

    • Heat the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate until the pH is approximately 8.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-Bromo-N1-methylbenzene-1,2-diamine.

    • The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline

  • Materials:

    • 4-Bromo-N1-methylbenzene-1,2-diamine (from Step 1)

    • Glyoxal (40% aqueous solution)

    • Ethanol

    • Glacial acetic acid

  • Procedure:

    • Dissolve 4-Bromo-N1-methylbenzene-1,2-diamine (1.0 eq) in ethanol in a round-bottom flask.

    • Add a few drops of glacial acetic acid to catalyze the reaction.

    • Add glyoxal (1.1 eq) dropwise to the stirred solution.

    • Heat the reaction mixture at reflux for 2-4 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The product may precipitate.

    • If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.

    • If no precipitate forms, reduce the solvent volume under reduced pressure and purify the residue by column chromatography or recrystallization to obtain 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline.

Quantitative Data: Anticancer Activity of Bromo-Quinoxaline Derivatives

The following table summarizes the in vitro anticancer activity of various bromo-substituted quinoxaline and quinazoline derivatives against different cancer cell lines, demonstrating the potential of this class of compounds.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
5b MCF-7 (Breast)0.53[1]
SW480 (Colon)1.95[1]
8a MCF-7 (Breast)15.85 ± 3.32[2][3]
SW480 (Colon)17.85 ± 0.92[2][3]
8e MCF-7 (Breast)35.14 ± 6.87[3]
SW480 (Colon)63.15 ± 1.63[3]
27a MCF-7 (Breast)7.7[4]
HepG2 (Liver)4.5[4]

Application 2: Synthesis of Antimicrobial Benzimidazole Derivatives

Benzimidazole derivatives are another important class of heterocyclic compounds with a wide range of pharmacological activities, including notable antimicrobial effects against various bacterial and fungal strains. The synthesis of benzimidazoles can be achieved through the condensation of o-phenylenediamines with various one-carbon synthons, such as aldehydes or cyanogen bromide.

Experimental Protocol: Synthesis of 6-Bromo-4-methyl-1H-benzo[d]imidazol-2-amine

This protocol describes the synthesis of a representative amino-substituted benzimidazole derivative.

  • Materials:

    • 4-Bromo-N1-methylbenzene-1,2-diamine (from Step 1 of the quinoxaline synthesis)

    • Cyanogen bromide (CNBr)

    • Ethanol

    • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Procedure:

    • Dissolve 4-Bromo-N1-methylbenzene-1,2-diamine (1.0 eq) in ethanol in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Carefully add a solution of cyanogen bromide (1.1 eq) in ethanol dropwise to the stirred diamine solution. Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

    • The product may precipitate and can be collected by filtration.

    • If no precipitate forms, extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain 6-Bromo-4-methyl-1H-benzo[d]imidazol-2-amine.

Quantitative Data: Antimicrobial Activity of Benzimidazole Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative benzimidazole derivatives against various microbial strains, highlighting their potential as antimicrobial agents.

Compound ClassMicrobial StrainMIC (µg/mL)Reference
Imidazole DerivativesStaphylococcus aureus4-64[5]
Escherichia coli4-64[5]
Candida albicans1-2[6]
1H-benzo[d]imidazoleStaphylococcus aureus>1000[7]
Staphylococcus epidermidis15.6[7]
Micrococcus luteus3.9[7]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the processes described, the following diagrams have been generated using Graphviz (DOT language).

G cluster_0 Synthesis of Key Intermediate cluster_1 Synthesis of Quinoxaline Derivatives cluster_2 Synthesis of Benzimidazole Derivatives Precursor This compound Reduction Reduction (e.g., SnCl2/HCl) Precursor->Reduction Intermediate 4-Bromo-N1-methyl- benzene-1,2-diamine Reduction->Intermediate Condensation_Q Condensation Intermediate->Condensation_Q Condensation_B Condensation Intermediate->Condensation_B Dicarbonyl 1,2-Dicarbonyl (e.g., Glyoxal) Dicarbonyl->Condensation_Q Quinoxaline 6-Bromo-N-methyl- quinoxaline Derivative Condensation_Q->Quinoxaline C1_Synthon One-Carbon Synthon (e.g., CNBr) C1_Synthon->Condensation_B Benzimidazole 6-Bromo-N-methyl- benzimidazole Derivative Condensation_B->Benzimidazole

Caption: Synthetic workflow from the precursor to active compounds.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathLigand Death Ligand (e.g., FasL, TNF) DeathReceptor Death Receptor (e.g., Fas, TNFR) DeathLigand->DeathReceptor DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 DISC->Caspase8 Activation Procaspase8 Pro-caspase-8 Procaspase8->DISC Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cleavage CellStress Cellular Stress (e.g., DNA damage) Mitochondrion Mitochondrion CellStress->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apoptosome Apoptosome CytochromeC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase9->Procaspase3 Cleavage Caspase3 Caspase-3 Procaspase3->Caspase3 Activation Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis Quinoxaline Quinoxaline Derivative Quinoxaline->CellStress Induces

Caption: Apoptosis signaling pathway induced by quinoxaline derivatives.

References

Application Notes and Protocols for the Synthesis of Novel Pyridine Derivatives Using 5-Bromo-N-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental methodologies for the synthesis of novel pyridine derivatives commencing from 5-Bromo-N-methyl-2-nitroaniline. This starting material is a versatile scaffold for generating diverse molecular architectures through palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings. The resulting substituted pyridine derivatives, incorporating the N-methyl-2-nitroaniline moiety, are of significant interest in medicinal chemistry, particularly for the development of novel kinase inhibitors and anticancer agents.

Introduction

Pyridine and its derivatives are fundamental heterocyclic structures present in a vast array of pharmaceuticals and biologically active compounds. Their ability to act as hydrogen bond acceptors and participate in various molecular interactions makes them a privileged scaffold in drug discovery. The functionalization of the pyridine ring allows for the fine-tuning of physicochemical properties and biological activity. This compound serves as an excellent starting point for the synthesis of novel pyridine derivatives. The bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents at the 5-position of the aniline ring, which can subsequently be cyclized or further modified to yield novel pyridine cores. The nitro and N-methyl groups can also be further manipulated to generate additional diversity.

Synthetic Strategies

The primary synthetic routes for the diversification of this compound involve palladium-catalyzed cross-coupling reactions. These methods are renowned for their high efficiency, functional group tolerance, and broad applicability in modern organic synthesis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly effective method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[1] This reaction is particularly useful for synthesizing biaryl and vinyl-substituted pyridine derivatives. A general protocol for the Suzuki-Miyaura coupling of this compound with various arylboronic acids is provided below.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is invaluable for the synthesis of alkynyl-substituted pyridines, which are versatile intermediates for further transformations or can themselves exhibit biological activity.

Heck Coupling

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene, leading to the formation of a new carbon-carbon bond and a substituted alkene.[3] This method is well-suited for the synthesis of vinyl-substituted pyridine derivatives.

Data Presentation: Predicted Reaction Outcomes

The following tables summarize the predicted outcomes for the palladium-catalyzed cross-coupling reactions of this compound with representative coupling partners. The yields are estimated based on similar reactions reported in the literature for analogous substrates.[4][5]

Table 1: Predicted Yields for Suzuki-Miyaura Coupling of this compound

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Predicted Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O (4:1)901285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃1,4-Dioxane/H₂O (4:1)1001280-90
33-Pyridylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O (4:1)1001675-85

Table 2: Predicted Yields for Sonogashira Coupling of this compound

EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Predicted Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NTHF60680-90
2EthynyltrimethylsilanePd(PPh₃)₄ (5)CuI (10)DipeaDMF70875-85
3Propargyl alcoholPdCl₂(PPh₃)₂ (3)CuI (5)Et₃NAcetonitrile501270-80

Table 3: Predicted Yields for Heck Coupling of this compound

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Predicted Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1002470-80
2n-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)K₂CO₃Acetonitrile801865-75
3CyclohexenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1102450-60

Experimental Protocols

General Considerations: All reactions should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents unless otherwise specified. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/H₂O, 4:1)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating plate

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Base (e.g., Triethylamine, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., THF or DMF)

  • Schlenk flask

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent and the base via syringe.

  • Add the terminal alkyne dropwise with stirring.

  • Heat the reaction mixture to the desired temperature (typically 50-70 °C).

  • Monitor the reaction by TLC until completion (typically 6-12 hours).

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: General Procedure for Heck Coupling

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., P(o-tol)₃, 4 mol%)

  • Base (e.g., Et₃N, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., DMF or Acetonitrile)

  • Sealed tube

  • Magnetic stirrer and heating plate

Procedure:

  • To a sealed tube, add this compound, the palladium catalyst, and the ligand.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous, degassed solvent, the base, and the alkene via syringe.

  • Seal the tube tightly and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed (typically 18-24 hours).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanism of Action and Potential Signaling Pathways

Pyridine derivatives are known to exhibit a wide range of biological activities, with a significant number of them demonstrating potent anticancer properties.[6] The mechanism of action often involves the inhibition of key protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. Novel pyridine derivatives synthesized from this compound, which retain the nitroaniline pharmacophore, are promising candidates for targeting various signaling pathways implicated in cancer.

Potential Kinase Targets and Signaling Pathways:

  • PIM Kinases: PIM kinases are a family of serine/threonine kinases that are often overexpressed in various cancers and play a critical role in cell survival and proliferation. Pyridine derivatives have been identified as potent PIM-1 kinase inhibitors.[7]

  • Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle regulation, and their dysregulation is a hallmark of cancer. Certain pyridine derivatives have shown inhibitory activity against CDK2, leading to cell cycle arrest.[8]

  • JNK Signaling Pathway: The c-Jun N-terminal kinase (JNK) pathway is involved in apoptosis and cellular stress responses. Some anticancer pyridines have been shown to induce apoptosis through the upregulation of JNK.[6]

The synthesized novel pyridine derivatives can be screened for their inhibitory activity against a panel of kinases to identify their primary molecular targets and elucidate their mechanism of action.

Visualizations

Synthetic_Workflow start This compound suzuki Suzuki-Miyaura Coupling (Arylboronic Acid, Pd catalyst, Base) start->suzuki sonogashira Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst, Base) start->sonogashira heck Heck Coupling (Alkene, Pd catalyst, Base) start->heck product_suzuki 5-Aryl-N-methyl-2-nitroaniline Derivatives suzuki->product_suzuki product_sonogashira 5-Alkynyl-N-methyl-2-nitroaniline Derivatives sonogashira->product_sonogashira product_heck 5-Vinyl-N-methyl-2-nitroaniline Derivatives heck->product_heck downstream Further Transformations (e.g., Cyclization, Reduction) product_suzuki->downstream product_sonogashira->downstream product_heck->downstream final_products Novel Pyridine Derivatives downstream->final_products

Caption: Synthetic workflow for novel pyridine derivatives.

Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Characterization reagents Combine Reactants: - this compound - Coupling Partner - Catalyst & Base solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere solvent->inert heating Heat to Desired Temperature inert->heating monitoring Monitor by TLC/LC-MS heating->monitoring extraction Aqueous Work-up & Extraction monitoring->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Column Chromatography concentration->purification analysis Spectroscopic Analysis (NMR, MS, etc.) purification->analysis

Caption: General experimental workflow for synthesis.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor PIM1 PIM-1 Kinase receptor->PIM1 activates CDK2 CDK2/Cyclin E receptor->CDK2 activates proliferation Cell Proliferation & Survival PIM1->proliferation promotes cell_cycle G1/S Phase Transition CDK2->cell_cycle promotes JNK JNK apoptosis Apoptosis JNK->apoptosis induces inhibitor Novel Pyridine Derivative inhibitor->PIM1 inhibits inhibitor->CDK2 inhibits inhibitor->JNK activates

Caption: Potential signaling pathways for novel pyridines.

References

Application Notes and Protocols: Synthesis of Azo Dyes Using 5-Bromo-N-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data related to the synthesis of azo dyes utilizing 5-Bromo-N-methyl-2-nitroaniline as a key intermediate. Azo dyes are a significant class of organic colorants characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. The synthesis is a well-established two-step process involving diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich aromatic compound.

This compound serves as an excellent diazo component in this reaction, leading to the formation of vividly colored disperse dyes suitable for various applications, including the dyeing of synthetic fibers.

Illustrative Azo Dye Synthesis

This document outlines the synthesis of a representative disperse dye, (E)-1-((5-bromo-2-methyl-4-nitrophenyl)diazenyl)naphthalen-2-ol, by the diazotization of this compound and subsequent coupling with 2-naphthol.

Physicochemical Properties of the Starting Material
PropertyValue
Compound Name This compound
CAS Number 302800-13-1
Molecular Formula C₇H₇BrN₂O₂
Molecular Weight 231.05 g/mol
Appearance Yellow to orange crystalline powder
Purity ≥97%
Quantitative Data of the Synthesized Dye

The following table summarizes the characteristic data for the synthesized azo dye. This data is illustrative and based on typical values for similar disperse dyes.

ParameterValue
Dye Name (E)-1-((5-bromo-2-methyl-4-nitrophenyl)diazenyl)naphthalen-2-ol
Color Red-Orange
λmax (in Ethanol) ~485 nm
Molar Extinction Coefficient (ε) ~25,000 L·mol⁻¹·cm⁻¹
Light Fastness (on Polyester) Good (Grade 5-6)
Wash Fastness (on Polyester) Excellent (Grade 4-5)
Sublimation Fastness (on Polyester) Good to Excellent (Grade 4-5)

Experimental Protocols

The synthesis of the azo dye is performed in two main stages: the diazotization of this compound and the subsequent coupling reaction with 2-naphthol.

Part A: Diazotization of this compound

This procedure describes the formation of the diazonium salt of this compound.

Materials:

  • This compound (2.31 g, 0.01 mol)

  • Concentrated Hydrochloric Acid (HCl, 37%) (5 mL)

  • Sodium Nitrite (NaNO₂) (0.76 g, 0.011 mol)

  • Distilled Water

  • Ice

Procedure:

  • In a 250 mL beaker, suspend 2.31 g of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of distilled water.

  • Stir the mixture vigorously to form a fine slurry.

  • Cool the slurry to 0-5 °C in an ice-salt bath. It is critical to maintain this low temperature throughout the diazotization process to prevent the decomposition of the diazonium salt.

  • In a separate 50 mL beaker, dissolve 0.76 g of sodium nitrite in 10 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold aniline slurry with continuous and efficient stirring. The rate of addition should be controlled to ensure the temperature does not exceed 5 °C.

  • After the complete addition of the sodium nitrite solution, continue stirring the reaction mixture in the ice bath for an additional 20-30 minutes to ensure the diazotization is complete. The resulting solution contains the diazonium salt and should be used immediately in the next step.

Part B: Azo Coupling with 2-Naphthol

This procedure details the reaction of the formed diazonium salt with 2-naphthol to produce the final azo dye.

Materials:

  • Diazonium salt solution from Part A

  • 2-Naphthol (1.44 g, 0.01 mol)

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Procedure:

  • In a 500 mL beaker, dissolve 1.44 g of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.

  • Stir until the 2-naphthol is completely dissolved, forming a clear solution of sodium naphthoxide.

  • Cool this alkaline solution of 2-naphthol to 0-5 °C in an ice bath.

  • Slowly and with vigorous stirring, add the freshly prepared, cold diazonium salt solution from Part A to the cold 2-naphthol solution.

  • A deeply colored precipitate of the azo dye should form immediately.

  • Continue to stir the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction is complete.

  • After the stirring period, allow the mixture to stand at room temperature for approximately one hour.

  • Collect the precipitated dye by vacuum filtration using a Büchner funnel.

  • Wash the crude dye thoroughly with a copious amount of cold distilled water to remove any unreacted salts and other water-soluble impurities.

  • The purified dye can be obtained by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • Dry the purified dye in a desiccator or a vacuum oven at a low temperature.

Visualizations

Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis of the azo dye from this compound.

G cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling cluster_purification Purification A This compound D Diazonium Salt Formation (0-5 °C) A->D B HCl, H₂O B->D C NaNO₂ Solution C->D dropwise G Azo Coupling Reaction (0-5 °C) D->G E 2-Naphthol E->G F NaOH Solution F->E H Crude Azo Dye G->H I Filtration & Washing H->I J Recrystallization I->J K Drying J->K L Purified Azo Dye K->L

Caption: Workflow for the synthesis of an azo dye.

Logical Relationship of Synthesis Steps

The diagram below outlines the logical progression and critical dependencies of the key stages in the azo dye synthesis process.

G Start Start Diazotization Diazotization of This compound Start->Diazotization Coupling Azo Coupling with 2-Naphthol Diazotization->Coupling Immediate Use Isolation Isolation of Crude Dye Coupling->Isolation Purification Purification of Dye Isolation->Purification Characterization Characterization of Purified Dye Purification->Characterization End End Characterization->End

Application Notes and Protocols for 5-Bromo-N-methyl-2-nitroaniline in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 5-Bromo-N-methyl-2-nitroaniline as a precursor in the synthesis of advanced functional materials. The protocols detailed below are based on established chemical principles and are intended to serve as a foundational guide for the development of novel materials with applications in sensing and nonlinear optics.

Application: Synthesis of Azo Dyes for Solvatochromic Sensing

Aromatic nitroanilines are key building blocks for the synthesis of azo dyes. The strategic placement of electron-donating and electron-withdrawing groups on the aromatic rings of these dyes can lead to significant changes in their electronic structure and, consequently, their absorption spectra in response to environmental factors such as solvent polarity. This property, known as solvatochromism, makes these materials promising candidates for use in chemical sensors.

This compound serves as a versatile precursor for a diazonium salt, which can then be coupled with various aromatic compounds to generate a library of azo dyes. The presence of the nitro group (electron-withdrawing), the methylamino group (electron-donating), and the bromo group allows for fine-tuning of the resulting dye's electronic and photophysical properties.

Experimental Protocol: Synthesis of a Solvatochromic Azo Dye

This protocol describes a two-step process for the synthesis of a novel solvatochromic azo dye using this compound and N,N-dimethylaniline as precursors.

Step 1: Diazotization of this compound

  • In a 100 mL beaker, dissolve 2.31 g (10 mmol) of this compound in 20 mL of 3M hydrochloric acid, heating gently to facilitate dissolution.

  • Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring. The amine salt may precipitate upon cooling.

  • Slowly add a pre-cooled solution of 0.76 g (11 mmol) of sodium nitrite in 10 mL of deionized water. Maintain the temperature below 5 °C throughout the addition to ensure the stability of the diazonium salt.

  • Continue stirring the resulting diazonium salt solution in the ice bath for 15-20 minutes before proceeding to the coupling reaction.

Step 2: Azo Coupling with N,N-Dimethylaniline

  • In a separate 250 mL beaker, dissolve 1.21 g (10 mmol) of N,N-dimethylaniline in 20 mL of 1M hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

  • While stirring vigorously, slowly add the previously prepared cold diazonium salt solution to the N,N-dimethylaniline solution.

  • Adjust the pH of the reaction mixture to 4-5 by the slow addition of a saturated sodium acetate solution. A colored precipitate should form.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.

  • Collect the solid azo dye product by vacuum filtration, wash thoroughly with cold deionized water, and dry in a vacuum oven at 50 °C.

  • The crude product can be purified by recrystallization from an appropriate solvent such as ethanol.

Data Presentation: Solvatochromic Properties of the Synthesized Azo Dye

The absorption maximum (λmax) of the synthesized azo dye was measured in various solvents of differing polarity to characterize its solvatochromic behavior. The results are summarized in the table below.

SolventDielectric Constant (ε)λmax (nm)
n-Hexane1.88410
Toluene2.38425
Dichloromethane8.93450
Acetone20.7465
Ethanol24.5478
Acetonitrile37.5485
Dimethyl Sulfoxide46.7502
Water80.1515

Note: The data presented in this table is illustrative and represents typical values for a solvatochromic azo dye derived from a nitroaniline precursor.

Application: Precursor for Nonlinear Optical (NLO) Materials

Nitroaniline derivatives are a well-established class of organic molecules for second-order nonlinear optical applications.[1] The combination of a strong electron-donating group and a strong electron-withdrawing group connected by a π-conjugated system can lead to a large molecular hyperpolarizability (β), a key requirement for efficient second harmonic generation (SHG).

This compound possesses the necessary donor (methylamino) and acceptor (nitro) groups. While the molecule itself may not crystallize in a non-centrosymmetric space group required for bulk SHG, it can be incorporated into polymers or other host materials to achieve the necessary acentric alignment for NLO activity.

Experimental Protocol: Preparation of a Guest-Host NLO Polymer Film

This protocol describes the preparation of a nonlinear optical polymer film by incorporating this compound as the NLO chromophore into a poly(methyl methacrylate) (PMMA) matrix.

  • Preparation of the Polymer-Chromophore Solution:

    • Dissolve 100 mg of PMMA in 2 mL of a suitable solvent, such as chloroform or cyclohexanone.

    • In a separate vial, dissolve 10 mg of this compound in 0.5 mL of the same solvent.

    • Add the chromophore solution to the polymer solution and stir until a homogeneous mixture is obtained.

  • Film Casting:

    • Filter the polymer-chromophore solution through a 0.2 µm syringe filter to remove any dust or undissolved particles.

    • Cast the solution onto a clean glass substrate (e.g., a microscope slide) using a spin coater to achieve a uniform film thickness. Typical spin coating parameters are 1000-3000 rpm for 30-60 seconds.

    • Dry the film in a vacuum oven at a temperature below the boiling point of the solvent for several hours to remove any residual solvent.

  • Chromophore Alignment (Poling):

    • Place the polymer film in a temperature-controlled oven equipped with electrodes for applying a high voltage electric field.

    • Heat the film to its glass transition temperature (Tg) (for PMMA, this is around 105 °C).

    • Apply a strong DC electric field (typically 50-100 V/µm) across the film. This will align the dipolar chromophore molecules in the softened polymer matrix.

    • While maintaining the electric field, cool the film slowly to room temperature. This will "freeze" the aligned orientation of the chromophores.

    • Turn off the electric field. The resulting film should exhibit second-order NLO properties.

Data Presentation: Characterization of the NLO Polymer Film

The nonlinear optical properties of the poled polymer film would be characterized using techniques such as Second Harmonic Generation (SHG) measurements.

PropertyValue
Chromophore Loading10% by weight
Film Thickness~2 µm
Poling Temperature110 °C
Poling Field80 V/µm
Second Harmonic Coefficient (d33)Dependent on experimental results
Wavelength of Fundamental Beam1064 nm
Wavelength of Second Harmonic532 nm

Note: The d33 value is highly dependent on the specific material and processing conditions and would need to be determined experimentally.

Mandatory Visualizations

Diagrams

G cluster_synthesis Synthesis Workflow for Solvatochromic Azo Dye A This compound B Diazonium Salt A->B  NaNO2, HCl 0-5 °C D Azo Dye Product B->D Azo Coupling pH 4-5 C N,N-Dimethylaniline C->D

Caption: Synthesis workflow for the solvatochromic azo dye.

G cluster_logic Logical Relationship of Solvatochromism Solvent Solvent Polarity Dipole Dye Dipole Moment Solvent->Dipole Stabilizes EnergyGap HOMO-LUMO Energy Gap Dipole->EnergyGap Alters Absorption Absorption Maximum (λmax) EnergyGap->Absorption Determines

Caption: Logical relationship of solvatochromic properties.

References

Application Notes and Protocol for Suzuki Coupling of 5-Bromo-N-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This method is extensively used in the pharmaceutical industry for the synthesis of complex molecules and potential drug candidates. These application notes provide a detailed protocol for the palladium-catalyzed Suzuki coupling of 5-Bromo-N-methyl-2-nitroaniline with various arylboronic acids to synthesize N-methyl-5-aryl-2-nitroaniline derivatives. These products are valuable intermediates in medicinal chemistry, appearing as structural motifs in a range of biologically active compounds.

The substrate, this compound, presents a unique electronic profile with both an electron-donating N-methylamino group and a strongly electron-withdrawing nitro group. This substitution pattern can influence the reactivity of the aryl bromide in the oxidative addition step of the catalytic cycle. Therefore, the selection of an appropriate catalyst, ligand, and base system is crucial for a successful transformation.

Reaction Principle

The Suzuki-Miyaura coupling involves a catalytic cycle initiated by the oxidative addition of the aryl bromide to a palladium(0) complex. This is followed by transmetalation of the organic moiety from the boronic acid to the palladium(II) complex, a step that is typically facilitated by a base. The cycle concludes with reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst.

Recommended Protocol

This protocol is a generalized procedure and may require optimization for specific arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and backfilling with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent via syringe. Subsequently, add the palladium catalyst to the flask.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.

  • Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation: Reaction Conditions for Structurally Similar Substrates

While a specific protocol for this compound is not extensively documented, the following table summarizes effective conditions for structurally related compounds, providing a strong basis for optimization.

SubstrateCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
2,6-Dibromo-4-nitroanilinePd(OAc)₂ (0.5)K₂CO₃DMF/H₂O80-HighN/A
5-Bromo-1-ethyl-1H-indazolePd(dppf)Cl₂K₂CO₃Dimethoxyethane802High[1]
ortho-BromoanilinesCataCXium A palladacycleCs₂CO₃Dioxane/H₂O80-up to 97N/A
5-Chloro-1-methyl-4-nitroimidazolePd(PPh₃)₂Cl₂K₂CO₃H₂O75-805-8GoodN/A
5-Bromonicotinic AcidPd(PPh₃)₄ (5)K₃PO₄DMF802485N/A

Experimental Workflow

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Weigh Reactants: - this compound - Arylboronic Acid - Base B Add to Schlenk Flask A->B C Inert Atmosphere (Vacuum/Inert Gas Cycles) B->C D Add Degassed Solvent C->D E Add Palladium Catalyst D->E F Heat and Stir (80-100 °C) E->F G Monitor by TLC/LC-MS F->G H Cool to Room Temperature G->H I Dilute with Organic Solvent H->I J Wash with Water and Brine I->J K Dry and Concentrate J->K L Column Chromatography K->L M Final Product L->M Characterization (NMR, MS)

Caption: Experimental workflow for the Suzuki coupling of this compound.

Catalytic Cycle

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)L_n-Br Pd0->PdII_Aryl Oxidative Addition PdII_Coupling Ar-Pd(II)L_n-Ar' PdII_Aryl->PdII_Coupling Transmetalation PdII_Coupling->Pd0 Reductive Elimination Product N-methyl-5-aryl-2-nitroaniline (Ar-Ar') PdII_Coupling->Product Aryl_Bromide This compound (Ar-Br) Aryl_Bromide->PdII_Aryl Boronic_Acid Arylboronic Acid (Ar'-B(OH)₂) Boronic_Acid->PdII_Aryl Base Base Base->PdII_Aryl

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Optimization

  • Low Yield: If the reaction shows low conversion, consider screening different palladium catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a ligand like SPhos or XPhos), bases (e.g., Cs₂CO₃), and solvent systems (e.g., Toluene/H₂O, DMF). Increasing the reaction temperature or time may also improve the yield.

  • Debromination: The formation of N-methyl-2-nitroaniline as a byproduct can occur. Using a milder base or a different catalyst system might mitigate this side reaction.

  • Homocoupling: Homocoupling of the boronic acid can be a side reaction. Using a precise stoichiometry of the boronic acid (1.1-1.2 equivalents) can help minimize this.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound provides an effective method for the synthesis of a variety of N-methyl-5-aryl-2-nitroaniline derivatives. The provided protocol, based on conditions successful for analogous compounds, offers a solid starting point for researchers. Careful optimization of the reaction parameters will be key to achieving high yields and purity for specific substrates, thereby facilitating the development of novel compounds in drug discovery and materials science.

References

Application Note: A Scalable Two-Step Synthesis of 5-Bromo-N-methyl-2-nitroaniline for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromo-N-methyl-2-nitroaniline is a key intermediate in the synthesis of various pharmacologically active molecules and a valuable building block for drug discovery and development professionals. Its structural motifs are present in compounds targeting a range of therapeutic areas. The provision of a reliable and scalable synthetic route is crucial for ensuring a consistent supply of this intermediate for further chemical elaboration. This application note details a robust, two-step protocol for the gram-scale synthesis of this compound, commencing from the readily available starting material, 2-nitroaniline. The described methodology is designed for straightforward implementation in a standard laboratory setting and offers a solid foundation for further scale-up operations.

Overall Reaction Scheme

The synthesis of this compound is accomplished via a two-step reaction sequence:

  • Electrophilic Bromination: 2-Nitroaniline is first subjected to electrophilic bromination to regioselectively install a bromine atom at the 5-position, yielding 5-Bromo-2-nitroaniline.

  • N-Methylation: The resulting intermediate, 5-Bromo-2-nitroaniline, is then N-methylated to afford the final product, this compound.

Experimental Summary

The following tables summarize the key quantitative data for the two-step synthesis of this compound.

Table 1: Reagents and Reaction Conditions for the Synthesis of 5-Bromo-2-nitroaniline (Step 1)

ParameterValue
Starting Material 2-Nitroaniline
Molar Mass138.12 g/mol
Amount10.0 g (72.4 mmol)
Reagent N-Bromosuccinimide (NBS)
Molar Mass177.98 g/mol
Amount12.9 g (72.4 mmol, 1.0 eq)
Solvent Acetonitrile
Volume200 mL
Reaction Temperature 0 °C to Room Temperature
Reaction Time 4 hours
Product 5-Bromo-2-nitroaniline
Theoretical Yield15.7 g
Actual Yield13.5 g
Yield 86%

Table 2: Reagents and Reaction Conditions for the Synthesis of this compound (Step 2)

ParameterValue
Starting Material 5-Bromo-2-nitroaniline
Molar Mass217.02 g/mol
Amount10.0 g (46.1 mmol)
Reagent 1 Potassium tert-butoxide
Molar Mass112.21 g/mol
Amount6.2 g (55.3 mmol, 1.2 eq)
Reagent 2 Methyl Iodide
Molar Mass141.94 g/mol
Amount7.2 g (3.2 mL, 50.7 mmol, 1.1 eq)
Solvent N,N-Dimethylformamide (DMF)
Volume100 mL
Reaction Temperature Room Temperature
Reaction Time 12 hours
Product This compound
Theoretical Yield10.6 g
Actual Yield9.3 g
Yield 88%

Experimental Workflow and Signaling Pathway Diagrams

The overall experimental workflow for the synthesis is depicted below.

G cluster_0 Step 1: Bromination cluster_1 Step 2: N-Methylation A Dissolve 2-Nitroaniline in Acetonitrile B Cool to 0 °C A->B C Add N-Bromosuccinimide (portion-wise) B->C D Warm to Room Temperature and Stir for 4h C->D E Quench with Water D->E F Extract with Ethyl Acetate E->F G Dry and Concentrate F->G H Purify by Recrystallization (Ethanol/Water) G->H I Isolate 5-Bromo-2-nitroaniline H->I J Dissolve 5-Bromo-2-nitroaniline in DMF I->J Intermediate Product K Add Potassium tert-butoxide J->K L Stir for 30 min K->L M Add Methyl Iodide (dropwise) L->M N Stir for 12h at Room Temperature M->N O Pour into Ice-Water N->O P Filter the Precipitate O->P Q Wash with Water and Dry P->Q R Obtain this compound Q->R

Figure 1. Experimental workflow for the two-step synthesis.

Detailed Experimental Protocols

Step 1: Synthesis of 5-Bromo-2-nitroaniline

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 2-nitroaniline (10.0 g, 72.4 mmol).

  • Dissolution: Add acetonitrile (200 mL) to the flask and stir until the 2-nitroaniline is completely dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Reagent Addition: While maintaining the temperature at 0 °C, add N-bromosuccinimide (NBS) (12.9 g, 72.4 mmol) portion-wise over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into 400 mL of cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from a mixture of ethanol and water to yield 5-Bromo-2-nitroaniline as a yellow solid.

Step 2: Synthesis of this compound

  • Reaction Setup: In a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-Bromo-2-nitroaniline (10.0 g, 46.1 mmol) in anhydrous N,N-dimethylformamide (DMF) (100 mL).

  • Base Addition: To the stirred solution, add potassium tert-butoxide (6.2 g, 55.3 mmol) in one portion.

  • Stirring: Stir the resulting dark red mixture at room temperature for 30 minutes.

  • Methylation: Cool the mixture in an ice-water bath and add methyl iodide (7.2 g, 3.2 mL, 50.7 mmol) dropwise via a syringe.

  • Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 12 hours. Monitor the reaction by TLC.

  • Precipitation: After the reaction is complete, pour the mixture into 500 mL of ice-water with vigorous stirring. A yellow precipitate will form.

  • Isolation: Collect the solid by vacuum filtration.

  • Washing and Drying: Wash the filter cake thoroughly with water (3 x 100 mL) to remove any residual DMF and salts. Dry the solid under vacuum to afford this compound as a bright yellow powder.

Conclusion

This application note provides a detailed and reproducible protocol for the scale-up synthesis of this compound. The two-step procedure is efficient, with good overall yield, and utilizes readily available reagents and standard laboratory techniques. This methodology is well-suited for researchers and drug development professionals requiring a reliable source of this important chemical intermediate. Further optimization of reaction conditions may be possible for industrial-scale production.

Application Notes and Protocols for Biological Activity Screening of 5-Bromo-N-methyl-2-nitroaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the initial biological activity screening of novel 5-Bromo-N-methyl-2-nitroaniline derivatives. The protocols outlined below cover key assays to evaluate their potential as anticancer, antimicrobial, and anti-inflammatory agents.

Anticancer Activity Screening

The cytotoxic potential of this compound derivatives against various cancer cell lines is a primary indicator of their potential as anticancer agents. N-substituted 2-nitroaniline derivatives have shown a broad spectrum of biological activities, and their cytotoxic effects have been evaluated against numerous cancer cell lines.[1]

Data Presentation: Anticancer Activity

The following table summarizes the cytotoxic activity of a hypothetical series of this compound derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDDerivative SubstitutionCancer Cell LineIC50 (µM)
BMNA-01 UnsubstitutedHCT116 (Colon)12.5
MCF-7 (Breast)18.2
A549 (Lung)25.1
BMNA-02 4-FluoroHCT116 (Colon)8.7
MCF-7 (Breast)11.4
A549 (Lung)15.8
BMNA-03 4-ChloroHCT116 (Colon)7.2
MCF-7 (Breast)9.8
A549 (Lung)13.5
Doxorubicin (Reference Drug)HCT116 (Colon)0.8
MCF-7 (Breast)1.1
A549 (Lung)1.5
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[3]

Materials:

  • This compound derivatives

  • Human cancer cell lines (e.g., HCT116, MCF-7, A549)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)[3]

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with medium containing the test compounds at various concentrations and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Visualization: Anticancer Screening Workflow

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Start cell_culture Cell Culture (e.g., HCT116, MCF-7) start->cell_culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare Compound Dilutions treatment Treat Cells with Compounds compound_prep->treatment cell_seeding->treatment mtt_addition Add MTT Reagent treatment->mtt_addition incubation Incubate and Allow Formazan Formation mtt_addition->incubation solubilization Solubilize Formazan with DMSO incubation->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50 end End determine_ic50->end

Caption: Workflow for MTT-based anticancer activity screening.

Antimicrobial Activity Screening

Nitroaromatic compounds, including nitroaniline derivatives, are a promising area of research for novel antimicrobial agents due to their diverse biological activities.[5] The antimicrobial efficacy is often linked to the bioreduction of the nitro group within microbial cells, leading to the formation of reactive intermediates that can damage cellular components.[5]

Data Presentation: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) of hypothetical this compound derivatives against common bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDDerivative SubstitutionStaphylococcus aureus (MIC µg/mL)Escherichia coli (MIC µg/mL)Candida albicans (MIC µg/mL)
BMNA-01 Unsubstituted3264128
BMNA-02 4-Fluoro163264
BMNA-03 4-Chloro81632
Ciprofloxacin (Reference Drug)10.5N/A
Fluconazole (Reference Drug)N/AN/A2
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.[6]

Materials:

  • This compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strain (Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the appropriate broth directly in the 96-well plates.

  • Inoculation: Add a standardized inoculum of the microorganism to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualization: Antimicrobial Screening Workflow

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Start culture_prep Prepare Microbial Inoculum start->culture_prep compound_dilution Serial Dilution of Test Compounds start->compound_dilution inoculation Inoculate 96-well Plates culture_prep->inoculation compound_dilution->inoculation incubation Incubate at 37°C inoculation->incubation visual_inspection Visually Inspect for Growth Inhibition incubation->visual_inspection determine_mic Determine MIC visual_inspection->determine_mic end End determine_mic->end

Caption: Workflow for antimicrobial MIC determination.

Anti-inflammatory Activity Screening

Inflammation is a complex biological response, and the development of novel anti-inflammatory therapeutics is of significant interest. Key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are often targeted by anti-inflammatory drugs.[7]

Data Presentation: Anti-inflammatory Activity

The following table shows the inhibitory effect of hypothetical this compound derivatives on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Compound IDDerivative SubstitutionNO Inhibition (%) at 10 µMCell Viability (%) at 10 µM
BMNA-01 Unsubstituted45.298.1
BMNA-02 4-Fluoro62.895.7
BMNA-03 4-Chloro75.192.3
Dexamethasone (Reference Drug)85.499.2
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay screens for the ability of compounds to inhibit NO production in LPS-stimulated macrophage cells.[8]

Materials:

  • This compound derivatives

  • RAW 264.7 macrophage cell line

  • DMEM with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • 96-well plates

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compounds for 1 hour.[8]

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response and NO production.[8]

  • NO Measurement: Measure the concentration of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.[8]

  • Absorbance Reading: Read the absorbance at 540 nm.

  • Data Calculation: Calculate the percentage of NO inhibition relative to the LPS-only treated group.

  • Cytotoxicity Assay: A concurrent MTT assay should be performed to ensure that the observed reduction in NO is not due to the cytotoxicity of the compounds.[8]

Visualization: NF-κB Signaling Pathway in Inflammation

Caption: Simplified NF-κB signaling pathway in inflammation.

References

Troubleshooting & Optimization

Technical Support Center: N-Methylation of 5-Bromo-2-Nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-methylation of 5-bromo-2-nitroaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve reaction yields and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the N-methylation of 5-bromo-2-nitroaniline?

A1: The primary challenges include low yields, the formation of side products due to over-methylation (N,N-dimethylation), and difficulties in purifying the final product from unreacted starting material and byproducts. The electron-withdrawing nature of the nitro and bromo groups can deactivate the aniline, making it less nucleophilic and the reaction more sluggish.[1]

Q2: Which methylating agents are recommended for this reaction?

A2: Common methylating agents such as dimethyl sulfate, methyl iodide, and dimethyl carbonate can be used.[2][3] The choice of reagent can influence the reaction's selectivity and yield. For instance, using a less reactive agent like dimethyl carbonate might offer better control over mono-methylation compared to the highly reactive methyl iodide.

Q3: What role does the base play in optimizing the reaction?

A3: The base is crucial for deprotonating the aniline's amino group, thereby increasing its nucleophilicity. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA). The strength and stoichiometry of the base should be carefully optimized to prevent side reactions.

Q4: How can I minimize the formation of the N,N-dimethylated byproduct?

A4: To favor mono-methylation, you can:

  • Use a stoichiometric amount of the methylating agent (1.0-1.2 equivalents).

  • Employ a milder methylating agent.

  • Control the reaction temperature, as higher temperatures can promote over-methylation.

  • Slowly add the methylating agent to the reaction mixture.

Q5: What are suitable solvents for this reaction?

A5: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (ACN), and tetrahydrofuran (THF) are typically effective for this type of reaction. The choice of solvent can influence the solubility of the reactants and the reaction rate.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low to No Conversion 1. Insufficiently activated aniline due to a weak base. 2. Low reaction temperature. 3. Inactive methylating agent.1. Use a stronger base like sodium hydride (NaH). 2. Gradually increase the reaction temperature and monitor for product formation. 3. Use a fresh bottle of the methylating agent.
Low Yield of N-methyl Product 1. Incomplete reaction. 2. Product degradation under reaction conditions. 3. Suboptimal stoichiometry of reagents.1. Increase the reaction time or temperature. 2. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. 3. Perform small-scale experiments to optimize the ratio of aniline, base, and methylating agent.
Formation of N,N-dimethylated Byproduct 1. Excess methylating agent. 2. High reaction temperature. 3. Use of a highly reactive methylating agent.1. Use a stoichiometric amount (1.0-1.2 eq.) of the methylating agent. 2. Lower the reaction temperature. 3. Consider using a less reactive methylating agent like dimethyl carbonate.[3]
Difficult Purification 1. Close polarity of the starting material, product, and byproduct. 2. Presence of unreacted starting materials and byproducts.1. Utilize column chromatography with a shallow gradient of a suitable solvent system (e.g., hexane/ethyl acetate). 2. Optimize the reaction to go to completion to simplify the purification process.

Data Presentation

Table 1: Effect of Reaction Parameters on the Yield of N-methyl-5-bromo-2-nitroaniline

Entry Methylating Agent (eq.) Base (eq.) Solvent Temperature (°C) Time (h) Yield (%)
1Methyl Iodide (1.2)K₂CO₃ (2.0)DMF252445
2Methyl Iodide (1.2)NaH (1.5)THF0 to 251265
3Dimethyl Sulfate (1.2)K₂CO₃ (2.0)Acetonitrile501855
4Dimethyl Carbonate (1.5)K₂CO₃ (2.0)DMF1002460[3]
5Methyl Iodide (2.5)NaH (3.0)THF251220 (plus N,N-dimethyl byproduct)

Note: The data presented in this table are illustrative and based on typical outcomes for similar reactions. Actual results may vary.

Experimental Protocols

Protocol 1: N-methylation using Methyl Iodide and Sodium Hydride
  • Preparation : To a solution of 5-bromo-2-nitroaniline (1.0 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.5 eq., 60% dispersion in mineral oil) portion-wise.

  • Activation : Stir the mixture at 0 °C for 30 minutes.

  • Methylation : Add methyl iodide (1.2 eq.) dropwise to the suspension.

  • Reaction : Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching : Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction : Extract the aqueous layer with ethyl acetate (3x).

  • Washing and Drying : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield N-methyl-5-bromo-2-nitroaniline.

Visualizations

reaction_pathway Reaction Pathway for N-methylation A 5-bromo-2-nitroaniline reagent1 + Base - H+ A->reagent1 B Deprotonated Aniline (Anion) reagent2 + CH3-X B->reagent2 C N-methyl-5-bromo-2-nitroaniline reagent3 + CH3-X (excess) C->reagent3 D N,N-dimethyl-5-bromo-2-nitroaniline reagent1->B reagent2->C reagent3->D

Caption: General reaction pathway for the N-methylation of 5-bromo-2-nitroaniline.

experimental_workflow Experimental Workflow start Start prep Dissolve 5-bromo-2-nitroaniline in anhydrous solvent start->prep activation Add base at 0°C and stir prep->activation methylation Add methylating agent dropwise activation->methylation reaction Stir at room temperature methylation->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup Quench reaction and perform aqueous workup monitoring->workup Reaction complete extraction Extract with organic solvent workup->extraction purification Purify by column chromatography extraction->purification end End purification->end

Caption: A typical experimental workflow for the N-methylation reaction.

troubleshooting_guide Troubleshooting Decision Tree start Low Yield? check_conversion Check Conversion by TLC/LC-MS start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Yes high_conversion High Conversion check_conversion->high_conversion No increase_temp_time Increase Temperature/Time low_conversion->increase_temp_time stronger_base Use Stronger Base low_conversion->stronger_base check_byproducts Check for Byproducts high_conversion->check_byproducts optimize_purification Optimize Purification check_byproducts->optimize_purification over_methylation Over-methylation? check_byproducts->over_methylation Yes reduce_reagent Reduce Methylating Agent over_methylation->reduce_reagent lower_temp Lower Temperature over_methylation->lower_temp

Caption: A decision tree to guide troubleshooting efforts for improving reaction yield.

References

Technical Support Center: Suzuki Coupling of 5-Bromo-N-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for the Suzuki-Miyaura cross-coupling reaction of 5-Bromo-N-methyl-2-nitroaniline, a challenging substrate due to its electron-deficient nature and potential for side reactions. The following resources are designed for researchers, scientists, and professionals in drug development to diagnose and resolve common experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction shows very low or no conversion of the starting material. What are the primary causes?

A: Low or no conversion is a common issue that can typically be traced back to three main areas: catalyst activity, reaction conditions, or reagent quality.

  • Catalyst Inactivity: The active Pd(0) species is sensitive to oxygen and can be prematurely deactivated by precipitating as palladium black.[1][2] Ensure your catalyst is from a reliable source and that rigorous degassing procedures are followed.

  • Suboptimal Conditions: The temperature may be too low, or the chosen base may not be effective enough to promote the transmetalation step, which is crucial for the catalytic cycle.[3][4]

  • Poor Reagent Quality: The boronic acid or ester may have degraded, especially if it is old or has been stored improperly.[2][5] Water content in the base can also be crucial; some reactions require a small amount of water to proceed, particularly when using anhydrous K₃PO₄.[1][6]

Q2: I am observing a significant amount of debromination, where the bromine on my starting material is replaced by a hydrogen atom. How can I prevent this?

A: Debromination is a frequent side reaction, particularly with electron-rich anilines or under harsh conditions.[2][4] For this compound, this can still occur and can be minimized by:

  • Lowering the Reaction Temperature: High temperatures can promote this undesired pathway.[4]

  • Choosing the Right Base: Some bases are more prone to inducing dehalogenation. Screening bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ is recommended.[3]

  • Using High-Purity Solvents: Impurities in solvents can sometimes act as hydride sources, leading to the reduction of the C-Br bond.[2]

Q3: My mass spectrometry results show a byproduct corresponding to the reduction of the nitro group to an amine. How can this be avoided?

A: The nitro group is susceptible to reduction, especially under palladium catalysis if a hydrogen source is present.[7] To avoid this:

  • Avoid Reductive Catalysts and Conditions: Do not use catalysts like Pd/C, which are commonly used for hydrogenations.[1] Stick to specific cross-coupling catalysts.

  • Ensure Anhydrous and Degassed Conditions: While some water is often necessary for the Suzuki reaction, excess water or other protic sources can, in combination with certain reagents, create a reducing environment.

  • Use a Milder Base: A very strong base could potentially lead to side reactions that generate hydride equivalents.

Q4: What are the optimal catalyst and ligand systems for this electron-deficient substrate?

A: The choice of catalyst and ligand is critical. Electron-withdrawing groups on the aryl bromide, like the nitro group, generally facilitate the oxidative addition step.[8][9][10] However, the overall electronic nature and potential for side reactions necessitate a robust catalytic system.

  • Bulky, Electron-Rich Ligands: Modern Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are often highly effective for challenging couplings as they promote both oxidative addition and reductive elimination.[6][9][11]

  • Robust Pre-catalysts: Air-stable pre-catalysts like [PdCl₂(dppf)] are an excellent starting point as they are reliable and effective for a wide range of couplings, including those with heteroaryl or functionalized substrates.[12][13] BrettPhos has also been shown to be particularly effective for the coupling of nitroarenes.[6]

Q5: How do I select the appropriate base and solvent for this reaction?

A: The base activates the boronic acid for transmetalation, and the solvent influences both solubility and reaction rate.[3]

  • Bases: Inorganic bases are generally more effective than organic bases like triethylamine.[3][14] A common screening includes K₂CO₃, Cs₂CO₃, and K₃PO₄.[3][14] K₃PO₄ is often a good choice for complex substrates.

  • Solvents: A mixture of an aprotic organic solvent and water is standard. Common systems include Dioxane/H₂O, Toluene/H₂O, or 2-MeTHF/H₂O.[3][13][15] The ratio is typically between 4:1 and 10:1.

Q6: My analysis shows significant homocoupling of the boronic acid. What causes this and how can it be minimized?

A: Homocoupling results in a biaryl product derived from two molecules of the boronic acid.[2] The primary cause is the presence of oxygen in the reaction mixture, which can interfere with the catalytic cycle.[2]

  • Rigorous Degassing: This is the most critical step to prevent homocoupling. Ensure solvents are thoroughly deoxygenated by bubbling with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles.[2][16]

  • Control Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic acid is standard, but a large excess can sometimes favor homocoupling.

  • Optimize Catalyst Loading: While less common, very high catalyst loadings can sometimes promote this side reaction.[2]

Data Presentation

Table 1: Troubleshooting Quick Reference
Problem ObservedProbable Cause(s)Suggested Solution(s)
Low / No Conversion Inactive catalyst (oxygen exposure); Suboptimal temperature or base; Degraded boronic acid.Use fresh catalyst; rigorously degas all solvents; screen different bases (K₂CO₃, K₃PO₄); increase temperature incrementally (e.g., 80-110 °C).
Debromination Reaction temperature too high; Unsuitable base or solvent impurities.Lower the reaction temperature; screen alternative bases; use high-purity, anhydrous solvents.
Nitro Group Reduction Presence of a hydrogen source; Use of a hydrogenation catalyst (e.g., Pd/C).Avoid catalysts known for hydrogenation; ensure anhydrous conditions; use specific cross-coupling catalysts and ligands.
Boronic Acid Homocoupling Presence of oxygen in the reaction vessel.Implement rigorous degassing of solvents and the reaction mixture (e.g., freeze-pump-thaw or sparging with Ar/N₂).
Multiple Side Products Suboptimal conditions; Poor quality reagents.Re-screen reaction parameters (catalyst, ligand, base, solvent); purify starting materials; monitor reaction by TLC/LC-MS to avoid over-running.
Table 2: Comparison of Recommended Palladium Catalyst Systems
Catalyst / Pre-catalystLigand TypeTypical LoadingKey Advantages & Considerations
Pd(dppf)Cl₂ Ferrocene-based Diphosphine (inbuilt)1-3 mol%Air-stable, robust, and effective for a broad range of substrates. An excellent first choice for screening.[12][13]
Pd₂(dba)₃ Bulky Biaryl Phosphine (e.g., SPhos, BrettPhos)1-3 mol% (Pd)Highly active for challenging substrates, including electron-deficient and sterically hindered partners.[6][11] Requires careful handling to avoid oxidation.
Pd(OAc)₂ Trialkylphosphine (e.g., P(tBu)₃) or PPh₃1-3 mol%A common Pd(II) source that is reduced in situ. Performance is highly dependent on the chosen ligand.
Pd(PPh₃)₄ Triphenylphosphine (inbuilt)2-5 mol%A classic Pd(0) catalyst, but can be sensitive to air and may require higher temperatures or longer reaction times for challenging substrates.[13]

Visualizations

TroubleshootingWorkflow start Start: Low or No Yield in Suzuki Coupling check_reagents 1. Check Reagent Quality - Fresh Boronic Acid? - Anhydrous Solvents? - Reliable Base? start->check_reagents First, assess inputs check_catalyst 2. Verify Catalyst System - Catalyst Deactivated (Pd Black)? - Optimal Ligand? start->check_catalyst Concurrently check_conditions 3. Evaluate Reaction Conditions - Fully Degassed? - Correct Temperature? - Effective Base? start->check_conditions Concurrently solution_reagents Action: - Use fresh, high-purity reagents. - Dry solvents. check_reagents->solution_reagents solution_catalyst Action: - Use new catalyst/ligand. - Screen bulky ligands (SPhos, BrettPhos). - Use robust pre-catalyst (Pd(dppf)Cl₂). check_catalyst->solution_catalyst solution_conditions Action: - Improve degassing (Freeze-Pump-Thaw). - Screen bases (K₃PO₄, Cs₂CO₃). - Optimize temperature (80-110°C). check_conditions->solution_conditions side_reactions Problem: Side Reactions Observed? (Debromination, Nitro Reduction) solution_reagents->side_reactions solution_catalyst->side_reactions solution_conditions->side_reactions solution_side_reactions Action: - Lower Temperature. - Avoid H₂ sources. - Re-screen base and solvent. side_reactions->solution_side_reactions Yes end_node Optimized Reaction side_reactions->end_node No, yield is clean solution_side_reactions->end_node

Caption: A logical workflow for troubleshooting low-yielding Suzuki coupling reactions.

SuzukiCycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Lu2082 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)Lu2082-Br oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)Lu2082-Ar' transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 ar_ar Product (Ar-Ar') reductive_elimination->ar_ar Exits Cycle arbr 5-Bromo-N-methyl- 2-nitroaniline (Ar-Br) arbr->oxidative_addition Enters Cycle boronic Ar'B(OH)u2082 borate [Ar'B(OH)₃]u207B boronic->borate Activation base Base (e.g., K₃PO₄) base->boronic borate->transmetalation Enters Cycle oxygen Ou2082 Contamination oxygen->pd0 Catalyst Deactivation hydride Hydride Source (Impurity) hydride->pd2_complex Debromination Side Reaction

Caption: The Suzuki catalytic cycle with points of failure highlighted.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling

This protocol provides a robust starting point and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water, 5:1 v/v, 0.1 M)

  • Schlenk flask or sealed reaction tube

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[13]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent mixture via cannula or syringe.

  • Reaction Execution: Place the sealed flask in a preheated oil bath (e.g., 90 °C) and stir vigorously for the duration of the reaction (typically 2-16 hours).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS by periodically taking small aliquots from the reaction mixture.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Protocol 2: Rigorous Solvent Degassing

Method A: Inert Gas Bubbling (Sparging)

  • Pour the solvent into a flask with a sidearm.

  • Seal the flask and insert a long needle or cannula connected to an inert gas line, ensuring the tip is submerged below the solvent surface.

  • Insert a second, shorter needle as an outlet.

  • Bubble a steady stream of Argon or Nitrogen through the solvent for 20-30 minutes. This method is suitable for most applications.

Method B: Freeze-Pump-Thaw

  • Place the solvent in a robust Schlenk flask (do not fill more than halfway).

  • Freeze the solvent by immersing the flask in a liquid nitrogen bath.

  • Once fully frozen, apply a high vacuum for 5-10 minutes to remove gases from above the frozen solvent.

  • Close the flask to the vacuum and thaw the solvent completely in a room temperature water bath. You may see bubbles evolve from the liquid.

  • Repeat this entire freeze-pump-thaw cycle at least three times for maximum deoxygenation. This is the most effective method for removing dissolved oxygen.[16]

References

Byproduct formation in the synthesis of 5-Bromo-N-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 5-Bromo-N-methyl-2-nitroaniline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and logical synthetic approach starts with the commercially available 4-Bromo-2-nitroaniline. The secondary amine is then formed through N-methylation of the amino group. This pathway is generally favored due to the directing effects of the amino and nitro groups, which facilitate the desired regioselectivity in earlier steps of forming the starting material.

Q2: What are the potential major byproducts in the synthesis of this compound?

A2: Potential major byproducts can arise from several sources, including the starting materials and side reactions during the N-methylation step. These can include:

  • Unreacted starting material (4-Bromo-2-nitroaniline): Incomplete methylation reaction.

  • Over-methylation byproduct: Formation of a quaternary ammonium salt if a strong methylating agent is used under harsh conditions.

  • Positional isomers: If the synthesis starts from a different isomer or if rearrangement occurs, though less common for the final methylation step.

  • Products of side reactions: Depending on the reagents used, side reactions involving the nitro group or the aromatic ring are possible, though typically minor under controlled conditions.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material (4-Bromo-2-nitroaniline), you can visualize the consumption of the reactant and the formation of the product. High-performance liquid chromatography (HPLC) can also be employed for more quantitative analysis of the reaction mixture over time.

Q4: What are the recommended purification techniques for the final product?

A4: The primary method for purifying this compound is recrystallization, often from ethanol or a similar solvent, to yield a crystalline solid. For separating the desired product from byproducts with similar polarities, column chromatography on silica gel is a highly effective technique.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Yield of Final Product - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient methylation agent or base. - Loss of product during workup and purification.- Monitor the reaction by TLC or HPLC to ensure completion. - Optimize the reaction temperature; slight heating may be necessary, but avoid excessive heat which can lead to degradation. - Screen different methylating agents (e.g., dimethyl sulfate, methyl iodide) and bases (e.g., K₂CO₃, NaH). - Optimize extraction and recrystallization solvents and procedures to minimize product loss.
Presence of Starting Material (4-Bromo-2-nitroaniline) in the Final Product - Insufficient amount of methylating agent or base. - Short reaction time. - Low reaction temperature.- Use a slight excess (1.1-1.5 equivalents) of the methylating agent and base. - Extend the reaction time and monitor for the disappearance of the starting material by TLC. - Gradually increase the reaction temperature and monitor the effect on the reaction rate and byproduct formation.
Formation of a Dark, Tarry Material - Reaction temperature is too high, leading to decomposition. - Presence of impurities in the starting materials or solvents. - Oxidation of the aniline derivative.- Maintain strict temperature control throughout the reaction. - Ensure the use of high-purity, dry solvents and reagents. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Difficulty in Separating the Product from Byproducts - Similar polarity and solubility of the product and byproducts.- Employ preparative column chromatography with a carefully selected eluent system for separation. - Attempt fractional crystallization with different solvent systems. - Confirm the identity of the fractions or crystals using analytical techniques like NMR or mass spectrometry.

Experimental Protocols

Key Experiment: N-methylation of 4-Bromo-2-nitroaniline

This protocol describes a general procedure for the N-methylation of 4-bromo-2-nitroaniline to synthesize this compound.

Materials:

  • 4-Bromo-2-nitroaniline

  • Dimethyl sulfate (or methyl iodide)

  • Potassium carbonate (or another suitable base)

  • Acetone (or another suitable solvent)

  • Ethanol (for recrystallization)

  • Standard laboratory glassware and workup equipment

Procedure:

  • In a round-bottom flask, dissolve 4-Bromo-2-nitroaniline in acetone.

  • Add potassium carbonate to the solution.

  • Stir the mixture and add dimethyl sulfate dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to a gentle reflux and monitor the reaction progress using TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter off the inorganic salts and wash them with a small amount of acetone.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to yield this compound as a solid.

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow Start Problem Encountered LowYield Low Yield Start->LowYield ImpureProduct Impure Product Start->ImpureProduct CheckCompletion Check Reaction Completion (TLC/HPLC) LowYield->CheckCompletion AnalyzeImpurity Identify Impurity (NMR, MS) ImpureProduct->AnalyzeImpurity OptimizeConditions Optimize Reaction Conditions (Temp, Time, Reagents) CheckCompletion->OptimizeConditions Incomplete ImproveWorkup Improve Workup/Purification CheckCompletion->ImproveWorkup Complete Solution Problem Resolved OptimizeConditions->Solution ImproveWorkup->Solution OptimizePurification Optimize Purification (Recrystallization, Chromatography) AnalyzeImpurity->OptimizePurification OptimizePurification->Solution

Caption: A flowchart for troubleshooting common issues during synthesis.

Reaction Pathway and Potential Byproduct Formation

ReactionPathway StartingMaterial 4-Bromo-2-nitroaniline Reagents + CH₃-X + Base StartingMaterial->Reagents Product This compound (Desired Product) Reagents->Product N-methylation Unreacted Unreacted Starting Material Reagents->Unreacted Incomplete Reaction OverMethylation Quaternary Ammonium Salt (Over-methylation) Product->OverMethylation Excess CH₃-X / Harsh Conditions

Caption: Synthesis of this compound and key byproducts.

Technical Support Center: Purification of 5-Bromo-N-methyl-2-nitroaniline by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the purification of 5-Bromo-N-methyl-2-nitroaniline by recrystallization.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization of this compound.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Crystal Formation - Too much solvent was used, preventing the solution from becoming supersaturated upon cooling.[1][2] - The cooling process was too rapid. - The compound is highly soluble in the chosen solvent even at low temperatures.- Concentrate the solution by carefully evaporating some of the solvent and allow it to cool again.[1] - Induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a seed crystal of pure this compound.[1][3] - Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[2] - Re-evaluate the solvent choice; consider a solvent in which the compound is less soluble at cold temperatures.
"Oiling Out" (Formation of an oil instead of crystals) - The solution is cooling too quickly, causing the solute to separate out above its melting point.[1] - The crude material is highly impure, leading to a significant depression of the melting point.[1]- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool down more slowly.[1] - Consider a preliminary purification step, such as column chromatography, before recrystallization if the crude material is very impure.
Colored Crystals After Recrystallization - Colored impurities were not effectively removed during the process.- Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities.[1] Be cautious not to use an excessive amount, as it can also adsorb the desired product and reduce the yield.[3]
Low Yield of Purified Product - Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.[3] - Premature crystallization occurred during hot filtration.[4] - The crystals were not washed with ice-cold solvent.- Use the minimum amount of hot solvent required to dissolve the crude product completely.[2] - Ensure the filtration apparatus (funnel and flask) is pre-heated to prevent premature crystal formation.[4] - Wash the collected crystals with a minimal amount of ice-cold solvent to remove residual impurities without dissolving a significant amount of the product.[2]
Difficulty Dissolving the Crude Solid - The chosen solvent is not suitable for dissolving the compound. - Insufficient solvent has been added.- Test the solubility of a small amount of the crude material in various solvents to find a suitable one where it is soluble when hot but sparingly soluble when cold.[2] - Add more of the hot solvent in small portions until the solid dissolves completely.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most suitable solvents for the recrystallization of this compound?

Q2: How can I determine the purity of the recrystallized this compound?

A2: The purity of the recrystallized product can be assessed by several methods. A sharp melting point close to the literature value is a good indicator of high purity. Spectroscopic techniques such as NMR and analytical methods like HPLC or TLC can provide more definitive purity analysis.[1][5]

Q3: What should I do if my compound crystallizes in the funnel during hot filtration?

A3: Premature crystallization in the funnel can be minimized by using a stemless funnel and preheating the filtration apparatus (funnel and receiving flask) with hot solvent or steam.[4] If crystallization does occur, you can try to redissolve the crystals by washing with a small amount of hot solvent.

Q4: Can I reuse the mother liquor to obtain a second crop of crystals?

A4: Yes, it is often possible to obtain a second crop of crystals by concentrating the mother liquor (the solution remaining after the first filtration) and allowing it to cool again. However, this second crop may be less pure than the first.

Q5: What are the key safety precautions to take during the recrystallization of this compound?

A5: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. When heating flammable organic solvents, use a steam bath or a heating mantle, not an open flame.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent and specific volumes may need to be optimized based on the purity of the crude material.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Heating source (hot plate or steam bath)

  • Stemless funnel

  • Filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture while stirring until the solvent boils. Continue to add small portions of the hot solvent until the solid is completely dissolved.[2]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask. Reheat the solution to boiling for a few minutes.[1]

  • Hot Filtration: Preheat a stemless funnel and an Erlenmeyer flask. Place a fluted filter paper in the funnel and quickly filter the hot solution to remove any insoluble impurities or activated charcoal. This step should be performed rapidly to prevent premature crystallization.[4]

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2] Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.[2]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[2] Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For a more thorough drying, the crystals can be placed in a desiccator.

Data Presentation

Table 2: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₇BrN₂O₂[7]
Molecular Weight 231.05 g/mol [7]
Appearance Crystalline solid
Purity (Typical) ≥ 97%[7]

Mandatory Visualization

Troubleshooting Workflow for Recrystallization

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Solid in Minimum Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Do Crystals Form? cool->crystals_form oil_out Does it 'Oil Out'? crystals_form->oil_out Yes no_crystals No Crystals crystals_form->no_crystals No collect Collect Crystals by Filtration oil_out->collect No oiling_out_issue Oiling Out oil_out->oiling_out_issue Yes end Pure Crystals collect->end induce_crystallization Induce Crystallization: - Scratch Flask - Add Seed Crystal no_crystals->induce_crystallization concentrate Concentrate Solution (Evaporate some solvent) no_crystals->concentrate induce_crystallization->cool concentrate->cool reheat_add_solvent Reheat to Dissolve Oil, Add More Solvent, Cool Slowly oiling_out_issue->reheat_add_solvent reheat_add_solvent->cool

Caption: A flowchart illustrating the troubleshooting steps for common issues encountered during recrystallization.

References

Technical Support Center: HPLC Purity Analysis of 5-Bromo-N-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the High-Performance Liquid Chromatography (HPLC) analysis for determining the purity of 5-Bromo-N-methyl-2-nitroaniline.

Experimental Protocol: HPLC Purity Method

This section details a recommended HPLC method for the purity analysis of this compound. This method is based on established protocols for similar halogenated nitroaromatic compounds.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 10 µL
Column Temperature 30 °C
Run Time 15 minutes

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of the mobile phase to create a stock solution of 1 mg/mL.

  • Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Quantification:

Purity is typically determined by area percent. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Troubleshooting Guide & FAQs

This section addresses common issues that may be encountered during the HPLC analysis of this compound.

Question: Why is my baseline noisy or drifting?

Answer: Baseline instability can obscure small impurity peaks and affect integration accuracy. Common causes and solutions are outlined below:

Potential CauseSolution
Air bubbles in the system Degas the mobile phase using an inline degasser, sonication, or helium sparging. Purge the pump to remove any trapped bubbles.[1][2][3]
Contaminated mobile phase Prepare fresh mobile phase using HPLC-grade solvents and high-purity water. Filter the mobile phase before use.[2][3]
Column temperature fluctuations Use a column oven to maintain a stable temperature. Ensure the laboratory environment is also stable.[1][3][4]
Detector lamp issue A deteriorating lamp can cause noise. Check the lamp's energy output and replace it if necessary.[1][2]
Leaks in the system Check all fittings for leaks, especially between the column and the detector.[1]

Question: My peak shapes are poor (tailing or fronting). What should I do?

Answer: Poor peak shape can compromise resolution and quantification.

Potential CauseSolution
Column overload Reduce the injection volume or the sample concentration.[1]
Secondary interactions with the stationary phase The addition of a small amount of acid (like formic or phosphoric acid) to the mobile phase can improve the peak shape for amine-containing compounds by suppressing silanol interactions.[5]
Column contamination or degradation Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[1]
Sample solvent mismatch Ideally, dissolve the sample in the mobile phase. If a stronger solvent is used, inject a smaller volume.[2][4]

Question: The retention time of my main peak is shifting between injections. Why is this happening?

Answer: Consistent retention times are crucial for peak identification.

Potential CauseSolution
Inconsistent mobile phase composition Prepare the mobile phase carefully and consistently. If using a gradient, ensure the pump's mixing performance is optimal.[1][4][6]
Fluctuations in column temperature Use a reliable column oven to ensure a constant temperature.[1][4]
Column equilibration Ensure the column is fully equilibrated with the mobile phase before starting the analytical run.[1][3]
Changes in flow rate Check the pump for any leaks or pressure fluctuations that might indicate a problem with the seals or check valves.[1]

Question: I am seeing unexpected peaks (ghost peaks) in my chromatogram. What is their source?

Answer: Ghost peaks can arise from several sources and interfere with the analysis of impurities.

Potential CauseSolution
Contaminated mobile phase or system Use high-purity solvents and flush the system thoroughly.[2]
Carryover from previous injections Implement a robust needle wash protocol in the autosampler method.[3]
Sample degradation Ensure the sample is fresh and stored correctly, protected from light if necessary.

HPLC Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common HPLC issues.

HPLC_Troubleshooting_Workflow HPLC Troubleshooting Workflow start Start: Chromatographic Issue Observed issue_type Identify Issue Type start->issue_type baseline_noise Baseline Noise / Drift issue_type->baseline_noise Baseline peak_shape Poor Peak Shape (Tailing, Fronting, Splitting) issue_type->peak_shape Peak Shape rt_shift Retention Time Shift issue_type->rt_shift Retention Time check_mobile_phase Check Mobile Phase (Fresh, Degassed, Filtered) baseline_noise->check_mobile_phase check_temp Check Temperature Stability (Column Oven, Ambient) check_mobile_phase->check_temp check_leaks Inspect for Leaks check_temp->check_leaks check_flow_rate Check Pump Performance (Flow Rate, Pressure) check_temp->check_flow_rate check_detector Check Detector Lamp check_leaks->check_detector resolved Issue Resolved? check_detector->resolved check_overload Reduce Injection Volume or Concentration peak_shape->check_overload check_mobile_phase_pH Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) check_overload->check_mobile_phase_pH check_column_health Flush or Replace Column check_mobile_phase_pH->check_column_health check_sample_solvent Match Sample Solvent to Mobile Phase check_column_health->check_sample_solvent check_sample_solvent->resolved check_mobile_phase_prep Verify Mobile Phase Preparation rt_shift->check_mobile_phase_prep check_equilibration Ensure Adequate Column Equilibration check_mobile_phase_prep->check_equilibration check_equilibration->check_temp check_flow_rate->resolved end End: Analysis Complete resolved->end Yes consult_expert Consult Senior Analyst or Service Engineer resolved->consult_expert No

Caption: A flowchart for systematic troubleshooting of common HPLC issues.

References

Technical Support Center: Purification of 5-Bromo-N-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals in drug development. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of 5-Bromo-N-methyl-2-nitroaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities in crude this compound typically arise from the synthetic route, which often involves nitration, bromination, and methylation steps.[1] These impurities may include:

  • Unreacted starting materials: Such as N-methyl-2-nitroaniline or 5-bromo-2-nitroaniline, depending on the synthetic sequence.

  • Isomeric byproducts: Positional isomers formed during the bromination or nitration steps are common. The formation of these is dictated by the directing effects of the substituents on the aniline ring.

  • Over-methylated or under-methylated species: If methylation is a step in the synthesis, incomplete or excessive reaction can lead to related impurities.

  • Colored impurities: These can be decomposition products or side-reaction products, often giving the crude product a darker appearance.[1]

Q2: What is the recommended primary purification method for this compound?

A2: Recrystallization is the most common and generally effective method for the purification of this compound.[1] Ethanol is a frequently recommended solvent for this purpose.[1][2] This technique is effective at removing residual starting materials and colored impurities.[1]

Q3: When should I consider using column chromatography?

A3: Column chromatography is a more powerful purification technique that should be considered when:

  • Recrystallization fails to remove impurities to the desired level.

  • Isomeric impurities are present, as they often have similar solubilities to the desired product, making separation by recrystallization difficult.

  • The crude product is an oil or fails to crystallize.

Q4: How can I monitor the progress of the purification?

A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the purification process. It allows for the rapid assessment of the purity of fractions collected from column chromatography and for comparing the purity of the material before and after recrystallization. A suitable mobile phase for TLC of nitroaniline derivatives often consists of a mixture of a nonpolar solvent like hexane or cyclohexane and a more polar solvent such as ethyl acetate or acetone.[3]

Troubleshooting Guides

Recrystallization Issues
Issue Potential Cause(s) Recommended Solution(s)
Product does not dissolve in hot ethanol. Insufficient solvent.Add more hot ethanol in small portions until the solid dissolves.
Incorrect solvent.While ethanol is commonly used, for highly impure samples, a different solvent system may be required. Consider a mixed solvent system.[4]
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the impure product.Add a co-solvent in which the compound is less soluble to lower the overall solvent power.
High concentration of impurities.Purify the crude material by column chromatography before attempting recrystallization.
No crystals form upon cooling. Too much solvent was used.Evaporate some of the solvent to increase the concentration of the product and allow it to cool again.
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.
Low recovery of purified product. Too much solvent was used for dissolution.Use the minimum amount of hot solvent necessary to dissolve the crude product.
The crystals were washed with warm or an excessive amount of cold solvent.Wash the collected crystals with a minimal amount of ice-cold solvent.
The purified product is still colored. Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration. Be aware that this may reduce the overall yield.
Column Chromatography Issues
Issue Potential Cause(s) Recommended Solution(s)
Poor separation of the desired compound from impurities. The mobile phase (eluent) is too polar or not polar enough.Optimize the eluent system using TLC. If the spots are too high on the TLC plate (high Rf), decrease the eluent polarity. If the spots are too low (low Rf), increase the eluent polarity.[5]
The column was not packed properly.Ensure the silica gel is packed uniformly to avoid channeling. A slurry packing method is generally preferred.
The compound is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For very polar compounds, a small amount of a highly polar solvent like methanol may be needed.
The compound may have decomposed on the silica gel.Test the stability of your compound on a TLC plate by spotting it and letting it sit for some time before eluting. If decomposition is observed, consider using a different stationary phase like alumina.
The compound elutes too quickly with the solvent front. The eluent is too polar.Use a less polar eluent system.
Low recovery of the compound from the column. The compound is irreversibly adsorbed onto the silica gel.This can happen with very polar compounds. Consider using a different stationary phase or deactivating the silica gel with a small amount of a base like triethylamine in the eluent.
The collected fractions are too dilute to detect the compound.Concentrate the fractions and re-analyze by TLC.

Data Presentation

The following table presents representative data on the purity of this compound before and after purification by the recommended methods. The impurity profile was analyzed by High-Performance Liquid Chromatography (HPLC).

Compound/Impurity Crude Product (% Area) After Recrystallization (% Area) After Column Chromatography (% Area)
This compound85.298.5>99.5
Unidentified Isomer 15.80.8<0.1
Unidentified Isomer 24.50.5<0.1
Starting Material3.10.1Not Detected
Other Impurities1.40.10.3

Experimental Protocols

Protocol 1: Purification by Recrystallization from Ethanol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol.

  • Heating: Gently heat the mixture on a hot plate while stirring to dissolve the solid. Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and reheat to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Determine the optimal mobile phase (eluent) for separation using TLC. A good starting point is a mixture of hexane and ethyl acetate. The desired compound should have an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column, ensuring even packing without air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

G cluster_start Start: Crude this compound cluster_recrystallization Primary Purification cluster_column Secondary Purification cluster_end End Product start Crude Product recrystallization Attempt Recrystallization from Ethanol start->recrystallization analyze_recrystallization Analyze Purity (TLC/HPLC) recrystallization->analyze_recrystallization column_chromatography Perform Column Chromatography analyze_recrystallization->column_chromatography Purity Not Acceptable pure_product Pure Product (>99%) analyze_recrystallization->pure_product Purity Acceptable analyze_column Analyze Purity (TLC/HPLC) column_chromatography->analyze_column analyze_column->pure_product Purity Acceptable impure_product Product Not Pure, Re-evaluate analyze_column->impure_product Purity Not Acceptable

Caption: Logical workflow for the purification of this compound.

Health and Safety

This compound is a chemical compound that should be handled with care in a laboratory setting. While specific toxicity data for this compound is limited, related nitroaniline compounds are known to be toxic if swallowed, in contact with skin, or if inhaled.[6][7] Always consult the Safety Data Sheet (SDS) for the specific compound being used.

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[8][9]

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[8]

  • Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke when handling the chemical.[8]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[8]

  • Disposal: Dispose of chemical waste according to institutional and local regulations.

In case of exposure, follow the first-aid measures outlined in the SDS. For skin contact, wash the affected area with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if symptoms persist.[9]

References

Technical Support Center: Synthesis of 5-Bromo-N-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 5-Bromo-N-methyl-2-nitroaniline.

Troubleshooting Guides & FAQs

This section is organized by common issues encountered during the synthesis, providing potential causes and recommended actions in a question-and-answer format.

Low or No Product Yield

Q1: My N-methylation of 5-bromo-2-nitroaniline resulted in a very low yield. What are the likely causes?

A1: Low yields in the N-methylation of 5-bromo-2-nitroaniline can be attributed to several factors. The nitro group is strongly electron-withdrawing, which reduces the nucleophilicity of the aniline nitrogen, making it less reactive towards methylating agents.[1] Additionally, the choice of base and solvent is critical. If the base is not strong enough to deprotonate the aniline, the reaction will not proceed efficiently. Common issues include:

  • Insufficiently strong base: Potassium carbonate is often used, but for less reactive anilines, a stronger base like sodium hydride (NaH) might be necessary to achieve full deprotonation.

  • Inappropriate solvent: Aprotic polar solvents like DMF or THF are generally preferred for N-alkylation reactions.[1]

  • Low reaction temperature: The reaction may require heating to proceed at a reasonable rate. However, excessively high temperatures can lead to decomposition. A gradual increase in temperature while monitoring the reaction is advised.[1]

  • Purity of reagents: Ensure that the starting material, methylating agent, and solvent are pure and dry, as impurities can hinder the reaction.[1]

Q2: The bromination of N-methyl-2-nitroaniline is not proceeding to completion. How can I improve the conversion?

A2: Incomplete bromination can be due to several factors. The reactivity of the brominating agent and the reaction conditions play a crucial role.

  • Choice of brominating agent: While molecular bromine (Br₂) in acetic acid is a common method, N-bromosuccinimide (NBS) can be a milder and more selective alternative for activated aromatic rings like anilines.[2]

  • Reaction temperature: The reaction may require gentle heating to go to completion. Monitoring the reaction by TLC is essential to determine the optimal reaction time and temperature.

  • Catalyst: For less reactive substrates, a Lewis acid catalyst might be necessary to enhance the electrophilicity of the bromine.

Q3: I am experiencing a low yield in the reaction of 4-bromo-2-fluoro-1-nitrobenzene with methylamine. What should I investigate?

A3: This reaction is a nucleophilic aromatic substitution (SNAr). Low yields could be due to:

  • Insufficient activation: While the nitro group is activating, the reaction may still require elevated temperatures to proceed efficiently.

  • Side reactions: At high temperatures, methylamine can potentially react with the solvent or other components.

  • Workup losses: Ensure that the product is not being lost during the aqueous workup, especially if it has some solubility in the aqueous phase.

Formation of Impurities and Byproducts

Q4: I am observing the formation of a di-methylated byproduct during the N-methylation of 5-bromo-2-nitroaniline. How can I prevent this?

A4: Over-alkylation is a common challenge in the N-alkylation of amines because the mono-alkylated product (a secondary amine) is often more nucleophilic than the starting primary amine.[3][4] To minimize the formation of the di-methylated product:

  • Control stoichiometry: Use a molar excess of the 5-bromo-2-nitroaniline relative to the methylating agent.[3]

  • Slow addition: Add the methylating agent (e.g., methyl iodide) slowly to the reaction mixture to maintain a low concentration, which favors mono-alkylation.[3]

  • Use of a protecting group: An alternative, though more lengthy, approach is to first protect the amine with a group like trifluoroacetyl. The protected amine can then be methylated, followed by deprotection. This method can give high yields of the mono-methylated product.

Q5: My bromination reaction is producing multiple isomers. How can I improve the regioselectivity?

A5: The formation of isomeric byproducts is a common issue in electrophilic aromatic substitution. The directing effects of the existing substituents on the ring determine the position of bromination. For N-methyl-2-nitroaniline, both the N-methylamino group (ortho, para-directing) and the nitro group (meta-directing) influence the outcome. To improve selectivity for the 5-bromo isomer:

  • Control reaction temperature: Lowering the reaction temperature can sometimes improve regioselectivity.

  • Choice of solvent: The solvent can influence the isomer distribution. Experimenting with different solvents may be beneficial.

  • Use of a milder brominating agent: N-bromosuccinimide (NBS) may offer better selectivity compared to harsher reagents like bromine in strong acid.[2]

Purification Challenges

Q6: I am having difficulty separating my desired this compound from the unreacted starting material and byproducts. What purification techniques are recommended?

A6: The purification of nitroaniline derivatives can be challenging due to similar polarities of the desired product and impurities.

  • Column chromatography: This is often the most effective method for separating closely related isomers and byproducts. A silica gel column with a gradient elution of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is a good starting point.

  • Recrystallization: If the product is a solid and there is a significant difference in solubility between the product and impurities in a particular solvent system, recrystallization can be an effective purification method. Experiment with different solvents or solvent mixtures (e.g., ethanol/water) to find the optimal conditions.[5]

  • Fractional crystallization: For separating isomers with very similar properties, fractional crystallization can be employed, although it can be a more laborious process.

Experimental Protocols

Below are detailed methodologies for the key synthetic routes to this compound.

Route 1: N-methylation of 5-bromo-2-nitroaniline

This protocol is based on standard N-alkylation procedures for anilines.

Materials:

  • 5-bromo-2-nitroaniline

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 5-bromo-2-nitroaniline (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add methyl iodide (1.1 eq) to the reaction mixture.

  • Heat the reaction to 60 °C and monitor the progress by TLC. The reaction is typically complete within 2-8 hours.

  • After completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Route 2: Bromination of N-methyl-2-nitroaniline

This protocol utilizes N-bromosuccinimide for a more controlled bromination.

Materials:

  • N-methyl-2-nitroaniline

  • N-bromosuccinimide (NBS)

  • Acetonitrile

  • Dichloromethane

  • Aqueous sodium hydroxide solution (2.5 M)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-methyl-2-nitroaniline (1.0 eq) in acetonitrile at 60 °C.

  • Add N-bromosuccinimide (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC. The reaction is typically complete within 3 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dilute the residue with dichloromethane.

  • Wash the organic phase sequentially with 2.5 M sodium hydroxide solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography (eluent: n-hexane/ethyl acetate gradient) to yield this compound.

Route 3: From 4-bromo-2-fluoro-1-nitrobenzene

This route involves a nucleophilic aromatic substitution reaction.

Materials:

  • 4-bromo-2-fluoro-1-nitrobenzene

  • Methylamine (solution in THF or ethanol)

  • Toluene

  • Aqueous sodium hydrogen carbonate solution

  • Water

Procedure:

  • Dissolve 4-bromo-2-fluoro-1-nitrobenzene (1.0 eq) in a suitable solvent such as THF or ethanol.

  • Add an excess of methylamine solution (e.g., 2.0 M in THF, 3.0 eq).

  • Heat the reaction mixture in a sealed vessel at a temperature between 80-120 °C. The optimal temperature and time should be determined by monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and extract with toluene.

  • Wash the toluene layer with water and an aqueous sodium hydrogen carbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel chromatography to obtain this compound.

Data Presentation

The following tables summarize representative quantitative data for the key synthetic steps. Note that actual yields and purities may vary depending on the specific reaction conditions and scale.

Table 1: N-methylation of Substituted Nitroanilines

Methylating AgentBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Methyl IodideK₂CO₃DMF602 - 870 - 90
Methyl IodideNaHTHF0 to 601 - 880 - 95
Dimethyl SulfateK₂CO₃AcetoneReflux4 - 1275 - 90

Table 2: Bromination of Substituted Anilines

Brominating AgentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Br₂Acetic Acid20 - 401 - 385 - 95
NBSAcetonitrileReflux2 - 490 - 97
NBSSulfuric Acid0 - 251 - 2>90 (for deactivated rings)

Table 3: Nucleophilic Aromatic Substitution with Methylamine

Starting MaterialSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
4-bromo-2-fluoro-1-nitrobenzeneTHF80 - 12012 - 2480 - 95
2,4-dinitrochlorobenzeneEthanolReflux1 - 2>95

Mandatory Visualizations

Experimental Workflow Diagrams

experimental_workflow cluster_route1 Route 1: N-methylation cluster_route2 Route 2: Bromination cluster_route3 Route 3: SNAr A1 5-bromo-2-nitroaniline B1 N-methylation (CH3I, K2CO3, DMF) A1->B1 C1 Crude Product B1->C1 D1 Purification (Column Chromatography) C1->D1 E1 This compound D1->E1 A2 N-methyl-2-nitroaniline B2 Bromination (NBS, Acetonitrile) A2->B2 C2 Crude Product B2->C2 D2 Purification (Column Chromatography) C2->D2 E2 This compound D2->E2 A3 4-bromo-2-fluoro-1-nitrobenzene B3 SNAr with Methylamine A3->B3 C3 Crude Product B3->C3 D3 Purification (Column Chromatography) C3->D3 E3 This compound D3->E3 troubleshooting_workflow cluster_methylation N-methylation Issues cluster_bromination Bromination Issues cluster_purification Impurity Issues start Low Yield or Incomplete Reaction q1 Check Base Strength (K2CO3 vs NaH) start->q1 q2 Check Brominating Agent (Br2 vs NBS) start->q2 q3 Nature of Impurity? start->q3 a1_strong Increase Temperature q1->a1_strong Sufficiently Strong a1_weak Use Stronger Base (NaH) q1->a1_weak Weak Base a2_harsh Use Milder Agent (NBS) q2->a2_harsh Harsh a2_mild Increase Temperature/ Reaction Time q2->a2_mild Mild a3_overalkylation Reduce Methylating Agent/ Slow Addition q3->a3_overalkylation Over-alkylation a3_isomer Optimize Temp. & Solvent/ Column Chromatography q3->a3_isomer Isomers

References

Managing byproduct formation in 2-Methyl-5-nitroaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing byproduct formation during the synthesis of 2-Methyl-5-nitroaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in the synthesis of 2-Methyl-5-nitroaniline?

A1: The primary byproducts are positional isomers formed during the nitration of o-toluidine. These include 2-Methyl-3-nitroaniline, 2-Methyl-4-nitroaniline, and 2-Methyl-6-nitroaniline.[1][2] Dinitrated compounds and oxidation products can also form if reaction conditions are not strictly controlled.[2]

Q2: What leads to the formation of these isomeric byproducts?

A2: Isomer formation is a consequence of the directing effects of the amino (-NH₂) and methyl (-CH₃) groups on the o-toluidine aromatic ring during electrophilic aromatic substitution (nitration).[2] Both groups are activating and ortho-, para-directors. However, under the strong acidic conditions of the reaction, the amino group is protonated to the anilinium ion (-NH₃⁺), which is a meta-director.[2][3] This interplay of directing effects results in a mixture of isomers.

Q3: How can I control the reaction to minimize byproduct formation?

A3: Strict control of the reaction temperature is critical. Maintaining a low temperature, typically between -10°C and 10°C, helps to manage the reaction rate and reduce the formation of unwanted isomers and decomposition products.[2][4][5] Another effective strategy is to protect the amino group by acetylation before nitration.[2]

Q4: What is the role of a protecting group in this synthesis?

A4: Protecting the amino group as an acetamide (-NHCOCH₃) alters its directing effect. The acetyl group is less activating than a free amino group but remains an ortho-, para-director. This change, along with the steric hindrance from the acetyl group, can modify the isomer distribution, often favoring the desired 5-nitro product after hydrolysis.[2]

Q5: What are the recommended methods for purifying crude 2-Methyl-5-nitroaniline?

A5: The most common purification method is recrystallization from solvents like ethanol or water.[1][3] For separating isomers with similar solubility, fractional crystallization of their sulfate salts can be effective.[2][6] In cases of persistent impurities or for achieving very high purity, column chromatography is a suitable option.[7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Overall Yield - Incomplete reaction.[5] - Significant byproduct formation.[5] - Product loss during workup and purification.[5]- Extend the reaction time after adding the nitrating agent. - Optimize reaction conditions (temperature, acid concentration) to favor the desired product. - Minimize the volume of washing solvent and consider back-extraction of aqueous layers.[5]
High Levels of Isomeric Byproducts - Direct nitration of o-toluidine without a protecting group.[2] - Incorrect reaction temperature affecting regioselectivity.[2]- Protect the amino group by acetylation to form N-acetyl-o-toluidine before nitration.[2] - Strictly maintain the reaction temperature between 0°C and 10°C.[2]
Formation of Dark, Tarry Material - Oxidation of the aniline by nitric acid.[2] - The reaction temperature is too high.[2]- Ensure the temperature is kept low (0-10°C) during the addition of the nitrating mixture.[2] - Consider using a protecting group for the amine to reduce its sensitivity to oxidation.[2]
Product is Oily and Does Not Solidify - Presence of impurities such as isomeric byproducts or unreacted starting material, which can lower the melting point.[5] - Insufficient cooling during precipitation.[5]- Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure 2-Methyl-5-nitroaniline.[5] - If crystallization fails, purify the oil using column chromatography.[5]
Difficulty in Separating Isomers - Similar solubility of the isomers.[2]- Employ fractional crystallization of the sulfate salts.[2][6] - For small-scale, high-purity requirements, consider preparative column chromatography.[2]

Experimental Protocols

Protocol 1: Direct Nitration of o-Toluidine

This protocol is a standard laboratory procedure for the nitration of o-toluidine using a mixed acid nitrating agent.[4]

Materials and Reagents:

  • o-Toluidine (2-methylaniline)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 65-70%)

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Procedure:

  • In a three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, add 3.9 mL of concentrated sulfuric acid.

  • Cool the flask in an ice/salt bath to -10°C.[4]

  • Slowly add 500 mg (4.19 mmol) of o-toluidine to the cold, stirring sulfuric acid, maintaining the temperature below 10°C.[4]

  • In a separate beaker, prepare the nitrating mixture by carefully adding 0.9 mL of concentrated nitric acid to 0.9 mL of concentrated sulfuric acid and cool the mixture in an ice bath.[8]

  • Add the nitrating mixture dropwise to the o-toluidine solution over approximately 2 hours, ensuring the reaction temperature is maintained at -10°C.[4][8]

  • After the addition is complete, pour the reaction mixture onto crushed ice.[4]

  • Carefully neutralize the mixture with a sodium hydroxide solution until an orange precipitate forms.[3]

  • Collect the precipitate by filtration and wash thoroughly with cold water.[4]

  • The crude product can be further purified by recrystallization from ethanol or water.[3]

Protocol 2: Acylation of o-Toluidine (Protecting Group Strategy)

This protocol describes the protection of the amino group of o-toluidine by acetylation prior to nitration.[2]

Procedure:

  • In a reaction flask, dissolve o-toluidine in glacial acetic acid.

  • Add acetic anhydride to the solution and heat the mixture under reflux to form N-acetyl-o-toluidine.

  • Cool the reaction mixture and pour it into cold water to precipitate the product.

  • Collect the N-acetyl-o-toluidine by filtration, wash with water, and dry.

  • This acetylated compound can then be used as the starting material in the nitration protocol described above.

  • Following nitration, an additional hydrolysis step (e.g., heating with aqueous acid) is required to remove the acetyl group and yield the final product.[2]

Visualizations

Logical Workflow for Troubleshooting Byproduct Formation

G start High Byproduct Formation Detected check_isomers Identify Byproducts (e.g., HPLC, GC-MS) start->check_isomers isomeric_byproducts High Levels of Positional Isomers? check_isomers->isomeric_byproducts oxidation_products Dark/Tarry Material Present? check_isomers->oxidation_products isomeric_byproducts->oxidation_products No temp_control Review Temperature Control (Maintained at 0-10°C?) isomeric_byproducts->temp_control Yes check_temp_oxidation Review Temperature Control (Kept below 10°C?) oxidation_products->check_temp_oxidation Yes end Optimized Synthesis oxidation_products->end No protecting_group Consider Protecting Group Strategy (Acetylation of Amine) temp_control->protecting_group fractional_crystallization Employ Fractional Crystallization of Sulfate Salts for Purification protecting_group->fractional_crystallization fractional_crystallization->end protecting_group_oxidation Use Protecting Group to Reduce Oxidation Sensitivity check_temp_oxidation->protecting_group_oxidation protecting_group_oxidation->end

Caption: Troubleshooting workflow for byproduct formation.

Synthesis Pathway of 2-Methyl-5-nitroaniline

G cluster_direct Direct Nitration cluster_protected Protected Synthesis otoluidine o-Toluidine reaction_direct Nitration (HNO₃, H₂SO₄, -10°C) otoluidine->reaction_direct crude_product Crude Product Mixture (Isomers + Desired Product) reaction_direct->crude_product purification Purification (Recrystallization) crude_product->purification otoluidine2 o-Toluidine acetylation Acetylation (Acetic Anhydride) otoluidine2->acetylation n_acetyl N-acetyl-o-toluidine acetylation->n_acetyl nitration_protected Nitration (HNO₃, H₂SO₄) n_acetyl->nitration_protected hydrolysis Hydrolysis (Aqueous Acid) nitration_protected->hydrolysis hydrolysis->purification final_product 2-Methyl-5-nitroaniline purification->final_product

Caption: Main synthesis pathways for 2-Methyl-5-nitroaniline.

References

Optimizing solvent and temperature for reactions with bromo-nitroaromatics

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing chemical reactions involving bromo-nitroaromatic compounds.

Troubleshooting Guides

Question: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with a bromo-nitroaromatic substrate is failing or giving very low yields. What should I investigate first?

Answer: Failure or low yields in these reactions often stem from a few critical factors, especially given the electron-deficient nature of the substrate due to the nitro group.[1] Here is a systematic approach to troubleshooting the issue.

First, assess your reaction setup and reagents. Inactive catalysts or poor-quality reagents are common culprits. Ensure that all reagents are fresh and solvents are anhydrous and properly degassed, as oxygen can deactivate the palladium catalyst.[2][3] The reaction vessel must be purged with an inert gas like nitrogen or argon.[2]

Next, re-evaluate your choice of catalyst, ligand, and base. Standard catalysts like Pd(PPh₃)₄ may not be optimal for electron-deficient aryl bromides.[1] Consider more robust, modern catalyst systems, such as those using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos), which can improve reaction outcomes.[3][4] The base is also crucial; its strength, solubility, and compatibility with other reagents can significantly impact the reaction.[1]

If the issue persists, focus on optimizing the solvent and temperature.

TroubleshootingWorkflow start Low or No Product Yield reagents 1. Verify Reagent Quality - Fresh Catalyst & Ligands - Anhydrous Solvents (Degassed) - High-Purity Starting Materials start->reagents Start Here setup 2. Check Reaction Setup - Strictly Inert Atmosphere (N₂/Ar) - Proper Sealing & Glassware reagents->setup conditions 3. Optimize Reaction Conditions - Systematically vary parameters setup->conditions catalyst Re-evaluate Catalyst System - Ligand Choice (e.g., XPhos, SPhos) - Catalyst Loading - Use of Pre-catalysts conditions->catalyst solvent Screen Solvents (See Table 1) temp Adjust Temperature - Gradual increase (5-10°C increments) - Monitor by TLC/LC-MS solvent->temp base Select Appropriate Base - Strength & Solubility - (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) catalyst->base base->solvent

A logical decision tree for troubleshooting low product yield.

Question: I am observing significant side product formation in my reaction. What are the common side reactions and how can I minimize them?

Answer: With bromo-nitroaromatics, several side reactions can compete with your desired transformation.

  • Hydrodehalogenation: This is the replacement of the bromine atom with a hydrogen atom, leading to a nitroaromatic byproduct. It can occur if the catalyst is too active or if there are sources of hydride in the reaction.

  • Homocoupling: This involves the coupling of two molecules of the boronic acid (in Suzuki reactions) or two molecules of the aryl bromide.[5] It is often exacerbated by the presence of oxygen.[5]

  • Protodeboronation: In Suzuki couplings, the boronic acid can be cleaved by acidic protons in the reaction medium before it can participate in the catalytic cycle.[1]

  • Competing SNAr: The electron-withdrawing nitro group makes the aromatic ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Amines, hydroxides, or other nucleophiles present can directly displace the bromide, especially at elevated temperatures. To mitigate this, running the reaction at a lower temperature (e.g., 0 °C to room temperature) can be effective, as the SNAr reaction often has a higher activation energy.[2]

To minimize these side products, ensure a strictly inert atmosphere to prevent homocoupling.[2] For Suzuki reactions, using a slight excess of the boronic acid can sometimes compensate for protodeboronation. Careful selection of a milder base and optimizing the temperature are key to preventing hydrodehalogenation and competing SNAr.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect reactions with bromo-nitroaromatics?

A1: The solvent plays a critical role by influencing reagent solubility, reaction rates, and even the reaction pathway. For palladium-catalyzed cross-couplings, a variety of solvents are used, including ethereal solvents (dioxane, THF), aromatic solvents (toluene), and polar aprotic solvents (DMF).[6] In Nucleophilic Aromatic Substitution (SNAr) reactions, the solvent effect is particularly pronounced. Polar aprotic solvents like DMF or DMSO are preferred as they solvate the cation but not the nucleophile, enhancing its reactivity. In contrast, polar protic solvents (e.g., methanol, water) can form hydrogen bonds with the nucleophile, stabilizing it and slowing down the desired SN2 or SNAr reaction.[7][8]

SolventEffects cluster_aprotic Polar Aprotic Solvents (DMF, DMSO) cluster_protic Polar Protic Solvents (EtOH, H₂O) substrate Bromo-Nitroaromatic + Nucleophile (Nu⁻) aprotic_node "Naked" Nucleophile (High Reactivity) substrate->aprotic_node Favors SNAr protic_node Solvated Nucleophile (Low Reactivity) substrate->protic_node Hinders SNAr meisenheimer Meisenheimer Complex aprotic_node->meisenheimer Fast Attack product SNAr Product meisenheimer->product slow_reaction Slow or No Reaction protic_node->slow_reaction H-Bonding Stabilizes Nu⁻

Influence of solvent type on SNAr reaction rates.

Q2: What is the optimal temperature range for these reactions?

A2: The optimal temperature is highly dependent on the specific reaction. Many palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig, are often run at elevated temperatures, typically between 80-110 °C, to ensure a reasonable reaction rate.[1][9] However, some modern, highly active catalyst systems can facilitate these reactions at room temperature.[10] For SNAr reactions, temperatures can range from room temperature to 120 °C.[9] It is always best to start at a lower temperature and gradually increase it in 5-10°C increments while monitoring the reaction's progress by TLC or LC-MS to avoid decomposition and side reactions.[2]

Q3: Why is an inert atmosphere so critical for palladium-catalyzed reactions?

A3: The active catalytic species in these reactions is a Pd(0) complex. Oxygen can oxidize this Pd(0) to Pd(II), which is generally inactive in the catalytic cycle. This deactivates the catalyst, leading to low or no product formation.[3] Oxygen can also promote the unwanted homocoupling of boronic acids in Suzuki reactions.[5] Therefore, thoroughly degassing solvents and maintaining a positive pressure of an inert gas like argon or nitrogen throughout the reaction is essential for success.[2]

Data Presentation

Table 1: Solvent and Temperature Guide for Common Reactions

Reaction TypeRecommended SolventsSolvents to Potentially AvoidTypical Temperature (°C)
Suzuki-Miyaura Coupling Dioxane/H₂O, Toluene, THF, DMF[9][11]Acetonitrile (can poison catalyst)[4]80 - 110[9]
Buchwald-Hartwig Amination Toluene, Dioxane, THF, DME[6][12]Protic solvents (can interfere with base)80 - 110
Sonogashira Coupling THF, DMF, Toluene, Amine bases (e.g., Et₃N)[13]-Room Temp. to 80[10][13]
Nucleophilic Aromatic Sub. (SNAr) DMF, DMSO, NMP[9]Protic solvents (e.g., EtOH, MeOH, H₂O)[7]50 - 120[9]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a typical starting point for the coupling of a bromo-nitroaromatic with an arylboronic acid.[9]

  • Setup: To a flame-dried Schlenk flask, add the bromo-nitroaromatic (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Inerting: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., PdCl₂(dppf), 0.02-0.05 eq).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a standard procedure for the coupling of a bromo-nitroaromatic with a primary or secondary amine.

  • Setup: To a flame-dried Schlenk tube, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.2-1.5 eq).

  • Inerting: Seal the tube and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add the bromo-nitroaromatic (1.0 eq) and the amine (1.1-1.2 eq).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Seal the tube tightly and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

References

Common side reactions with 5-Bromo-N-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-N-methyl-2-nitroaniline. The information is designed to address specific issues that may be encountered during experimental procedures involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side reactions observed when using this compound in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig)?

A1: The primary side reactions stem from the reactivity of the functional groups present in the molecule. These can include:

  • Debromination (Hydrodehalogenation): The bromine atom is replaced by a hydrogen atom, leading to the formation of N-methyl-2-nitroaniline. This is a common side reaction in palladium-catalyzed cross-coupling reactions.

  • Homocoupling: Self-coupling of the starting material or the coupling partner can occur, leading to undesired dimeric byproducts.

  • Reduction of the Nitro Group: The nitro group is susceptible to reduction, especially in the presence of certain catalysts and reagents, which can lead to the formation of the corresponding aniline derivative.

  • Catalyst Poisoning: The amino group can sometimes coordinate to the metal center of the catalyst, potentially leading to deactivation.

Q2: My reaction mixture containing this compound is turning dark brown or black. What is the likely cause and how can I prevent it?

A2: Dark coloration or tar formation is often indicative of oxidation of the aniline moiety or decomposition of the nitroaromatic compound, particularly at elevated temperatures. To mitigate this:

  • Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.

  • Temperature Control: Avoid excessive heating. If the reaction requires high temperatures, ensure it is carefully monitored and controlled.

  • Purified Reagents: Use freshly purified reagents and solvents to avoid contaminants that might promote decomposition.

Q3: I am observing incomplete conversion of this compound in my reaction. What are the potential reasons?

A3: Incomplete conversion can be due to several factors:

  • Catalyst Inactivity: The palladium catalyst may be inactive or poisoned. Ensure you are using a high-quality catalyst and that the reaction conditions are suitable for its activation and turnover.

  • Insufficient Reagent: The stoichiometry of the reagents may not be optimal. A slight excess of the coupling partner or base is often required.

  • Poor Solubility: The starting material or other reagents may not be fully dissolved in the chosen solvent system, leading to a heterogeneous reaction mixture and slow reaction rates.

  • Incorrect Base: The choice and strength of the base are crucial in many cross-coupling reactions. An inappropriate base can lead to a sluggish or stalled reaction.

Q4: Can the N-methyl group participate in side reactions?

A4: While generally less reactive than the other functional groups, the N-methyl group can potentially undergo N-demethylation under certain harsh conditions, although this is not a commonly reported side reaction under standard cross-coupling conditions.

Troubleshooting Guide: Buchwald-Hartwig Amination

This guide provides troubleshooting for a common application of this compound: a Buchwald-Hartwig amination reaction to form a new C-N bond.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

Reaction Scheme:

Materials:

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)
This compound231.05231 mg1.0
Amine (R2NH)-1.2 equiv.1.2
Pd(OAc)2224.502 mol%0.02
XPhos476.654 mol%0.04
NaOtBu96.101.4 equiv.1.4
Toluene-5 mL-

Procedure:

  • To an oven-dried Schlenk tube, add this compound, the amine, Pd(OAc)2, XPhos, and NaOtBu.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed toluene via syringe.

  • Stir the reaction mixture at 100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Table
Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive catalystUse a pre-catalyst or ensure anaerobic conditions for catalyst activation.
Incorrect baseTry a different base such as LHMDS or K3PO4.
Low reaction temperatureIncrease the temperature, but monitor for decomposition.
Significant Debromination Reductive side reactionUse a different ligand or a milder base.
Formation of Dark Tarry Material Oxidation or decompositionEnsure a strictly inert atmosphere and do not exceed the recommended temperature.
Homocoupling of Starting Material Catalyst system favors homocouplingLower the catalyst loading or screen different ligands.
Difficult Purification Co-eluting impuritiesOptimize the solvent system for column chromatography; consider recrystallization.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Weigh Reactants setup Assemble Under Argon prep_reactants->setup prep_glassware Oven-dry Glassware prep_glassware->setup add_solvent Add Anhydrous Solvent setup->add_solvent heat Heat and Stir add_solvent->heat monitor Monitor by TLC/LC-MS heat->monitor quench Cool and Quench monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify

Caption: A general workflow for a typical cross-coupling reaction.

Troubleshooting Logic

G cluster_yield Low Yield cluster_purity Impurity Profile start Reaction Issue low_yield Low Product Yield start->low_yield impurity Significant Impurities start->impurity check_catalyst Check Catalyst Activity low_yield->check_catalyst check_reagents Verify Reagent Stoichiometry low_yield->check_reagents check_conditions Optimize T° & Time low_yield->check_conditions solution1 solution1 check_catalyst->solution1 Use Pre-catalyst solution2 solution2 check_reagents->solution2 Adjust Stoichiometry solution3 solution3 check_conditions->solution3 Screen Solvents/Bases debromination Debromination Product impurity->debromination homocoupling Homocoupling Products impurity->homocoupling decomposition Decomposition/Tar impurity->decomposition solution4 solution4 debromination->solution4 Milder Base/Ligand solution5 solution5 homocoupling->solution5 Lower Catalyst Loading solution6 solution6 decomposition->solution6 Strict Inert Atmosphere

Caption: A troubleshooting decision tree for common reaction issues.

Validation & Comparative

A Comparative Guide to 5-Bromo-N-methyl-2-nitroaniline and its Alternatives in Biopharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 5-Bromo-N-methyl-2-nitroaniline and its structural analogs, which are pivotal building blocks in the synthesis of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). Understanding the nuanced differences in their physicochemical properties and reactivity is crucial for optimizing the synthesis of complex bioactive molecules.

Physicochemical Properties: A Comparative Analysis

The selection of a specific aniline derivative for a synthetic pathway can significantly impact reaction efficiency and the properties of the final compound. The following table summarizes key physicochemical properties of this compound and its common alternatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Notes
This compound C₇H₇BrN₂O₂231.05Not availableA key intermediate for PROTACs.[1]
4-Bromo-N-methyl-2-nitroanilineC₇H₇BrN₂O₂231.05Not availableIsomeric alternative with altered substituent positions.[2][3]
5-Bromo-2-nitroanilineC₆H₅BrN₂O₂217.02Not availableLacks the N-methyl group, potentially affecting solubility and reactivity.[4][5][6]
4-Bromo-2-nitroanilineC₆H₅BrN₂O₂217.02110-113A commonly used building block in organic synthesis.[7][8][9][10][11]
N-methyl-2-nitroanilineC₇H₈N₂O₂152.1535-38The non-brominated parent compound, useful as a baseline for reactivity studies.[12][13][14][15]

Performance in Synthesis: Reactivity and Considerations

The primary application for these compounds in drug development is as precursors for the synthesis of E3 ligase ligands, a critical component of PROTACs. The reactivity of the aniline nitrogen is paramount for forming amide bonds with linkers that connect to the target protein ligand.

Key Performance Considerations:

  • Nucleophilicity: The electron-withdrawing nitro group deactivates the aniline ring, reducing the nucleophilicity of the amino group. The position of the bromine atom and the presence of the N-methyl group further modulate this effect. Generally, electron-donating groups increase basicity and nucleophilicity, while electron-withdrawing groups decrease it. The N-methyl group is weakly electron-donating, which can slightly enhance the nucleophilicity of the nitrogen compared to its non-methylated counterpart (e.g., 5-Bromo-2-nitroaniline).

  • Steric Hindrance: The ortho-nitro group in all these compounds presents significant steric hindrance around the amino group, which can impede its reaction with bulky carboxylic acids or activated esters. The N-methyl group in this compound adds to this steric bulk.

  • Positional Isomerism: The relative positions of the bromo and nitro groups influence the electronic environment of the amino group. In this compound, the bromine atom is para to the amino group, exerting a moderate electron-withdrawing effect through induction and a weak electron-donating effect through resonance. In 4-Bromo-N-methyl-2-nitroaniline, the bromine is meta to the amino group, where its electron-withdrawing inductive effect is more pronounced. These differences can lead to variations in reaction rates and yields during amide coupling reactions.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of an amide-linked intermediate, a common step in the construction of a PROTAC, using a substituted nitroaniline.

Protocol: Amide Coupling of a Substituted Nitroaniline with a Carboxylic Acid

Materials:

  • Substituted nitroaniline (e.g., this compound) (1.0 eq)

  • Carboxylic acid (with a linker moiety) (1.1 eq)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the substituted nitroaniline and the carboxylic acid in anhydrous DMF.

  • Add HATU to the solution and stir for 5 minutes at room temperature.

  • Add DIPEA to the reaction mixture and continue stirring at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Visualizing the Workflow and Logic

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

G cluster_synthesis PROTAC Precursor Synthesis aniline 5-Bromo-N-methyl- 2-nitroaniline coupling Amide Coupling (HATU, DIPEA, DMF) aniline->coupling acid Carboxylic Acid (Linker-POI Ligand) acid->coupling product Amide-linked PROTAC Precursor coupling->product

Workflow for PROTAC Precursor Synthesis.

G cluster_reactivity Factors Influencing Aniline Reactivity reactivity Aniline Nucleophilicity nitro Ortho-Nitro Group (Electron-withdrawing, Steric Hindrance) nitro->reactivity - bromo Bromo Substituent (Inductive Effect) bromo->reactivity - methyl N-Methyl Group (Electron-donating, Steric Hindrance) methyl->reactivity +

Key Factors Affecting Aniline Reactivity.

References

Purity Assessment of 5-Bromo-N-methyl-2-nitroaniline: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like 5-Bromo-N-methyl-2-nitroaniline is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of the principal analytical methods for purity assessment of this compound, supported by experimental data and detailed methodologies.

The selection of an appropriate analytical technique is contingent upon several factors, including the anticipated impurities, the required sensitivity and accuracy, and the availability of instrumentation. The most commonly employed methods for the analysis of non-volatile and thermally labile compounds such as substituted nitroanilines are High-Performance Liquid Chromatography (HPLC), and for volatile impurities, Gas Chromatography (GC).[1] Furthermore, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful tool for determining purity with high precision, often without the need for a specific reference standard.[2]

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of the most relevant analytical techniques for the purity assessment of this compound. The data presented is a synthesis of information available for the target compound and closely related nitroaniline derivatives.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative NMR (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Absolute or relative quantification based on the direct proportionality between the NMR signal integral and the number of nuclei.[3]
Applicability Ideal for non-volatile and thermally labile compounds, making it highly suitable for this compound and its non-volatile impurities.[4]Best suited for the analysis of volatile and thermally stable impurities, such as residual solvents or volatile starting materials.[5]Provides an absolute measure of purity without the need for a specific reference standard of the analyte.[2]
Linearity (r²) Typically > 0.999 for the main analyte and impurities.[6]> 0.99 for volatile analytes.Not applicable in the same way as chromatographic methods.
Limit of Detection (LOD) 0.01 - 0.2 µg/L for related nitroanilines.[6][7]Low ppm to ppb range with appropriate detectors.Dependent on the analyte, concentration, and instrument sensitivity.
Limit of Quantification (LOQ) 0.03 - 30 µg/kg for related nitroanilines.[7]Analyte-dependent, can be in the low ppm range.Dependent on the analyte, concentration, and instrument sensitivity.
Accuracy (% Recovery) Typically between 98.0% and 102.0%.[6]Deviations of less than 15% from reference values in interlaboratory comparisons for similar compounds.High accuracy, often considered a primary ratio method.[8]
Precision (%RSD) Typically ≤ 2%.[9]Similar precision between GC/MS and GC/MS-MS in the 1-45 µg/L range for related anilines.High precision, with RSD values often below 1%.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are representative protocols for HPLC, GC, and qNMR analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the separation and quantification of this compound from its potential non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used for nitroaniline compounds.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with an optional acid modifier like 0.1% formic acid to improve peak shape) is typically effective. For mass spectrometry compatibility, formic acid is preferred over phosphoric acid.[10]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm).[1]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL. Further dilutions can be made to bring the concentration within the linear range of the calibration curve.

Gas Chromatography (GC) Method

This protocol is suitable for the analysis of volatile impurities, such as residual solvents, in the this compound sample.

  • Instrumentation: A gas chromatograph coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS is highly recommended for definitive identification of impurities.

  • Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is generally suitable for the separation of a wide range of volatile organic compounds.

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: An initial temperature of 50°C held for 2 minutes, followed by a ramp to 280°C at a rate of 10°C/min, and a final hold for 5 minutes.

  • Detector Temperature: 300°C (for FID).

  • Sample Preparation: Prepare a solution of the this compound sample in a suitable volatile solvent (e.g., methanol or dichloromethane) at a known concentration.

Quantitative NMR (qNMR) Method

qNMR provides a direct measure of the purity of this compound by comparing the integral of a specific analyte proton signal to that of a certified internal standard of known purity.[8]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble and stable (e.g., DMSO-d6 or CDCl3).

  • Internal Standard: A certified reference material with a known purity, chemical stability, and at least one signal that is well-resolved from the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube. Add a precise volume of the deuterated solvent.

  • Acquisition Parameters:

    • Use a 90° pulse angle.

    • Ensure a sufficiently long relaxation delay (D1) to allow for complete relaxation of all relevant protons (typically 5 times the longest T1 value).

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the selected signals for both the analyte and the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following equation:

    • Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      • Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the internal standard (IS).[3]

Forced Degradation Studies

To ensure that the chosen analytical method is stability-indicating, forced degradation studies should be performed.[11] These studies involve subjecting the this compound sample to various stress conditions to generate potential degradation products. The analytical method must be able to separate the intact drug from all significant degradation products.

Typical Stress Conditions:

  • Acidic Hydrolysis: 0.1 M HCl at elevated temperature.

  • Basic Hydrolysis: 0.1 M NaOH at elevated temperature.

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Heating the solid sample at a temperature below its melting point.

  • Photolytic Degradation: Exposing the sample to UV and visible light.[12]

Visualizing the Workflow

A logical workflow is crucial for a systematic approach to purity assessment. The following diagram illustrates a typical workflow for the analysis of this compound.

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Reporting cluster_3 Method Validation Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC HPLC Analysis (Non-volatile impurities) Dissolution->HPLC GC GC Analysis (Volatile impurities) Dissolution->GC qNMR qNMR Analysis (Absolute Purity) Dissolution->qNMR Data_Processing Chromatogram/Spectrum Processing HPLC->Data_Processing GC->Data_Processing qNMR->Data_Processing Quantification Impurity Quantification & Purity Calculation Data_Processing->Quantification Report Final Purity Report Quantification->Report Forced_Degradation Forced Degradation Studies Validation_Parameters Validation (Specificity, Linearity, Accuracy, Precision, LOD, LOQ) Forced_Degradation->Validation_Parameters Validation_Parameters->HPLC Validation_Parameters->GC Validation_Parameters->qNMR

Caption: Workflow for Purity Assessment of this compound.

Conclusion

For the comprehensive purity assessment of this compound, a multi-faceted approach employing several analytical techniques is recommended. HPLC is the primary technique for the separation and quantification of the main component and its non-volatile impurities. [1] GC is a valuable complementary technique for the analysis of volatile impurities and residual solvents. qNMR serves as a powerful, independent method for obtaining an absolute purity value and can be used to qualify primary reference standards. [2][8] The choice and validation of the appropriate analytical methods are paramount to ensuring the quality and consistency of this important pharmaceutical intermediate.

References

A Comparative Guide to the NMR Analysis of Impurities in 5-Bromo-N-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of impurities in 5-Bromo-N-methyl-2-nitroaniline. Understanding the impurity profile is critical for quality control and regulatory compliance in pharmaceutical development. This document outlines potential impurities, presents a detailed protocol for quantitative NMR (qNMR) analysis, and provides predicted NMR data for the target compound and its likely contaminants.

Potential Impurities in this compound

The synthesis of this compound typically involves the bromination and N-methylation of 2-nitroaniline. Based on these synthetic routes, the most probable impurities include:

  • Unreacted Starting Materials:

    • 2-Nitroaniline

    • 5-Bromo-2-nitroaniline

    • N-methyl-2-nitroaniline

  • Positional Isomers:

    • 3-Bromo-N-methyl-2-nitroaniline

    • 4-Bromo-N-methyl-2-nitroaniline

  • Over-methylated Byproduct:

    • 5-Bromo-N,N-dimethyl-2-nitroaniline

The presence and concentration of these impurities can vary depending on the specific synthetic pathway and purification methods employed.

Comparison of Analytical Techniques

While techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used for impurity profiling, NMR spectroscopy, particularly quantitative NMR (qNMR), offers distinct advantages.[1][2][3] qNMR is a primary analytical method that allows for the determination of compound purity and the quantification of impurities without the need for specific reference standards for each impurity.[1] The signal intensity in NMR is directly proportional to the number of nuclei, enabling accurate quantification.[1]

Quantitative NMR (qNMR) Analysis

Experimental Workflow

The following diagram illustrates the general workflow for the qNMR analysis of impurities in this compound.

G Workflow for qNMR Analysis of Impurities cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis A Weigh Analyte and Internal Standard B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Optimize Spectrometer Parameters C->D E Acquire 1H NMR Spectrum D->E F Phase and Baseline Correction E->F G Integrate Signals F->G H Calculate Impurity Concentration G->H

Caption: General workflow for quantitative NMR (qNMR) analysis.

Predicted NMR Data for this compound and Potential Impurities

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and its potential impurities. These predictions are based on the analysis of structurally similar compounds found in the literature and NMR prediction software. The data is provided for spectra acquired in DMSO-d₆.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) in DMSO-d₆

CompoundAromatic ProtonsN-CH₃ ProtonsNH₂ Protons
This compound 8.0 (d), 7.2 (dd), 6.9 (d)3.0 (s)-
2-Nitroaniline7.9 (dd), 7.4 (ddd), 6.8 (dd), 6.6 (ddd)-7.2 (s)
5-Bromo-2-nitroaniline8.0 (d), 7.1 (dd), 6.8 (d)-7.5 (s)
N-methyl-2-nitroaniline8.1 (dd), 7.5 (ddd), 6.8 (dd), 6.7 (ddd)2.9 (d)8.2 (q)
3-Bromo-N-methyl-2-nitroaniline7.8 (t), 7.6 (dd), 7.0 (dd)3.0 (s)-
4-Bromo-N-methyl-2-nitroaniline8.2 (d), 7.6 (dd), 6.8 (d)2.9 (s)-

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) in DMSO-d₆

CompoundAromatic CarbonsN-CH₃ Carbon
This compound 148, 135, 130, 128, 118, 11530
2-Nitroaniline147, 136, 126, 116, 115, 114-
5-Bromo-2-nitroaniline148, 138, 129, 118, 117, 110-
N-methyl-2-nitroaniline146, 136, 126, 116, 115, 11430
3-Bromo-N-methyl-2-nitroaniline147, 134, 132, 120, 118, 11030
4-Bromo-N-methyl-2-nitroaniline147, 137, 129, 117, 116, 11530

Disclaimer: The NMR data presented is predicted and should be used as a guide. Actual chemical shifts may vary based on experimental conditions.

Detailed Experimental Protocol for qNMR Analysis

This protocol outlines the steps for the quantitative analysis of impurities in a sample of this compound using an internal standard.

5.1. Materials and Equipment

  • This compound sample

  • Internal Standard (e.g., Dimethyl sulfone, certified reference material)

  • Deuterated solvent (DMSO-d₆)

  • Analytical balance (accurate to at least 0.01 mg)

  • Vortex mixer

  • 5 mm NMR tubes

  • NMR spectrometer (400 MHz or higher is recommended for better signal dispersion)

5.2. Sample Preparation

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of the internal standard (e.g., Dimethyl sulfone) into the same vial. The molar ratio of analyte to internal standard should be roughly 1:1.

  • Add approximately 0.7 mL of DMSO-d₆ to the vial.

  • Vortex the vial until both the sample and the internal standard are completely dissolved.

  • Carefully transfer the solution to a 5 mm NMR tube.

5.3. NMR Data Acquisition

  • Insert the NMR tube into the spectrometer.

  • Tune and shim the probe to ensure optimal magnetic field homogeneity.

  • Acquire a standard ¹H NMR spectrum to identify the signals of the analyte and the internal standard.

  • For quantitative analysis, use a single-pulse experiment with the following suggested parameters:

    • Pulse Angle: 30-90° (a 90° pulse generally provides better signal-to-noise).

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest. A delay of 30-60 seconds is often sufficient for aromatic compounds.

    • Acquisition Time (aq): 2-4 seconds.

    • Number of Scans (ns): 16-64, depending on the sample concentration, to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.

    • Temperature: Maintain a constant temperature (e.g., 298 K).

5.4. Data Processing and Quantification

  • Apply Fourier transformation to the acquired FID.

  • Carefully phase the spectrum manually.

  • Apply a baseline correction to the entire spectrum.

  • Integrate a well-resolved signal of the this compound (e.g., the N-CH₃ singlet) and a signal from the internal standard (e.g., the singlet for Dimethyl sulfone).

  • Integrate the signals corresponding to potential impurities.

  • Calculate the amount (in moles) of the main component and each impurity relative to the known amount of the internal standard using the following formula:

    Amount_x = (Integral_x / N_x) * (N_IS / Integral_IS) * Amount_IS

    Where:

    • Amount_x = moles of the component (analyte or impurity)

    • Integral_x = integral value of the signal for the component

    • N_x = number of protons giving rise to the signal for the component

    • Amount_IS = moles of the internal standard

    • Integral_IS = integral value of the signal for the internal standard

    • N_IS = number of protons giving rise to the signal for the internal standard

  • Calculate the weight percentage (w/w %) of each impurity.

Logical Relationships in qNMR

The following diagram illustrates the key relationships and considerations in a qNMR experiment for impurity analysis.

G Key Relationships in qNMR for Impurity Analysis Analyte 5-Bromo-N-methyl- 2-nitroaniline NMR_Exp NMR Experiment Analyte->NMR_Exp Impurity Potential Impurities Impurity->NMR_Exp IS Internal Standard (e.g., Dimethyl Sulfone) IS->NMR_Exp Solvent Deuterated Solvent (DMSO-d6) Solvent->NMR_Exp Data_Proc Data Processing NMR_Exp->Data_Proc FID Purity Purity of Analyte Data_Proc->Purity Integration Impurity_Quant Quantification of Impurities Data_Proc->Impurity_Quant Integration

Caption: Key components and their relationships in a qNMR experiment.

This guide provides a framework for the NMR-based analysis of impurities in this compound. For specific applications, validation of the qNMR method according to regulatory guidelines is recommended.

References

Comparative Reactivity of N-Methylated vs. Non-Methylated Bromo-nitroanilines in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of N-methylated and non-methylated bromo-nitroanilines, specifically focusing on their behavior in nucleophilic aromatic substitution (SNAr) reactions. Understanding the nuanced differences in reactivity between these two classes of compounds is crucial for designing efficient synthetic routes and developing novel pharmaceutical agents. This document presents a logical framework for their reactivity, supported by established principles and adapted experimental protocols for quantitative comparison.

Executive Summary

Theoretical Framework for Reactivity

The SNAr mechanism is a two-step process involving the initial attack of a nucleophile on the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the leaving group. The presence of strong electron-withdrawing groups, such as the nitro group (-NO₂), ortho or para to the leaving group (in this case, bromine), is essential for activating the ring towards nucleophilic attack.

The introduction of a methyl group on the amino functionality (N-methylation) influences the reactivity of the bromo-nitroaniline substrate in two primary ways:

  • Electronic Effect: The methyl group is weakly electron-donating through an inductive effect. This can slightly increase the electron density on the nitrogen atom and, to a lesser extent, the aromatic ring. An increase in electron density on the ring would be expected to slightly deactivate it towards nucleophilic attack.

  • Steric Effect: The methyl group introduces steric bulk around the nitrogen atom. In the context of the SNAr reaction, particularly when the amino group is ortho to the site of nucleophilic attack, this steric hindrance can significantly impede the approach of the incoming nucleophile. This steric clash raises the activation energy of the first, and often rate-determining, step of the reaction.

Kinetic studies on the role of N-methylaniline as a nucleophile in SNAr reactions have shown a dramatic decrease in reaction rates compared to aniline. This is largely attributed to the increased steric hindrance in forming the intermediate complex and in the subsequent proton transfer steps. It is highly probable that this steric effect is the dominant factor when the N-methyl group is part of the electrophilic substrate, leading to a lower reaction rate for the N-methylated bromo-nitroaniline.

Hypothetical Comparative Data

Based on the principles outlined above, we can predict the relative reactivity of 4-bromo-2-nitroaniline and N-methyl-4-bromo-2-nitroaniline in a model SNAr reaction with a nucleophile such as piperidine in a polar aprotic solvent like methanol. The following table presents hypothetical second-order rate constants (k₂) that illustrate the expected trend.

CompoundNucleophileSolventTemperature (°C)Hypothetical k₂ (M⁻¹s⁻¹)Relative Rate
4-Bromo-2-nitroanilinePiperidineMethanol251.5 x 10⁻³1.0
N-Methyl-4-bromo-2-nitroanilinePiperidineMethanol253.0 x 10⁻⁵0.02

Disclaimer: The data in this table is hypothetical and intended for illustrative purposes to demonstrate the expected trend in reactivity. Actual experimental values may vary.

Experimental Protocols

To empirically determine and compare the reactivity of N-methylated and non-methylated bromo-nitroanilines, a kinetic study using UV-Vis spectroscopy can be employed. This method allows for the continuous monitoring of the reaction progress by observing the change in absorbance as the product is formed.

Synthesis of 4-Bromo-2-nitroaniline

Materials:

  • 2-Nitroaniline

  • Potassium bromide

  • Sulfuric acid (98%)

  • Sodium chlorate solution (30%)

  • Activated carbon

  • Coagulant

Procedure:

  • Prepare a concentrated solution of potassium bromide.

  • In a four-neck flask, add the potassium bromide solution and slowly add concentrated sulfuric acid while stirring.

  • Add 2-nitroaniline to the mixture and heat to 35°C.

  • Slowly add the sodium chlorate solution dropwise, maintaining the temperature.

  • After the addition is complete, heat the mixture to 75°C and maintain for 2 hours.

  • Cool the reaction mixture to room temperature, filter the precipitate, and wash with water until the pH is neutral.

  • Dry the solid to obtain 4-bromo-2-nitroaniline.

Synthesis of N-Methyl-4-bromo-2-nitroaniline

A specific, detailed protocol for the synthesis of N-methyl-4-bromo-2-nitroaniline was not found in the immediate search results. A general approach would involve the N-methylation of 4-bromo-2-nitroaniline using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base.

Kinetic Measurement of SNAr Reaction

Objective: To determine the second-order rate constants for the reaction of 4-bromo-2-nitroaniline and N-methyl-4-bromo-2-nitroaniline with piperidine in methanol at a constant temperature.

Materials:

  • 4-Bromo-2-nitroaniline

  • N-Methyl-4-bromo-2-nitroaniline

  • Piperidine

  • Methanol (spectroscopic grade)

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the bromo-nitroaniline substrate (e.g., 1 x 10⁻³ M in methanol).

    • Prepare several stock solutions of piperidine in methanol at different concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M).

  • Kinetic Runs (Pseudo-First-Order Conditions):

    • Set the UV-Vis spectrophotometer to a wavelength where the product of the reaction shows significant absorbance, and the reactants show minimal absorbance. This wavelength should be determined by running full spectra of the starting materials and a sample of the completed reaction mixture.

    • Equilibrate the thermostatted cuvette holder to the desired temperature (e.g., 25.0 ± 0.1 °C).

    • In a quartz cuvette, pipette a known volume of the piperidine solution.

    • Initiate the reaction by injecting a small, known volume of the bromo-nitroaniline stock solution into the cuvette, ensuring rapid mixing. The concentration of piperidine should be in large excess (at least 10-fold) compared to the bromo-nitroaniline to ensure pseudo-first-order kinetics.

    • Immediately start recording the absorbance at the chosen wavelength as a function of time.

    • Repeat the experiment with different concentrations of piperidine.

    • Perform the same series of experiments for the other bromo-nitroaniline substrate.

  • Data Analysis:

    • The pseudo-first-order rate constant (k_obs) for each run can be determined by fitting the absorbance versus time data to a first-order rate equation: ln(A∞ - At) = -k_obs*t + ln(A∞ - A₀), where A∞ is the absorbance at the completion of the reaction, At is the absorbance at time t, and A₀ is the initial absorbance.

    • Plot the obtained k_obs values against the corresponding concentrations of piperidine. The slope of this plot will be the second-order rate constant (k₂) for the reaction.

Visualizing Reaction Pathways and Logic

SNAr Mechanism

The following diagram illustrates the generally accepted two-step addition-elimination mechanism for the nucleophilic aromatic substitution reaction.

Note: The IMG SRC paths in the DOT script are placeholders and would need to be replaced with actual image files for rendering.

General SNAr Mechanism
Experimental Workflow for Kinetic Analysis

The logical flow of the experimental procedure to determine the reaction kinetics is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_kinetic_run Kinetic Measurement (Pseudo-First-Order) cluster_analysis Data Analysis prep_substrate Prepare Substrate Stock Solution (e.g., 4-bromo-2-nitroaniline) mix Mix Substrate and Excess Nucleophile in a thermostatted cuvette prep_substrate->mix prep_nucleophile Prepare Nucleophile Stock Solutions (e.g., Piperidine at various concentrations) prep_nucleophile->mix monitor Monitor Absorbance vs. Time using UV-Vis Spectrophotometer mix->monitor calc_kobs Calculate Pseudo-First-Order Rate Constant (k_obs) from Absorbance data monitor->calc_kobs plot Plot k_obs vs. [Nucleophile] calc_kobs->plot calc_k2 Determine Second-Order Rate Constant (k₂) from the slope of the plot plot->calc_k2

Kinetic Analysis Workflow

Conclusion

A Comparative Analysis of the Reactivity of 5-Bromo-N-methyl-2-nitroaniline and 5-bromo-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Introduction

In the landscape of pharmaceutical and materials science research, substituted anilines serve as critical building blocks for a diverse array of functional molecules.[1][2] Among these, 5-Bromo-N-methyl-2-nitroaniline and 5-bromo-2-nitroaniline are two closely related compounds whose subtle structural differences give rise to distinct chemical reactivities. This guide provides an objective comparison of their performance in common organic transformations, supported by established chemical principles and experimental data, to aid researchers in selecting the optimal reagent for their synthetic needs.

The primary structural difference between the two compounds lies in the amine group: 5-bromo-2-nitroaniline possesses a primary amine (-NH₂), while this compound features a secondary amine (-NHCH₃) where one hydrogen is replaced by a methyl group.[3] This N-methylation significantly influences the electronic and steric environment of the molecule, thereby altering its reactivity in several key classes of reactions.

Core Reactivity Comparison

The reactivity of these anilines can be dissected by examining three principal areas: the nucleophilicity of the nitrogen atom, the susceptibility of the aromatic ring to substitution, and the reactivity of the nitro group.

Nucleophilicity and Basicity of the Amine Group

The nitrogen atom's lone pair of electrons makes anilines both basic and nucleophilic. The key differentiator between the two title compounds is the electronic effect of the N-methyl group.

  • Electronic Effects: The methyl group in this compound is electron-donating, which increases the electron density on the nitrogen atom.[4] This enhanced electron density makes the lone pair more available for donation to a proton or an electrophile, rendering This compound a stronger base and a more potent nucleophile than 5-bromo-2-nitroaniline .[4] For instance, the pKa of the conjugate acid of N-methylaniline is approximately 4.85, slightly higher than that of aniline's conjugate acid (around 4.6), indicating greater basicity.[4]

  • Steric Effects: Conversely, the methyl group also introduces steric hindrance around the nitrogen atom.[5] This bulkiness can impede the approach of electrophiles, potentially slowing down reactions at the nitrogen center, especially with larger reagents.[6] In reactions where the transition state is sensitive to steric crowding, 5-bromo-2-nitroaniline may react more readily.

This interplay means that for reactions like acylation or alkylation at the nitrogen, this compound will generally be more reactive due to its higher nucleophilicity, provided the electrophile is not excessively bulky.

Aromatic Ring Reactivity

The aromatic ring in both molecules is influenced by three substituents: the amino (or methylamino) group, the nitro group, and the bromine atom.

  • Nucleophilic Aromatic Substitution (SNAr): The bromine atom on the ring is susceptible to nucleophilic aromatic substitution, a reaction driven by the presence of the strongly electron-withdrawing nitro group positioned ortho to it.[7][8][9] This arrangement stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[7][9] The amino/methylamino group, being electron-donating, slightly deactivates the ring towards nucleophilic attack. Since the N-methyl group is more electron-donating than the -NH₂ group, This compound is expected to be slightly less reactive in SNAr reactions than 5-bromo-2-nitroaniline.

  • Electrophilic Aromatic Substitution: The amino group is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution.[10] However, the presence of the strong deactivating nitro group makes electrophilic substitution challenging for both molecules. The increased electron-donating nature of the N-methyl group in this compound would make its ring more activated towards electrophiles compared to 5-bromo-2-nitroaniline, though the reaction remains difficult.[4]

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a common and crucial transformation in the synthesis of many pharmaceutical compounds.[1][2][11][12] This reaction is typically carried out using methods such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid combinations (e.g., Fe/HCl).[11]

The electronic environment of the ring can influence the rate of this reduction. The electron-donating amino/methylamino group can slightly hinder the reduction. Given that the N-methyl group is more electron-donating, it is plausible that the reduction of This compound may proceed at a slightly slower rate than that of 5-bromo-2-nitroaniline under identical conditions, although this effect is generally minor compared to the choice of reducing agent and reaction conditions.

Quantitative Data Summary

Reaction TypeThis compound5-bromo-2-nitroanilineRationale
Amine Nucleophilicity (e.g., Acylation) More ReactiveLess ReactiveThe N-methyl group is electron-donating, increasing nitrogen's nucleophilicity.[4]
Nucleophilic Aromatic Substitution (at Br) Less ReactiveMore ReactiveThe N-methyl group is more deactivating for SNAr due to its stronger electron-donating effect.
Nitro Group Reduction Potentially SlowerPotentially FasterThe more electron-rich ring in the N-methyl derivative may slightly disfavor reduction.
Buchwald-Hartwig Amination (at Br) Potentially SlowerPotentially FasterElectron-donating groups on the aryl halide can decrease the rate of oxidative addition to the palladium catalyst.

Experimental Protocols

To empirically determine the reactivity differences, the following experimental protocols can be employed.

Experiment 1: Comparative Acylation of the Amine Group

This experiment aims to quantify the difference in nucleophilicity between the two amines.

Protocol:

  • In separate, identical reaction vessels, dissolve 1.0 mmol of this compound and 1.0 mmol of 5-bromo-2-nitroaniline in 10 mL of dichloromethane.

  • Add 1.1 mmol of triethylamine to each vessel.

  • Cool the solutions to 0 °C in an ice bath.

  • To each vessel, add 1.05 mmol of acetyl chloride dropwise.

  • Stir the reactions at 0 °C and monitor the consumption of the starting material over time using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • The reaction that reaches completion first, or shows a higher conversion rate at a given time point, contains the more reactive nucleophile.

Experiment 2: Comparative Buchwald-Hartwig Amination

This experiment compares the reactivity of the C-Br bond in a palladium-catalyzed cross-coupling reaction.[13][14]

Protocol:

  • In separate, oven-dried Schlenk tubes under an inert argon atmosphere, combine 1.0 mmol of the respective bromo-nitroaniline (either this compound or 5-bromo-2-nitroaniline), 1.2 mmol of morpholine (as the amine coupling partner), and 1.5 mmol of sodium tert-butoxide.

  • To each tube, add the catalyst system: 0.02 mmol of Pd₂(dba)₃ and 0.05 mmol of XPhos ligand.

  • Add 5 mL of anhydrous toluene to each tube.

  • Heat the reactions to 100 °C and monitor their progress by taking aliquots at regular intervals and analyzing them by GC-MS or HPLC.

  • Compare the reaction rates and final yields to determine which aryl bromide is more reactive under these conditions.

Visualizing Reactivity Factors

The electronic effects governing the reactivity of these molecules can be visualized to provide a clearer understanding.

electronic_effects cluster_N_methyl This compound cluster_primary_amine 5-bromo-2-nitroaniline cluster_common Common Substituents N_methyl -NHCH₃ Stronger +I (Inductive) Effect More Electron Donating nitro -NO₂ Strong -M & -I Effects Electron Withdrawing N_methyl:f1->nitro:f0 Influences Ring Reactivity primary_amine -NH₂ Weaker +I Effect Less Electron Donating primary_amine:f1->nitro:f0 Influences Ring Reactivity bromo -Br Weak -I Effect, +M Effect Leaving Group nitro:f1->bromo:f0 Activates for SNAr experimental_workflow cluster_reactants Reactant Preparation start Select Reactivity Assay (e.g., Acylation) reactant1 Dissolve this compound start->reactant1 reactant2 Dissolve 5-bromo-2-nitroaniline start->reactant2 reagent_add Add Common Reagents (Solvent, Base, Electrophile) reactant1->reagent_add reactant2->reagent_add reaction Run Reactions Under Identical Conditions (Temperature, Time) reagent_add->reaction analysis Monitor Progress (TLC, HPLC, GC-MS) reaction->analysis result Compare Reaction Rates & Yields analysis->result

References

A Comparative Guide to the Synthesis of 5-Bromo-N-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two distinct synthetic pathways for the preparation of 5-Bromo-N-methyl-2-nitroaniline, a valuable intermediate in medicinal chemistry and organic synthesis. The routes detailed below are:

  • Route 1: Nucleophilic Aromatic Substitution (SNAr) , a highly efficient and industrially favored method commencing from 4-bromo-2-fluoro-1-nitrobenzene.

  • Route 2: N-Methylation via Amine Protection , a robust two-step sequence starting from the readily available 5-bromo-2-nitroaniline.

The performance of each route is evaluated based on key metrics such as reaction yield, purity, reaction time, and scalability, supported by detailed experimental protocols.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data for the two primary synthesis routes to this compound.

ParameterRoute 1: Nucleophilic Aromatic SubstitutionRoute 2: N-Methylation via Amine Protection
Starting Material 4-bromo-2-fluoro-1-nitrobenzene5-bromo-2-nitroaniline
Key Reactions Nucleophilic Aromatic SubstitutionN-Formylation, N-Methylation, Hydrolysis
Overall Yield High (~95-99%)High (Overall yield >80% reported for analogous substrates)[1]
Purity HighHigh after purification
Reaction Time Hours10-12 hours
Scalability Readily scalableScalable, with multiple steps
Safety Considerations Use of volatile and flammable methylamine solutions.Use of flammable solvents and methyl iodide, a toxic and volatile reagent.
Environmental Impact Use of organic solvents.Use of organic solvents and potential for inorganic salt waste.

Experimental Protocols: A Detailed Look at the Methodologies

Route 1: Nucleophilic Aromatic Substitution of 4-bromo-2-fluoro-1-nitrobenzene

This route leverages the high reactivity of the fluorine atom in 4-bromo-2-fluoro-1-nitrobenzene towards nucleophilic attack by methylamine, facilitated by the electron-withdrawing nitro group.[2]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromo-2-fluoro-1-nitrobenzene (1.0 eq) in a suitable solvent such as ethanol or tetrahydrofuran.

  • Addition of Methylamine: To the stirred solution, add an excess of methylamine solution (e.g., 40% in water or 2M in THF) (1.2-2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 45°C) for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid product is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield pure this compound.

Route 2: N-Methylation of 5-bromo-2-nitroaniline via Amine Protection

This two-step approach involves the initial protection of the primary amine of 5-bromo-2-nitroaniline as a formamide, followed by N-methylation and subsequent deprotection. This method prevents the potential for N,N-dimethylation and has been shown to be highly efficient for similar substrates.[1]

Experimental Protocol:

Step 1: N-Formylation of 5-bromo-2-nitroaniline

  • Reaction Setup: In a round-bottom flask, heat a mixture of 5-bromo-2-nitroaniline (1.0 eq) and an excess of formic acid.

  • Reaction: The reaction mixture is heated, and the progress is monitored by TLC.

  • Work-up: After completion, the excess formic acid is removed under reduced pressure to yield N-(5-bromo-2-nitrophenyl)formamide.

Step 2: N-Methylation of N-(5-bromo-2-nitrophenyl)formamide and Hydrolysis

  • Reaction Setup: Dissolve the N-(5-bromo-2-nitrophenyl)formamide (1.0 eq) in an anhydrous solvent such as N,N-dimethylformamide (DMF) in a three-neck flask under an inert atmosphere.

  • Addition of Base and Methyl Iodide: Add a suitable base, such as potassium tert-butoxide (1.0-1.5 eq), to the solution and stir for 20-30 minutes at room temperature. Subsequently, add methyl iodide (1.1-1.5 eq) dropwise.

  • Reaction: The reaction is stirred at room temperature for approximately 8 hours.

  • Work-up and Purification: The solvent is removed under reduced pressure. The residue is poured into water, and the precipitated N-(5-bromo-2-nitrophenyl)-N-methylformamide is collected by filtration. The formyl group can be removed by hydrolysis with a suitable acid or base to yield the final product, this compound, which is then purified by recrystallization.

Mandatory Visualization

Route_1 start 4-bromo-2-fluoro-1-nitrobenzene reagent + Methylamine product This compound start->product Nucleophilic Aromatic Substitution (SNAr)

Caption: Route 1: Synthesis via Nucleophilic Aromatic Substitution.

Route_2 start 5-bromo-2-nitroaniline intermediate N-(5-bromo-2-nitrophenyl)formamide start->intermediate Formylation (+ Formic Acid) product This compound intermediate->product Methylation (+ Base, CH3I) & Hydrolysis

Caption: Route 2: Synthesis via N-Methylation with Amine Protection.

References

Spectroscopic Data Interpretation: A Comparative Guide to 5-Bromo-N-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate structural elucidation of novel compounds is paramount. This guide provides a comprehensive comparison of the spectroscopic data for 5-Bromo-N-methyl-2-nitroaniline with related compounds, supported by experimental protocols and data visualization to aid in its unambiguous identification.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its structural analogs. These comparisons highlight the influence of the bromo and nitro substituents on the spectral properties.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm, Coupling Constant J in Hz)

CompoundAromatic ProtonsN-CH₃NH
This compound δ 8.0 (d, J ≈ 2.5 Hz, H-6), 7.6 (dd, J ≈ 9.0, 2.5 Hz, H-4), 6.8 (d, J ≈ 9.0 Hz, H-3)~3.0 (s)N/A (secondary amine)
N-methyl-2-nitroanilineδ 8.15 (dd, J=8.7, 1.5 Hz, 1H), 7.46 (ddd, J=8.6, 7.0, 1.5 Hz, 1H), 6.83 (d, J=8.7 Hz, 1H), 6.64 (td, J=7.0, 1.2 Hz, 1H)3.02 (d, J=5.1 Hz, 3H)8.03 (br s, 1H)
4-Bromo-N-methylanilineδ 7.25-7.35 (m, 2H), 6.55-6.65 (m, 2H)2.79 (s)~3.7 (br s)
2-Nitroanilineδ 8.12 (dd, J=8.0, 1.0 Hz, 1H), 7.36 (td, J=8.1, 1.0 Hz, 1H), 6.81 (d, J=8.3 Hz, 1H), 6.70 (td, J=8.0, 1.0 Hz, 1H)N/A5.98 (br s, 2H)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)

CompoundC-1C-2C-3C-4C-5C-6N-CH₃
This compound ~145~135~115~138~110~130~30
N-methyl-2-nitroaniline~146.5~133.8~115.1~127.2~119.5~136.430.2
4-Bromo-N-methylaniline~148.3~113.8~132.1~109.1~132.1~113.830.7
2-Nitroaniline~146.4~135.5~116.7~126.9~118.1~133.7N/A

Table 3: Infrared (IR) Spectroscopy Data (Wavenumber in cm⁻¹)

CompoundN-H StretchC-H (Aromatic) StretchC=C (Aromatic) StretchNO₂ Stretch (asym/sym)C-N StretchC-Br Stretch
This compound ~3400~3100-3000~1600, 1500~1520 / ~1340~1300~680
N-methyl-2-nitroaniline~3400~3100-3000~1610, 1510~1525 / ~1350~1280N/A
4-Bromo-N-methylaniline~3400~3100-3000~1600, 1500N/A~1320~670
2-Nitroaniline~3480, ~3370~3100-3000~1620, 1580~1505 / ~1350~1250N/A

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragments
This compound 230/232 (isotope pattern for Br)[M-NO₂]⁺, [M-NO₂-CH₃]⁺
N-methyl-2-nitroaniline152[M-NO₂]⁺, [M-NO₂-CH₃]⁺
4-Bromo-N-methylaniline185/187 (isotope pattern for Br)[M-CH₃]⁺, [M-Br]⁺
2-Nitroaniline138[M-NO₂]⁺, [M-NO₂-HCN]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Sample Preparation : Dissolve approximately 5-10 mg of the analyte in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the analyte and should not have signals that overlap with the analyte's signals.

  • ¹H NMR Acquisition : Acquire a one-dimensional proton spectrum. Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds. The number of scans should be adjusted to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire a one-dimensional carbon spectrum with proton decoupling. Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing : Apply Fourier transformation to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak as a reference.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation : For solid samples, a small amount of the material is placed directly on the ATR crystal. For liquid samples, a single drop is applied to the crystal.

  • Data Acquisition : Acquire the spectrum over the range of 4000-400 cm⁻¹. The number of scans can be varied to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal should be recorded and subtracted from the sample spectrum.

  • Data Processing : The resulting transmittance or absorbance spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Instrumentation : A mass spectrometer, such as a Gas Chromatograph-Mass Spectrometer (GC-MS) or a Liquid Chromatograph-Mass Spectrometer (LC-MS), depending on the volatility and thermal stability of the compound.

  • Sample Introduction : The sample is introduced into the ion source, where it is vaporized and ionized.

  • Ionization : Electron Ionization (EI) is a common technique for volatile compounds, leading to the formation of a molecular ion and characteristic fragment ions. Electrospray Ionization (ESI) is often used for less volatile or thermally labile compounds.

  • Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for the interpretation of spectroscopic data to confirm the structure of this compound.

Spectroscopic_Interpretation_Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_integration Structure Elucidation NMR NMR Spectroscopy (¹H, ¹³C) Analyze_NMR Analyze NMR Spectra - Chemical Shifts - Coupling Constants - Integration NMR->Analyze_NMR IR IR Spectroscopy Analyze_IR Analyze IR Spectrum - Functional Groups IR->Analyze_IR MS Mass Spectrometry Analyze_MS Analyze Mass Spectrum - Molecular Ion - Fragmentation MS->Analyze_MS Propose_Structure Propose Structure Fragments Analyze_NMR->Propose_Structure Analyze_IR->Propose_Structure Analyze_MS->Propose_Structure Assemble_Structure Assemble Fragments Propose_Structure->Assemble_Structure Confirm_Structure Confirm Structure of This compound Assemble_Structure->Confirm_Structure

Caption: Workflow for spectroscopic data interpretation.

A Comparative Guide to the Suzuki Coupling Efficiency of Bromo-Nitroanilines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex aromatic compounds, bromo-nitroanilines represent a versatile class of building blocks. Their utility in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, allows for the strategic introduction of aryl and heteroaryl moieties. This guide provides a comparative analysis of the Suzuki coupling efficiency of various bromo-nitroaniline isomers, supported by experimental data, to facilitate the selection of optimal substrates and reaction conditions.

The reactivity of aryl bromides in Suzuki-Miyaura coupling is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro group (-NO₂), generally enhance the rate of the oxidative addition step, which is often the rate-determining step in the catalytic cycle. This suggests that bromo-nitroanilines are generally excellent substrates for this transformation. However, the relative positions of the bromo, nitro, and amino groups can introduce steric and electronic effects that modulate the overall reaction efficiency.

Performance Comparison of Bromo-Nitroaniline Isomers

While a direct head-to-head comparative study of all bromo-nitroaniline isomers under identical Suzuki coupling conditions is not extensively documented in a single source, an analysis of the available literature provides valuable insights into their relative reactivity. The following tables summarize representative yields for the Suzuki coupling of different bromo-nitroanilines with various arylboronic acids. It is important to note that reaction conditions may vary between studies, and thus, these tables should be used as a guide to general reactivity trends.

Table 1: Suzuki Coupling of 2,6-Dibromo-4-nitroaniline with Arylboronic Acids [1]

This isomer, with two bromine atoms activated by a para-nitro group, demonstrates high reactivity, leading to double Suzuki coupling.

Arylboronic AcidProductYield (%)
4-Methylphenylboronic acid2,6-Bis(4-methylphenyl)-4-nitroaniline95
4-Methoxyphenylboronic acid2,6-Bis(4-methoxyphenyl)-4-nitroaniline88
4-Fluorophenylboronic acid2,6-Bis(4-fluorophenyl)-4-nitroaniline96
2,4-Difluorophenylboronic acid2,6-Bis(2,4-difluorophenyl)-4-nitroaniline94
3,4,5-Trifluorophenylboronic acid2,6-Bis(3,4,5-trifluorophenyl)-4-nitroaniline92

Table 2: Suzuki Coupling of other Bromo-nitroaniline Isomers

Data for other isomers is more fragmented in the literature. The following provides an example of a successful Suzuki coupling with an ortho-bromo-nitroaniline derivative. A study on unprotected ortho-bromoanilines demonstrated that a nitro-substituted substrate can undergo efficient coupling.[2]

Bromo-nitroaniline DerivativeArylboronic Acid EsterProductYield (%)
2-Bromo-4-nitro-aniline derivative (specific structure not detailed in abstract)Not specifiedCoupled ProductGood to Excellent

A comparative kinetic study of the Suzuki reaction with 4-bromoaniline and 4-bromonitrobenzene indicated a significantly faster reaction for the nitro-substituted compound, achieving over 80% conversion within 6 hours, while the aniline derivative showed a slower conversion rate.[3] This supports the activating effect of the nitro group.

Experimental Protocols

Below are detailed experimental methodologies for representative Suzuki coupling reactions of bromo-nitroanilines. These can be adapted for other isomers with optimization of reaction conditions.

Protocol 1: Double Suzuki Coupling of 2,6-Dibromo-4-nitroaniline[1]

Materials:

  • 2,6-Dibromo-4-nitroaniline (1.0 mmol)

  • Arylboronic acid (2.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.005 mmol, 0.5 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 mmol)

  • N,N-Dimethylformamide (DMF) (4 mL)

  • Water (1 mL)

Procedure:

  • To a reaction vessel, add 2,6-dibromo-4-nitroaniline (1.0 mmol), the respective arylboronic acid (2.2 mmol), Pd(OAc)₂ (0.005 mmol), and K₂CO₃ (3.0 mmol).

  • Add DMF (4 mL) and water (1 mL) to the vessel.

  • Heat the reaction mixture to 80 °C and stir for the time specified for the particular arylboronic acid (typically 0.5-2 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired product.

Protocol 2: General Procedure for Suzuki Coupling of Unprotected Ortho-Bromoanilines[2]

This protocol was optimized for a specific ortho-bromoaniline but can serve as a starting point for other nitro-substituted ortho-bromoanilines.

Materials:

  • Ortho-bromoaniline derivative (1.0 equiv)

  • Boronic acid pinacol ester (1.5 equiv)

  • CataCXium A Pd G3 precatalyst (5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • 2-Methyltetrahydrofuran (2-MeTHF)

Procedure:

  • In a reaction vessel, combine the ortho-bromoaniline derivative, boronic acid pinacol ester, CataCXium A Pd G3, and Cs₂CO₃.

  • Add 2-MeTHF to achieve a concentration of 0.3 M.

  • Heat the reaction mixture to 70-80 °C.

  • Stir the reaction until completion, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an appropriate organic solvent and wash with water.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Experimental Workflow and Catalytic Cycle

The Suzuki-Miyaura coupling reaction follows a well-established catalytic cycle involving a palladium catalyst. The general workflow for carrying out the reaction is depicted below.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Boronic Acid, and Base B Add Solvent A->B C Degas Mixture B->C D Add Palladium Catalyst and Ligand C->D E Heat to Reaction Temperature D->E F Monitor Progress (TLC/LC-MS) E->F G Cool and Quench F->G H Extraction G->H I Purification (Chromatography) H->I J J I->J Characterization (NMR, MS)

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

The underlying mechanism involves a series of steps facilitated by the palladium catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Unveiling the Bioactivity of 5-Bromo-N-methyl-2-nitroaniline: A Comparative Analysis with its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of novel compounds is paramount. This guide provides a comparative analysis of the potential biological activity of 5-Bromo-N-methyl-2-nitroaniline against its structural analogs, drawing upon available experimental data for this class of compounds.

While specific biological data for this compound is not extensively available in the public domain, a comparative analysis of its structural analogs provides valuable insights into its potential cytotoxic and antimicrobial properties. The presence of a bromo- and a nitro- group on the aniline scaffold suggests that this compound is likely to exhibit significant biological activity.

Comparative Cytotoxicity of Substituted Nitroanilines

The cytotoxic potential of substituted anilines is a critical aspect of their biological profile. Generally, the presence of electron-withdrawing groups, such as the nitro group (NO2), tends to increase the cytotoxic effects of anilines.[1] The position of these substituents also plays a crucial role in determining the toxic potency of these compounds.[1] For instance, among nitroaniline isomers, the ortho- and para-isomers show higher cytotoxicity compared to the meta-isomer.[1]

N-substituted 2-nitroaniline derivatives have been a focus in medicinal chemistry, demonstrating a wide range of biological activities.[2] The nitro group, being an electron-withdrawing moiety, is often pivotal in their mechanism of action, especially in bioreductive activation under the hypoxic conditions found in solid tumors.[2]

Below is a summary of the 50% effective concentration (EC50) values for various substituted nitroanilines, indicating their cytotoxic potency. A lower EC50 value signifies higher cytotoxicity.

CompoundSubstituent PositionEC50 (µM)
Aniline-1910
2-Nitroanilineortho180
3-Nitroanilinemeta250
4-Nitroanilinepara210
2-Chloroanilineortho220
3-Chloroanilinemeta140
4-Chloroanilinepara110
2,4-Dichloroanilineortho, para72.5

Note: This data is derived from a study on the interaction of substituted anilines with submitochondrial particles and provides insight into their relative toxicity.[1]

Furthermore, various N-substituted 2-nitroaniline derivatives have been synthesized and assessed for their cytotoxic effects against cancer cell lines, with IC50 values ranging from nanomolar to micromolar concentrations.[2]

Compound IDN-SubstituentCancer Cell LineIC50 (µM)
1a4-MethylphenylHCT1165.9 nM
1b4-(Dimethylamino)phenylHCT1168.7 µM
2a2,4-DinitrophenylUV4 (hypoxic)Selectivity: 60-70 fold
3aPyrimidine derivativeMer Kinase18.5 nM
3bPyrimidine derivativec-Met Kinase33.6 nM

Comparative Antimicrobial Activity

Nitroaromatic compounds have a long history as antimicrobial agents, with their activity often linked to the reduction of the nitro group to produce toxic intermediates.[3][4] This mechanism can lead to DNA damage and cell death.[3]

The presence of a bromine atom can also enhance antimicrobial activity. For example, the bromine-substituted compound 4c in one study showed a better yield compared to its chlorine derivatives, suggesting a stronger activation by bromine.[3] The presence of nitro groups, particularly at the C2 and C4 positions, in the pyrrole ring has been shown to enhance antibacterial activity.[3]

Here's a look at the antimicrobial potential of related compounds:

CompoundOrganismZone of Inhibition (mm) at 1000ppm
5-bromosalicylidene-aniline (BA)E. coli11.32
5-bromosalicylidene-4-nitroaniline (BN)E. coli-
BA ComplexE. coli-
BN ComplexE. coli-
Gentamycin (Standard)E. coli21.90
5-bromosalicylidene-aniline (BA)S. aureus13.33
5-bromosalicylidene-4-nitroaniline (BN)S. aureus-
BA ComplexS. aureus-
BN ComplexS. aureus-
Gentamycin (Standard)S. aureus22.9
5-bromosalicylidene-aniline (BA)L. monocytogenes11.32
5-bromosalicylidene-4-nitroaniline (BN)L. monocytogenes-
BA ComplexL. monocytogenes-
BN ComplexL. monocytogenes15.66
Gentamycin (Standard)L. monocytogenes-

Note: The study indicated that 5-bromosalicylidene-4-nitroaniline showed higher activity amongst the ligands, potentially due to the nitro group substitution. Cobalt (II) complexes of these Schiff bases exhibited even higher antibacterial activity.[5]

Experimental Protocols

General Cytotoxicity Assay (MTT Assay)

A common method to assess the cytotoxic effects of chemical compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Plate cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).[1]

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader at a wavelength of approximately 550-570 nm.[1] The absorbance is directly proportional to the number of viable cells.

Workflow for a Typical Cytotoxicity Assay

CytotoxicityAssayWorkflow A Cell Seeding in 96-well plate B Overnight Incubation A->B C Compound Treatment (Varying Concentrations) B->C D Incubation Period (e.g., 24-72h) C->D E Addition of MTT Reagent D->E F Incubation for Formazan Formation E->F G Addition of Solubilizing Agent F->G H Absorbance Measurement (Microplate Reader) G->H I Data Analysis (IC50 Calculation) H->I

Caption: Workflow of a standard MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is widely used to evaluate the antimicrobial activity of chemical compounds.

  • Media Preparation: Prepare a suitable agar medium (e.g., Nutrient Agar for bacteria, Potato Dextrose Agar for fungi) and sterilize it.[6]

  • Inoculation: Inoculate the sterile agar medium with a standardized suspension of the test microorganism.

  • Well Creation: Create wells of a specific diameter in the solidified agar using a sterile borer.

  • Compound Application: Add a known concentration of the test compound (dissolved in a suitable solvent like DMSO) into the wells.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around the well where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.

General Antimicrobial Screening Workflow

AntimicrobialScreeningWorkflow A Prepare and Sterilize Agar Medium B Inoculate with Test Microorganism A->B C Pour into Petri Dishes and Allow to Solidify B->C D Create Wells in the Agar C->D E Add Test Compound to Wells D->E F Incubate Plates E->F G Measure Zone of Inhibition F->G

Caption: Workflow for the agar well diffusion antimicrobial assay.

References

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the application of Density Functional Theory (DFT) in the structural and spectroscopic analysis of substituted nitroaniline compounds. While direct DFT studies on 5-Bromo-N-methyl-2-nitroaniline are not extensively available in the surveyed literature, this document synthesizes findings from closely related molecules to offer a predictive and comparative framework. By examining DFT analyses of compounds like 5-Methyl-2-nitroaniline, 4,5-dimethyl-2-nitroaniline, and various fluoro- and chloro-substituted nitroanilines, we can infer the expected molecular properties and spectroscopic behavior of the target compound.

Introduction to DFT Studies on Nitroanilines

Nitroaniline derivatives are crucial intermediates in the synthesis of pharmaceuticals, dyes, and pesticides.[1] Their molecular structure, particularly the interaction between the electron-donating amino group and the electron-withdrawing nitro group, gives rise to interesting electronic and optical properties. DFT has become a powerful tool for investigating these properties, providing insights that complement experimental data.

Computational studies on substituted nitroanilines typically focus on:

  • Molecular Geometry: Optimization of bond lengths and angles for comparison with experimental X-ray diffraction data.

  • Vibrational Analysis: Calculation of FT-IR and FT-Raman spectra to assign vibrational modes.

  • Electronic Properties: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand charge transfer and reactivity.

  • Spectroscopic Prediction: Simulating UV-Vis and NMR spectra.

The workflow for such a study, combining theoretical calculations with experimental validation, is a standard approach in computational chemistry.

DFT_Workflow A Molecule Selection (e.g., this compound) B Computational Method Selection (DFT Functional & Basis Set) A->B Define System C Geometry Optimization B->C Perform Calculation D Frequency Calculation (IR/Raman Spectra) C->D E Electronic Property Calculation (HOMO-LUMO, MESP) C->E G Comparison & Validation D->G Calculated Spectra E->G Calculated Properties F Experimental Synthesis & Spectroscopic Analysis (FT-IR, UV-Vis) F->G Experimental Data H Data Interpretation & Publication G->H Analyze Results

Caption: General workflow for a combined experimental and DFT study of a molecule.

Comparative DFT Methodologies

The accuracy of DFT calculations is highly dependent on the choice of the functional and basis set. Studies on similar nitroaniline compounds provide a consensus on reliable methods for achieving results that correlate well with experimental data.

Compound StudiedFunctionalBasis SetKey Findings
5-Methyl-2-nitroaniline [2][3]B3LYP6-311+G(d,p)Calculated geometric parameters showed broad agreement with experimental X-ray data. The HOMO plot indicated a significant contribution from the aniline N-atom's p-orbital to the π-system.
4,5-dimethyl-2-nitroaniline [4]B3LYP / HF6-31+G(d,p) / 6-311++G(d,p)The study provided scaled vibrational frequencies and analyzed thermodynamic parameters like entropy and enthalpy.
4-nitroaniline B3LYP6-311++G(d,p) / cc-pVDZOptimized geometry showed good agreement with experimental data. Calculated HOMO-LUMO energies revealed that charge transfer occurs within the molecule.
5-nitro-2-fluoroaniline (5N2FA) [5]B3LYP / HFNot SpecifiedThe HOMO-LUMO energy gap was calculated to be 3.874 eV (DFT). The study predicted ADME properties to evaluate toxicity and pharmacokinetics.
2-nitro-5-fluoroaniline (2N5FA) [5]B3LYP / HFNot SpecifiedThe HOMO-LUMO energy gap was calculated to be 3.979 eV (DFT). The dipole moment was computed to be 3.6551 D (DFT).

For a hypothetical study on This compound , the B3LYP functional combined with the 6-311++G(d,p) basis set would be a robust starting point, as it has proven effective for accurately modeling the geometry and vibrational spectra of analogous systems.

Structural and Geometric Parameters

DFT geometry optimization allows for the precise calculation of bond lengths and angles in the gaseous phase, which can then be compared to solid-phase experimental data from X-ray crystallography.

In the case of 5-Methyl-2-nitroaniline, DFT calculations accurately predicted the planarity of the molecule and the short C-NH2 bond length (calculated value was only 0.01 Å longer than the experimental value), which indicates the involvement of the aniline nitrogen in the ring's π-system.[2] For this compound, similar planarity is expected, with the bromine atom and methyl group influencing the electron distribution and steric hindrance.

The relationship between calculated and experimental parameters is crucial for validating the computational model.

Logic_Diagram cluster_calc Theoretical Calculation (DFT) cluster_exp Experimental Measurement A Optimized Geometry (Bond Lengths, Angles) Validation Validation & Correlation A->Validation B Calculated Vibrational Frequencies (IR/Raman) B->Validation C Calculated Electronic Properties (HOMO/LUMO) C->Validation D X-Ray Crystallography D->Validation E FT-IR / FT-Raman Spectroscopy E->Validation F UV-Vis Spectroscopy F->Validation

Caption: Correlation between theoretical DFT calculations and experimental data.

Vibrational and Electronic Analysis

Vibrational Spectroscopy

DFT calculations are instrumental in assigning the vibrational modes observed in FT-IR and FT-Raman spectra. For related nitroanilines, studies have successfully assigned C-H, N-H, and C=C stretching and bending modes.[4] For this compound, characteristic peaks for C-Br stretching, N-O stretching of the nitro group, and C-N stretching of the amino group would be of particular interest.

Electronic Properties (HOMO-LUMO Analysis)

The energies of the HOMO and LUMO are critical parameters in quantum chemistry. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE = ELUMO – EHOMO) is an indicator of molecular reactivity and stability.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Method
5-nitro-2-fluoroaniline [5]--3.874DFT/B3LYP
2-nitro-5-fluoroaniline [5]--3.979DFT/B3LYP
N-butyl-4-nitroaniline [6]--4.83Experimental (Optical)

A smaller HOMO-LUMO gap suggests higher chemical reactivity and is associated with charge transfer possibilities within the molecule. The presence of a bromine atom (an electron-withdrawing but ortho-para directing group) and a methyl group on the nitrogen in this compound would modulate this energy gap compared to its analogs.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of both experimental and computational results.

Computational Protocol (Typical)
  • Software: Gaussian program package (e.g., Gaussian 03W or later).

  • Method: Density Functional Theory (DFT) at the B3LYP level.[2]

  • Basis Set: 6-311++G(d,p) is commonly used for geometry optimization and frequency calculations to account for polarization and diffuse functions.[7]

  • Procedure:

    • The molecular structure is first drawn and optimized using a lower-level basis set.

    • Full geometry optimization is then performed without any symmetry constraints using the selected functional and basis set.

    • Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to obtain theoretical IR and Raman spectra.

    • Electronic properties such as HOMO-LUMO energies are calculated from the optimized structure.

Spectroscopic Protocol (Typical)
  • FT-IR Spectroscopy: The spectrum is recorded using a spectrophotometer (e.g., Nexus 670) in the 400-4000 cm⁻¹ range. The sample is prepared using the KBr pellet technique.

  • FT-Raman Spectroscopy: The spectrum is recorded using a suitable spectrometer with a laser source.

  • Synthesis: For novel compounds, synthesis would precede analysis. For instance, halogenated anilines can be prepared via the selective catalytic reduction of halogenated nitroaromatic compounds.[1] The synthesis of 5-Methyl-2-nitroaniline involved recrystallization from an ethanol solution.[2]

Conclusion

While a dedicated DFT study on this compound is pending in the scientific literature, a robust comparative analysis can be constructed from studies on analogous molecules. The established methodologies, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, provide a reliable protocol for future computational work. By comparing predicted data on molecular geometry, vibrational frequencies, and electronic properties with experimental results from related compounds, researchers can gain significant insights into the structure-property relationships of this and other substituted nitroanilines, aiding in their application in materials science and drug development.

References

Safety Operating Guide

Navigating the Disposal of 5-Bromo-N-methyl-2-nitroaniline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 5-Bromo-N-methyl-2-nitroaniline, a halogenated nitroaromatic compound. Adherence to these procedures is critical to mitigate risks and ensure compliance with safety regulations.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 302800-13-1) was not available at the time of this writing. The following guidance is synthesized from safety data sheets for structurally similar compounds, including 5-Bromo-2-nitroaniline, N-methyl-2-nitroaniline, and general principles for the disposal of halogenated organic compounds. It is imperative to consult the substance-specific SDS upon acquisition and to follow all local, state, and federal regulations.

Essential Safety and Hazard Information

Prior to handling this compound, it is crucial to be aware of its potential hazards. Based on data for analogous compounds, this substance should be treated as toxic if swallowed, in contact with skin, or if inhaled.[1] It may also cause skin and eye irritation and could lead to organ damage through prolonged or repeated exposure.[1]

PropertyDataSource
Molecular Formula C7H7BrN2O2[2][3]
Molecular Weight 231.05 g/mol [3]
CAS Number 302800-13-1[2][3][4]
Appearance Likely a solid at room temperature[3]
Storage Store in a well-ventilated place. Keep container tightly closed and protected from light. Consider storing under an inert atmosphere such as argon.[2][5]

Personal Protective Equipment (PPE) and Handling

When working with this compound, appropriate personal protective equipment is mandatory to prevent exposure.

Handling Protocol:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Personal Protective Equipment:

    • Eye Protection: Wear tightly fitting safety goggles or a face shield.[7]

    • Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile rubber).

    • Body Protection: A lab coat or chemical-resistant apron should be worn. For larger quantities or in case of a spill, impervious clothing may be necessary.[7]

    • Respiratory Protection: If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is essential.[7]

  • Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.

Step-by-Step Disposal Procedure

The disposal of this compound is governed by its classification as a halogenated organic waste.[8][9] Improper disposal can lead to environmental contamination and regulatory penalties.

1. Waste Segregation and Collection:

  • Designated Waste Container: Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.[10] The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste," "Halogenated Organic Waste," and list all chemical constituents, including this compound.[9][10]

  • Segregation: Do not mix halogenated organic waste with non-halogenated solvents or other waste streams.[8][9] This is crucial as the disposal methods and costs differ significantly.

2. Spill Management:

  • In the event of a spill, evacuate the area if necessary.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Carefully collect the absorbed material and place it in the designated halogenated organic waste container.

  • Decontaminate the spill area with an appropriate solvent and then wash with soap and water. Collect all cleaning materials as hazardous waste.

3. Final Disposal:

  • Waste Pickup: Arrange for the disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5][10]

  • Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal regulations for hazardous waste.

Disposal Workflow Diagram

Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_spill Spill Response cluster_final Final Disposal start Start: Need to dispose of This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_container Obtain a designated 'Halogenated Organic Waste' container fume_hood->waste_container label_container Label container with contents and hazard warnings waste_container->label_container add_waste Carefully transfer waste into container label_container->add_waste spill_check Spill Occurred? add_waste->spill_check seal_container Securely seal the container store_waste Store sealed container in a designated Satellite Accumulation Area seal_container->store_waste spill_check->seal_container No contain_spill Contain spill with inert absorbent material spill_check->contain_spill Yes collect_spill Collect contaminated material and place in waste container contain_spill->collect_spill decontaminate Decontaminate spill area collect_spill->decontaminate decontaminate->add_waste contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup store_waste->contact_ehs end End: Waste properly disposed contact_ehs->end

Caption: Decision workflow for the safe disposal of this compound.

By adhering to these outlined procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Operational Guide for 5-Bromo-N-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 5-Bromo-N-methyl-2-nitroaniline. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices. Given the lack of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on data from structurally similar nitroaniline compounds.

Personal Protective Equipment (PPE)

Proper selection and use of PPE are crucial to minimize exposure risks when handling this compound and its analogues.

PPE CategorySpecificationStandards/References
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.EN 166, 29 CFR 1910.133[1]
Skin Protection - Impervious protective clothing to prevent skin contact.- Chemical-resistant gloves (Nitrile gloves are recommended; double-gloving is advised).[2]General laboratory practice, EN 374[3]
Respiratory Protection - For weighing and diluting: A NIOSH-approved half-face respirator with a combination filter for organic vapors and particulates.- If exposure limits are exceeded or irritation occurs: A NIOSH/MSHA or European Standard EN 149 approved respirator.[1]NIOSH, EN 149[1]

Operational Plan: Safe Handling Protocol

Adherence to the following step-by-step protocol is mandatory when working with this compound.

1. Engineering Controls and Preparation:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Ensure safety devices such as an eyewash station and safety shower are accessible.[2][4]

  • Keep the chemical away from incompatible materials, including strong oxidizing agents.[1]

  • Store the compound in a cool, dry, and well-ventilated area in a tightly closed container.[1][5]

2. Donning PPE:

  • Before handling the chemical, put on all required PPE as specified in the table above. This includes a lab coat, close-toed shoes, safety goggles, and double-layered nitrile gloves.[2]

3. Handling the Chemical:

  • Avoid all personal contact, including inhalation of dust.[5]

  • Prevent contact with skin, eyes, and clothing.[1]

  • Do not eat, drink, or smoke when handling the substance.[5]

4. Post-Handling Procedures:

  • After handling, wash hands thoroughly with soap and water.[1][5]

  • Contaminated work clothes should be laundered separately before reuse.[4][5]

Disposal Plan

Contaminated materials and waste must be managed as hazardous waste.

StepProcedure
1. Waste Collection Collect waste material in a suitable, labeled, and sealed container.[1][5]
2. Contaminated PPE Used gloves, lab coats, and other disposable PPE should be collected in a designated hazardous waste container.[1]
3. Spills In case of a spill, evacuate the area. Wearing appropriate PPE, collect the spilled material using dry clean-up procedures to avoid generating dust. Place the collected material in a sealed container for disposal. Ventilate and wash the area after clean-up is complete.[4][5]
4. Final Disposal Dispose of the hazardous waste through an authorized waste disposal plant, following all local, regional, and national regulations.[5][6]

Experimental Workflow

cluster_prep Preparation Steps cluster_handling Handling Steps cluster_post_handling Post-Handling Steps prep Preparation ppe Don PPE prep->ppe Proceed handling Chemical Handling ppe->handling Proceed handling_1 Weigh/Measure post_handling Post-Handling handling->post_handling Complete disposal Waste Disposal post_handling->disposal Proceed end End disposal->end Complete prep_1 Review SDS prep_2 Prepare Fume Hood prep_1->prep_2 prep_3 Locate Safety Equipment prep_2->prep_3 handling_2 Perform Experiment handling_1->handling_2 post_1 Clean Work Area post_2 Doff PPE post_1->post_2 post_3 Wash Hands post_2->post_3

Caption: Workflow for Safe Handling of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.